molecular formula C8H14O2 B107400 2-Methylcyclohexanecarboxylic acid CAS No. 56586-13-1

2-Methylcyclohexanecarboxylic acid

Cat. No.: B107400
CAS No.: 56586-13-1
M. Wt: 142.2 g/mol
InChI Key: VSKXJRZPVDLHFY-UHFFFAOYSA-N
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Description

2-Methylcyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VSKXJRZPVDLHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10901211
Record name NoName_295
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56586-13-1, 15177-62-5
Record name 2-Methylcyclohexanecarboxylic acid
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Record name trans-2-Methylcyclohexanecarboxylic acid
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Record name 2-Methylcyclohexanecarboxylic acid
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Record name trans-2-methylcyclohexanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methylcyclohexanecarboxylic acid, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and a logical workflow for isomer separation.

Core Physical Properties

This compound, with the chemical formula C₈H₁₄O₂, exists as a mixture of cis and trans isomers. The physical properties can vary between the isomeric mixture and the individual stereoisomers. The data presented below has been aggregated from various chemical and scientific sources.

Quantitative Data Summary

The following tables summarize the key physical properties for the mixture of cis and trans isomers, as well as for the individual cis and trans isomers where data is available.

Table 1: Physical Properties of this compound (Mixture of Cis and Trans Isomers)

PropertyValueReference
CAS Number 56586-13-1[1]
Molecular Weight 142.20 g/mol [1][2]
Appearance Liquid[1]
Boiling Point 241-242 °C at 746 mmHg[1][3]
Density 1.009 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.4633[1][3]
Flash Point 82 °C (closed cup)[1]

Table 2: Physical Properties of cis-2-Methylcyclohexanecarboxylic Acid

PropertyValueReference
CAS Number 7076-91-7[4]
Molecular Weight 142.20 g/mol [4]
IUPAC Name cis-(1S,2R)-2-methylcyclohexane-1-carboxylic acid[4]

Table 3: Physical Properties of trans-2-Methylcyclohexanecarboxylic Acid

PropertyValueReference
CAS Number 15177-62-5[5]
Molecular Weight 142.20 g/mol [5]
IUPAC Name (1R,2R)-2-methylcyclohexane-1-carboxylic acid[5]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound and a protocol for the separation of its cis and trans isomers.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a distillation apparatus.

Methodology:

  • A small quantity of the liquid is placed in a distillation flask with a few boiling chips.

  • The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • The flask is gently heated.

  • The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Methodology (using a graduated cylinder):

  • An empty, dry graduated cylinder is weighed.

  • A known volume of the liquid is added to the graduated cylinder.

  • The graduated cylinder containing the liquid is reweighed.

  • The density is calculated by dividing the mass of the liquid (final weight minus initial weight) by its volume.

Determination of Melting Point (for solid isomers)

For solid isomers of this compound, the melting point can be determined using a capillary melting point apparatus.

Methodology:

  • A small amount of the finely powdered solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from which the solid begins to melt until it is completely liquid is recorded as the melting point range.

Separation of cis- and trans-2-Methylcyclohexanecarboxylic Acid Isomers

The separation of the cis and trans isomers can be achieved through epimerization of the cis isomer to the more stable trans isomer, followed by isolation.

Methodology:

  • A mixture of cis- and trans-2-methylcyclohexanecarboxylic acid is heated with potassium hydroxide in a suitable solvent (e.g., Shellsol 71 with water and methanol).

  • The mixture is heated to 180-190 °C for approximately 24 hours, during which water is distilled off. This process promotes the epimerization of the cis isomer to the trans isomer.

  • The reaction mixture is then cooled.

  • Water and methanol are added to the cooled mixture, which is then allowed to stand for phase separation.

  • The lower phase (methanol/water) is collected and cooled to 0-5 °C.

  • Concentrated hydrochloric acid is added dropwise to the cooled solution to precipitate the trans-2-methylcyclohexanecarboxylic acid.

  • The precipitated crystals are filtered, washed with water, and dried to yield the purified trans isomer.

  • Further purification can be achieved by recrystallization from a solvent such as petroleum ether.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the separation of cis- and trans-2-methylcyclohexanecarboxylic acid isomers.

experimental_workflow cluster_start Initial Mixture cluster_epimerization Epimerization cluster_isolation Isolation of Trans Isomer cluster_purification Purification cluster_end Final Product start cis/trans-2-Methylcyclohexanecarboxylic Acid Mixture heating Heat with KOH in Shellsol/Water/Methanol (180-190°C, 24h) start->heating Add Reagents distill Distill off Water heating->distill cooling1 Cool Reaction Mixture distill->cooling1 Reaction Completion phase_sep Add Water/Methanol & Separate Phases cooling1->phase_sep cooling2 Cool Aqueous Phase (0-5°C) phase_sep->cooling2 Collect Lower Phase acidification Acidify with HCl cooling2->acidification filtration Filter Precipitate acidification->filtration recrystallization Recrystallize from Petroleum Ether filtration->recrystallization Crude Product end Pure trans-2-Methylcyclohexanecarboxylic Acid recrystallization->end

Caption: Workflow for the separation of trans-2-methylcyclohexanecarboxylic acid.

References

2-Methylcyclohexanecarboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Introduction

This compound is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group attached to adjacent carbon atoms. Its chemical formula is C₈H₁₄O₂.[1] The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism, significantly influencing its physical properties and chemical reactivity.[2] This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers, leading to the existence of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[2] These isomers are grouped into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the methyl and carboxyl groups on the cyclohexane ring defines them as either cis or trans diastereomers.

  • Cis Isomers: The methyl and carboxylic acid groups are on the same side of the cyclohexane ring. This pair consists of the (1S,2R) and (1R,2S) enantiomers.

  • Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The stereochemistry of these molecules is crucial in applications like stereoselective synthesis, where they can be used as chiral building blocks.[2]

General Structure of this compound cluster_main C1 C C2 C C1->C2 C1_COOH COOH C1->C1_COOH C3 C C2->C3 C2_CH3 CH₃ C2->C2_CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H_atoms Implicit hydrogens not shown

Caption: General chemical structure of this compound.

Caption: Relative orientations of substituents in cis and trans isomers.

Physical and Chemical Properties

The physical properties of this compound can vary depending on the isomeric composition. Data is available for the mixture of cis and trans isomers as well as for the individual diastereomers.

Table 1: General Properties

Property Value Reference
Molecular Formula C₈H₁₄O₂ [1][3][4]
Molecular Weight 142.20 g/mol [1][3][4]

| Appearance | Colorless to light yellow liquid |[5][6] |

Table 2: Physicochemical Data for the Cis/Trans Mixture

Property Value Reference
CAS Number 56586-13-1 [5]
Density 1.009 g/mL at 25 °C [5]
Boiling Point 241-242 °C at 746 mmHg [5]
Refractive Index n20/D 1.4633 [5]
Flash Point 82 °C (179.6 °F) - closed cup

| pKa | 5.43 ± 0.28 (Predicted) |[5][6] |

Table 3: Properties of Individual Diastereomers

Isomer CAS Number Melting Point Boiling Point Reference
cis 7076-91-7 150-151 °C 122-123 °C at 10 Torr [3][7][8]

| trans | 15177-62-5 | N/A | N/A |[4][9][10] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework, including the number of different proton and carbon environments and their connectivity.[1]

  • Infrared (IR) Spectroscopy: ATR-IR spectra are available, which are useful for identifying the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

  • Mass Spectrometry (MS): GC-MS data helps in determining the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

General Synthesis

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 2-methylcyclohexanecarboxylate.[11]

Detailed Methodology:

  • Saponification: Ethyl 2-methylcyclohexanecarboxylate is added to a solution of potassium hydroxide in anhydrous methanol. The mixture is stirred overnight at room temperature to facilitate the hydrolysis of the ester to its carboxylate salt.[11]

  • Solvent Removal: The methanol is removed under reduced pressure.[11]

  • Extraction (Workup): The residue is redissolved in water. This aqueous solution is first washed with ether to remove any unreacted starting material or non-acidic impurities.[11]

  • Acidification: The aqueous layer is then acidified (to pH < 2), typically with a strong acid like HCl, to protonate the carboxylate salt and form the free carboxylic acid.[11]

  • Final Extraction: The acidified solution is re-extracted with ether to isolate the this compound product.[11]

  • Drying and Evaporation: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated under reduced pressure to yield the final product.[11]

General Synthesis Workflow start Ethyl 2-methylcyclohexanecarboxylate + KOH in Methanol hydrolysis Stir overnight at RT (Saponification) start->hydrolysis evaporation Evaporate Methanol (Reduced Pressure) hydrolysis->evaporation dissolve Redissolve in Water evaporation->dissolve wash1 Wash with Ether (Remove Impurities) dissolve->wash1 acidify Acidify Aqueous Layer (pH < 2) wash1->acidify extract2 Extract with Ether acidify->extract2 dry Dry Organic Layer (e.g., MgSO₄) extract2->dry end Evaporate Ether to yield This compound dry->end

Caption: Workflow for the synthesis of this compound.

Stereoselective Synthesis

For applications requiring specific stereoisomers, asymmetric synthesis strategies are employed. One documented method is the diastereoselective catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts. This reaction can produce (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess of up to 96%.[12] The chiral auxiliary (pyroglutamate) shields one face of the aromatic ring, directing the hydrogenation to occur preferentially from the unshielded face, which results in a cis hydrogenation product.[12]

Applications

This compound and its derivatives serve as important intermediates in organic synthesis. For instance, the crude product can be converted to 2-methylcyclohexanecarboxyl chloride by treatment with thionyl chloride.[11] This acid chloride is a more reactive species used in the synthesis of amides, esters, and other substituted cyclohexyl compounds. The chirality of its isomers also makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[13]

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 2-methylcyclohexanecarboxylic acid, focusing on their synthesis, stereochemistry, conformational analysis, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a disubstituted cyclohexane derivative that exists as two diastereomers: cis-2-methylcyclohexanecarboxylic acid and trans-2-methylcyclohexanecarboxylic acid. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring gives rise to distinct physical and chemical properties for each isomer. Understanding these differences is crucial for applications in drug discovery, where stereochemistry often dictates biological activity, and in the synthesis of complex organic molecules.

Stereochemistry and Conformational Analysis

The stereoisomerism of this compound arises from the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in two pairs of enantiomers: (1R, 2S) and (1S, 2R) for the cis isomer, and (1R, 2R) and (1S, 2S) for the trans isomer.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers for the cis and trans isomers is determined by the axial or equatorial positions of the methyl and carboxylic acid substituents.

Cis Isomer:

In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a ring-flip, the axial substituent becomes equatorial and vice-versa. These two chair conformations are in equilibrium. The conformer where the bulkier carboxylic acid group occupies the more stable equatorial position is generally favored.[1][2][3]

Trans Isomer:

For the trans isomer, the substituents are either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly destabilizing.[1][2][3] Consequently, the trans isomer exists almost exclusively in the diequatorial conformation.

G cluster_cis Cis Isomer Conformational Equilibrium cluster_trans Trans Isomer Conformational Equilibrium cis_ae cis-(a,e) cis_ea cis-(e,a) cis_ae->cis_ea Ring Flip cis_ea->cis_ae trans_ee trans-(e,e) (More Stable) trans_aa trans-(a,a) (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee

Figure 1: Conformational equilibria of cis and trans isomers.

Synthesis of Isomers

The synthesis of the cis and trans isomers of this compound can be achieved through stereoselective routes.

Synthesis of cis-2-Methylcyclohexanecarboxylic Acid

The cis isomer is commonly prepared via the catalytic hydrogenation of o-toluic acid. The hydrogenation of the aromatic ring typically occurs from the less hindered face, leading to the cis configuration of the substituents.

Experimental Protocol: Catalytic Hydrogenation of o-Toluic Acid

  • Reaction Setup: A solution of o-toluic acid in a suitable solvent, such as glacial acetic acid, is placed in a high-pressure hydrogenation apparatus.

  • Catalyst: A platinum(IV) oxide (PtO₂) catalyst is added to the solution.

  • Hydrogenation: The reaction vessel is flushed with hydrogen gas and then pressurized to a typical pressure of 3-4 atm. The mixture is agitated at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude cis-2-methylcyclohexanecarboxylic acid can be purified by distillation or recrystallization.

G o_toluic_acid o-Toluic Acid h2_ptO2 H₂, PtO₂ Glacial Acetic Acid o_toluic_acid->h2_ptO2 cis_acid cis-2-Methylcyclohexane- carboxylic Acid h2_ptO2->cis_acid

Figure 2: Synthesis of the cis isomer.

Synthesis of trans-2-Methylcyclohexanecarboxylic Acid

The trans isomer can be synthesized via a Diels-Alder reaction between butadiene and crotonic acid, followed by hydrogenation of the resulting cyclohexene derivative. The endo-selectivity of the Diels-Alder reaction followed by hydrogenation leads to the thermodynamically more stable trans product.

Experimental Protocol: Diels-Alder Reaction and Hydrogenation

  • Diels-Alder Reaction: Butadiene and crotonic acid are heated together in a sealed tube or an autoclave, with or without a solvent. This [4+2] cycloaddition reaction forms 4-methyl-Δ¹-cyclohexenecarboxylic acid.

  • Hydrogenation: The resulting unsaturated acid is then dissolved in a suitable solvent like ethanol or acetic acid and subjected to catalytic hydrogenation over a platinum or palladium catalyst.

  • Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude trans-2-methylcyclohexanecarboxylic acid is then purified by recrystallization or distillation.

G reactants Butadiene + Crotonic Acid diels_alder Diels-Alder Reaction reactants->diels_alder intermediate 4-Methyl-Δ¹-cyclohexene- carboxylic Acid diels_alder->intermediate hydrogenation H₂, Pt/C intermediate->hydrogenation trans_acid trans-2-Methylcyclohexane- carboxylic Acid hydrogenation->trans_acid

Figure 3: Synthesis of the trans isomer.

Physicochemical and Spectroscopic Data

The different spatial arrangements of the functional groups in the cis and trans isomers lead to variations in their physical properties and spectroscopic data. Due to the lack of readily available, comprehensively assigned experimental data for the pure isomers in the literature, the following tables provide a summary of expected values based on known trends for substituted cyclohexanes and general spectroscopic principles for carboxylic acids.

Table 1: Physicochemical Properties

Propertycis-2-Methylcyclohexanecarboxylic Acidtrans-2-Methylcyclohexanecarboxylic Acid
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol
Boiling Point Expected to be slightly lower than the trans isomerExpected to be slightly higher than the cis isomer
Melting Point Expected to be lower than the trans isomerExpected to be higher than the cis isomer
Density Expected to be slightly lower than the trans isomerExpected to be slightly higher than the cis isomer
Solubility Generally soluble in organic solventsGenerally soluble in organic solvents

Table 2: Spectroscopic Data (Expected Ranges and Characteristics)

Techniquecis-2-Methylcyclohexanecarboxylic Acidtrans-2-Methylcyclohexanecarboxylic Acid
¹H NMR - -COOH Proton: Broad singlet, ~10-13 ppm- Cyclohexane Protons: Complex multiplets, ~1.0-2.5 ppm- -CH₃ Protons: Doublet, ~0.8-1.2 ppm. The coupling constant will depend on the dihedral angle to the vicinal proton.- -COOH Proton: Broad singlet, ~10-13 ppm- Cyclohexane Protons: Complex multiplets, ~1.0-2.5 ppm. Chemical shifts of H1 and H2 will differ from the cis isomer due to the diequatorial arrangement.- -CH₃ Protons: Doublet, ~0.8-1.2 ppm.
¹³C NMR - -COOH Carbon: ~175-185 ppm- Cyclohexane Carbons: ~20-50 ppm. The chemical shifts will be influenced by the axial/equatorial positions of the substituents.- -COOH Carbon: ~175-185 ppm- Cyclohexane Carbons: ~20-50 ppm. Chemical shifts will differ from the cis isomer due to the diequatorial arrangement.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹- C=O Stretch (Carboxylic Acid): Strong band, ~1700-1725 cm⁻¹- O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹- C=O Stretch (Carboxylic Acid): Strong band, ~1700-1725 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z = 142- Fragmentation: Loss of -OH (m/z = 125), loss of -COOH (m/z = 97)- Molecular Ion (M⁺): m/z = 142- Fragmentation: Loss of -OH (m/z = 125), loss of -COOH (m/z = 97)

Note: Specific, experimentally verified and assigned NMR data for the pure isomers is not extensively available in the public domain. The provided ranges are based on general principles and data for analogous compounds.

Separation and Characterization

A mixture of the cis and trans isomers can be separated using techniques such as fractional distillation or column chromatography. The distinct physical properties, particularly boiling and melting points, facilitate their separation. Characterization of the pure isomers is typically performed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as well as by determining their physical constants.

Conclusion

The cis and trans isomers of this compound are important compounds in stereochemistry and organic synthesis. Their distinct three-dimensional structures, arising from the relative orientations of the methyl and carboxylic acid groups, lead to different conformational preferences and physical properties. The stereoselective synthesis of each isomer is achievable through well-established synthetic routes. A thorough understanding of their properties is essential for their application in various fields, including the development of new pharmaceuticals and advanced materials. Further research to fully characterize the spectroscopic properties of the pure isomers would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Enantiomers and Diastereomers of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexanecarboxylic acid is a chiral carboxylic acid possessing two stereocenters, which gives rise to four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring dictates the cis/trans relationship and the absolute configuration (R/S) of each isomer, profoundly influencing their physicochemical properties and biological activities. This guide provides a comprehensive overview of the stereoisomerism of this compound, including their synthesis, resolution, and known physical properties. Due to the limited publicly available data on the specific biological pathways of these individual stereoisomers, this guide also presents a logical framework for their stereochemical relationships and a general experimental workflow for their separation and characterization.

Stereoisomerism of this compound

The structure of this compound contains two chiral centers at the C1 and C2 positions of the cyclohexane ring. This results in the existence of four stereoisomers:

  • (1R,2R)-2-Methylcyclohexanecarboxylic acid and (1S,2S)-2-Methylcyclohexanecarboxylic acid : This pair constitutes the trans enantiomers.

  • (1R,2S)-2-Methylcyclohexanecarboxylic acid and (1S,2R)-2-Methylcyclohexanecarboxylic acid : This pair constitutes the cis enantiomers.

The relationship between these stereoisomers can be summarized as follows:

  • (1R,2R) and (1S,2S) are enantiomers.

  • (1R,2S) and (1S,2R) are enantiomers.

  • The trans isomers ((1R,2R) and (1S,2S)) are diastereomers of the cis isomers ((1R,2S) and (1S,2R)).

Caption: Stereochemical relationships of this compound isomers.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature. However, properties for the mixture of cis and trans isomers are available.

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[1]
Molecular Weight142.20 g/mol [1]
Boiling Point (mixture of cis and trans)241-242 °C at 746 mmHg[2]
Density (mixture of cis and trans)1.009 g/mL at 25 °C[2]
Refractive Index (n20/D, mixture of cis and trans)1.4633[2]

For comparison, the physical properties of the closely related 1-Methylcyclohexanecarboxylic acid are provided below:

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[3]
Molecular Weight142.20 g/mol [3]
Melting Point36-39 °C[3]
Boiling Point131-133 °C[3]

Synthesis and Resolution of Stereoisomers

The synthesis of this compound can be approached through various methods, often resulting in a mixture of stereoisomers that require subsequent separation.

Asymmetric Synthesis

A diastereoselective synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid has been achieved through the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts.[4] This method yielded a diastereomeric excess (de) of up to 96%.[4]

Resolution of Enantiomers

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For carboxylic acids like this compound, a common method is the formation of diastereomeric salts using a chiral amine as a resolving agent.

This protocol outlines a general workflow for the resolution of a racemic mixture of this compound. The choice of chiral amine and solvent is crucial and often requires empirical optimization.

Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts + Chiral Amine (e.g., (R)-1-phenylethylamine) in a suitable solvent Chiral Amine Chiral Amine Chiral Amine->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Salt Fractional Crystallization->Less Soluble Salt More Soluble Salt More Soluble Salt Fractional Crystallization->More Soluble Salt Acidification Acidification Less Soluble Salt->Acidification (e.g., HCl) More Soluble Salt->Acidification (e.g., HCl) Enantiomer 1 Enantiomer 1 Acidification->Enantiomer 1 Enantiomer 2 Enantiomer 2 Acidification->Enantiomer 2

Caption: General workflow for the resolution of this compound.

Methodology:

  • Salt Formation: A solution of the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is treated with a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine). The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: Due to the different physical properties of the two diastereomeric salts, one will be less soluble and will crystallize out of the solution preferentially. The crystals are collected by filtration. The mother liquor is enriched in the more soluble diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification. The enantiomeric excess (ee) of the resolved acid is determined using techniques such as chiral HPLC or by measuring the optical rotation.

Biological Activity

For instance, studies on other substituted cyclohexane carboxylic acids have shown potential biological activities, including antimicrobial and enzyme inhibitory effects.[5][6][7] The evaluation of the individual stereoisomers of this compound in relevant biological assays is a promising area for future research.

Conclusion

The four stereoisomers of this compound represent a valuable system for studying the impact of stereochemistry on molecular properties and function. While methods for their synthesis and separation are established in principle, a comprehensive characterization of the individual isomers, including their specific physical properties and biological activities, remains an area ripe for further investigation. The protocols and logical frameworks presented in this guide provide a foundation for researchers to build upon in their exploration of these fascinating chiral molecules. Future work should focus on obtaining pure samples of each stereoisomer to enable detailed physicochemical and biological evaluation, which could unlock their potential in various scientific and pharmaceutical applications.

References

An In-depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, presents a molecule of significant interest in stereoselective synthesis and as a potential building block in medicinal chemistry. Its structural features, including the presence of two chiral centers, give rise to four possible stereoisomers, each with unique three-dimensional arrangements that can profoundly influence their chemical and biological properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential, though currently limited, biological relevance.

Chemical Identification and Properties

The different isomers of this compound are identified by unique CAS numbers. The general CAS number for the mixture of cis and trans isomers is 56586-13-1.[1][2] The cis isomer is identified by CAS number 7076-91-7, while the trans isomer has been associated with CAS numbers 7077-04-5 and 15177-62-5.

A summary of the key physicochemical properties for the mixture and individual isomers is presented in the table below.

PropertyValueIsomerReference
CAS Number 56586-13-1Mixture of cis and trans[1][2][3]
7076-91-7cis[2]
15177-62-5trans[3]
Molecular Formula C₈H₁₄O₂All[1][2][3]
Molecular Weight 142.20 g/mol All[1][2][3]
Boiling Point 241-242 °C at 746 mmHgMixture of cis and trans[1]
Density 1.009 g/mL at 25 °CMixture of cis and trans[1]
Refractive Index n20/D 1.4633Mixture of cis and trans[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various routes, with stereoselectivity being a key consideration.

General Synthesis Workflow

A common synthetic approach involves the modification of a precursor molecule, often through catalytic hydrogenation to introduce the desired stereochemistry. The following diagram illustrates a generalized workflow for the synthesis of a specific stereoisomer.

G General Synthesis Workflow Precursor Precursor Molecule (e.g., (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate) Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation Catalyst Catalyst (e.g., Rhodium or Ruthenium) Catalyst->Hydrogenation Product (1S,2R)-2-Methylcyclohexane carboxylic acid Hydrogenation->Product

Caption: A generalized workflow for the stereoselective synthesis of a this compound isomer.

Detailed Experimental Protocol: Asymmetric Synthesis of (1S,2R)-2-Methylcyclohexanecarboxylic Acid[4]

This protocol is adapted from a study on the diastereoselective synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid.[4]

Materials:

  • (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate (substrate)

  • Rhodium or Ruthenium catalyst on a support (e.g., alumina or active carbon)

  • Solvent (e.g., methanol)

  • Hydrogen gas (5 MPa)

  • Amine additive (optional, for enhancing diastereomeric excess)

Procedure:

  • The substrate, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate, is dissolved in the chosen solvent in a high-pressure reactor.

  • The supported rhodium or ruthenium catalyst is added to the solution. An amine additive may also be included at this stage.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred at room temperature under a hydrogen pressure of 5 MPa.

  • The reaction is monitored for the consumption of hydrogen.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting product, predominantly (1S,2R)-2-methylcyclohexane carboxylic acid, is then purified. The diastereomeric excess can be determined using techniques like NMR spectroscopy.

The stereoselectivity of this reaction is attributed to the chiral auxiliary (pyroglutamate group) shielding one face of the aromatic ring of the precursor, leading to the preferential hydrogenation of the unshielded face.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Spectroscopy Type Key Features
¹H NMR The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The signals for the methyl and cyclohexyl protons will show complex splitting patterns depending on the isomer.
¹³C NMR The carbonyl carbon of the carboxylic acid group will have a characteristic chemical shift in the downfield region of the spectrum. The chemical shifts of the methyl and cyclohexyl carbons will vary between isomers.
IR Spectroscopy A broad O-H stretching band characteristic of a carboxylic acid is expected. A strong C=O stretching absorption will also be present. The exact positions of these bands can be influenced by hydrogen bonding.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activity of this compound are limited, the broader class of cyclohexanecarboxylic acid derivatives has been explored in medicinal chemistry. The chirality of molecules is a critical factor in their interaction with biological systems, and enantiomerically pure forms of chiral carboxylic acids are important precursors in the synthesis of biologically active compounds.[1]

The general significance of cyclohexanecarboxylic acid derivatives in drug development is highlighted by their presence in various therapeutic agents. For instance, gabapentin, an anticonvulsant, and tranexamic acid, an antifibrinolytic agent, contain a cyclohexane ring structure.

The potential for this compound and its derivatives in drug discovery lies in their use as chiral building blocks to synthesize more complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety.

As no specific biological targets or signaling pathways have been identified for this compound, a diagrammatic representation of such pathways is not currently feasible. Further research is required to elucidate any specific biological functions of this compound.

Conclusion

This compound is a chiral molecule with well-defined chemical and physical properties. Methods for its stereoselective synthesis are established, providing access to specific isomers. While its direct biological activity remains largely unexplored, its structural motifs are relevant to medicinal chemistry. This guide provides a foundational understanding of this compound, highlighting the need for further investigation into its potential pharmacological applications. The detailed synthetic protocols and compiled data serve as a valuable resource for researchers and scientists working in organic synthesis and drug discovery.

References

2-Methylcyclohexanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Methylcyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic compound with significant implications for research and development. The document details its fundamental physicochemical properties, stereoisomerism, and established synthesis protocols. Furthermore, it outlines advanced analytical methodologies for its characterization and separation, including spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this compound.

Introduction

This compound is a derivative of cyclohexanecarboxylic acid with the molecular formula C8H14O2.[1][2] Its structure consists of a cyclohexane ring substituted with a carboxylic acid group and a methyl group on an adjacent carbon atom. The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[3] This stereoisomerism is a critical aspect of the molecule, as the spatial arrangement of the functional groups can significantly influence its chemical reactivity and biological activity. The controlled, stereoselective synthesis of specific isomers is therefore of paramount importance in fields such as asymmetric synthesis and the development of chiral materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [1][2][4][5]
CAS Number 56586-13-1 (mixture of isomers)[1]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 241-242 °C at 746 mmHg[6]
Density 1.009 g/mL at 25 °C[6]
Refractive Index n20/D 1.4633[6]
Flash Point 82 °C (179.6 °F) - closed cup
pKa 5.43 ± 0.28 (Predicted)[6]
XLogP3-AA 2.3[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, including general hydrolysis and more complex asymmetric syntheses to obtain specific stereoisomers.

General Synthesis via Saponification

A common method for preparing this compound involves the saponification (hydrolysis) of its corresponding ester, such as ethyl 2-methylcyclohexanecarboxylate.

  • Reaction Setup: A solution of potassium hydroxide (27 g, 0.48 mol) in anhydrous methanol (300 ml) is prepared.

  • Saponification: Ethyl 2-methylcyclohexanecarboxylate (50 g, 0.295 mol) is added to the potassium hydroxide solution. The mixture is stirred overnight at room temperature.

  • Solvent Removal: The methanol is evaporated under reduced pressure.

  • Aqueous Workup: The residue is redissolved in water. This aqueous solution is then extracted with ether (3 x 200 ml) to remove any unreacted ester or non-acidic impurities.

  • Acidification: The aqueous layer is acidified to a pH below 2 with a suitable acid (e.g., HCl).

  • Product Extraction: The acidified solution is re-extracted with ether (3 x 200 ml) to isolate the this compound product.

  • Purification: The combined final organic extracts are washed with water, dried over a drying agent (e.g., MgSO4), and the ether is evaporated under reduced pressure to yield the final product.[8]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Ester Ethyl 2-methylcyclohexanecarboxylate + KOH/Methanol Reaction Stir Overnight at Room Temp Ester->Reaction Evaporation Evaporate Methanol Reaction->Evaporation Redissolve Redissolve in Water Evaporation->Redissolve Ether_Wash1 Extract with Ether (remove impurities) Redissolve->Ether_Wash1 Acidify Acidify to pH < 2 Ether_Wash1->Acidify Ether_Wash2 Extract with Ether (isolate product) Acidify->Ether_Wash2 Dry Dry & Evaporate Ether Ether_Wash2->Dry Product This compound Dry->Product

Caption: General workflow for the synthesis and purification of this compound.

Asymmetric Synthesis

For applications requiring stereochemical purity, asymmetric synthesis methods are employed. One such method is the diastereoselective hydrogenation of a chiral precursor.

  • Precursor: The synthesis utilizes (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates as the starting material.

  • Catalyst: Supported rhodium or ruthenium catalysts are used.

  • Reaction Conditions: The catalytic hydrogenation is carried out at room temperature under a pressure of 5 MPa.

  • Stereoselectivity: This method predominantly yields (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess (de) of up to 96%.[9] The selectivity is attributed to the chiral auxiliary (pyroglutamate), which shields one face of the aromatic ring, directing the hydrogen addition.[9]

Analytical Methodologies

The characterization and purity assessment of this compound and its stereoisomers rely on modern analytical techniques.

Chromatographic Analysis

Chromatography is essential for separating and quantifying the different stereoisomers.

HPLC is a primary technique for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[3]

  • Stationary Phase: Chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, are used to create a chiral environment that allows for the differential interaction and separation of enantiomers.[3]

  • Derivatization: To improve separation and detection, the carboxylic acid may be derivatized into an ester or amide prior to analysis.[3]

  • Detection: UV detection is common, though it may require derivatization as carboxylic acids often lack a strong chromophore.[10]

GC is another effective method, particularly for volatile derivatives of the acid.

  • Stationary Phase: A chiral stationary phase is required to separate the enantiomers.[3]

  • Derivatization: The carboxylic acid is typically converted to a more volatile ester (e.g., methyl ester) before injection.

  • Detection: Mass spectrometry (GC-MS) is often used for detection, providing both quantification and structural information.[11] A study reported using GC to determine a diastereomeric excess of up to 96% in the asymmetric synthesis of the (1S,2R) isomer.[3][9]

G cluster_workflow Chiral Chromatography Workflow Sample Sample Mixture (Stereoisomers) Derivatization Derivatization (e.g., Esterification for GC) Sample->Derivatization Optional Injection Injection Sample->Injection Derivatization->Injection Separation Separation on Chiral Column (GC or HPLC) Injection->Separation Detection Detection (e.g., MS, UV) Separation->Detection Analysis Data Analysis (Quantify Isomers) Detection->Analysis

Caption: A typical workflow for the chiral separation and analysis of stereoisomers.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹.[12]

  • ¹H NMR Spectroscopy: The most distinctive signal is the carboxylic acid proton (COOH), which is typically a broad singlet appearing far downfield, in the 10-12 ppm region.[12] Protons on the cyclohexane ring and the methyl group would appear further upfield.

  • ¹³C NMR Spectroscopy: The carboxyl carbon (C=O) gives a characteristic signal in the 160-185 ppm range.[12] The other carbons of the cyclohexane ring and the methyl group will appear at higher field strengths.

  • Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often show characteristic fragmentation patterns, including the loss of an OH group (M-17) and the loss of a COOH group (M-45).[12][13]

Stereoisomer Relationships

The two stereocenters in this compound lead to two pairs of enantiomers, which are diastereomers of each other.

Caption: Stereoisomeric relationships of this compound.

Potential Applications and Biological Relevance

While research on the direct biological activity of this compound is limited, related structures show significant potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated notable antimicrobial and anti-inflammatory activities.[14][15] For instance, certain derivatives exhibited bacteriostatic activity against strains like S. aureus and M. smegmatis, and others strongly inhibited the secretion of the inflammatory cytokine TNF-α.[14][15] These findings suggest that the this compound scaffold could serve as a valuable building block in the design and synthesis of novel therapeutic agents, warranting further investigation by drug development professionals.

Conclusion

This compound is a compound whose chemistry is fundamentally defined by its stereoisomerism. This guide has provided a detailed overview of its core properties, synthesis, and analytical characterization. The established protocols for its preparation and the robust chromatographic and spectroscopic methods for its analysis provide a solid foundation for its use in research. The potential for its derivatives in therapeutic applications highlights its importance as a scaffold for future drug discovery and development efforts.

References

A Technical Guide to the Spectral Analysis of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylcyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical and Physical Properties

This compound is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring means that this compound can exist as four different stereoisomers (cis and trans enantiomeric pairs).[1] The spectral data presented here is for a mixture of cis and trans isomers unless otherwise specified.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[2]
Molecular Weight 142.20 g/mol PubChem[2]
IUPAC Name 2-methylcyclohexane-1-carboxylic acidPubChem[2]
CAS Number 56586-13-1PubChem[2]

Spectral Data Summary

The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid group typically shows a characteristic signal at a high chemical shift in ¹H NMR, though its exact position can vary with concentration and solvent.[3][4] The carboxyl carbon atom is also readily identifiable in the ¹³C NMR spectrum, typically appearing in the 165-185 ppm range.[3][4]

Table 1: ¹H NMR Spectral Data (Data is representative and may vary based on isomer and experimental conditions)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
0.8 - 1.0Doublet3H-CH₃
1.0 - 2.5Multiplet10HCyclohexane ring protons (-CH-, -CH₂-)

Table 2: ¹³C NMR Spectral Data (Data sourced from Sigma-Aldrich)[2]

Chemical Shift (δ) ppmAssignment
~180-COOH (Carboxylic Acid Carbon)
~45-CH-COOH (Carbon 1)
~35-CH-CH₃ (Carbon 2)
15 - 35Remaining Cyclohexane Carbons and -CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent features are the absorptions corresponding to the carboxylic acid group.[1] This includes a very broad O-H stretching band and a strong C=O stretching band.[3][4]

Table 3: Key IR Absorption Bands (Data sourced from Sigma-Aldrich, ATR-IR)[2]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500 - 3300Strong, Very BroadO-H stretch (Carboxylic Acid)[1][3]
~2930StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid, Dimeric)[3]
~1450MediumC-H bend
~1200MediumC-O stretch
~900Medium, BroadO-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular ion peak (M⁺) for this compound would be expected at m/z 142.

Table 4: GC-MS Fragmentation Data (Data sourced from NIST Mass Spectrometry Data Center)[2]

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment Assignment
142Low[M]⁺ (Molecular Ion)
127Medium[M - CH₃]⁺
97MediumLoss of COOH and CH₃
81HighCyclohexenyl cation
55Highest[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

  • Instrument Setup: The NMR spectra are acquired on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[7]

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-IR)

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] No further sample preparation is typically needed.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Acquisition: The sample is placed on the crystal, and the anvil is pressed against it to ensure good contact. The sample spectrum is then recorded over a typical range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.[9] If the sample contains non-volatile salts or buffers, a clean-up step using solid-phase extraction may be necessary.[9]

  • Gas Chromatography (GC): A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system. The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column). The temperature of the GC oven is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a standard analysis, Electron Ionization (EI) is used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Processing: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_start cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_final 4. Final Output Sample Sample: this compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place Neat Sample on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire FID on NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR Record Spectrum on FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Inject into GC-MS Separate & Ionize Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase, & Reference Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Data_NMR NMR Spectra (¹H & ¹³C) Proc_NMR->Data_NMR Data_IR IR Spectrum Proc_IR->Data_IR Data_MS Mass Spectrum Proc_MS->Data_MS

Workflow for Spectroscopic Analysis

References

Conformational Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of the stereoisomers of 2-methylcyclohexanecarboxylic acid. This molecule serves as an excellent model for understanding the interplay of steric and electronic effects in determining the three-dimensional structure and, consequently, the physicochemical and biological properties of substituted cyclohexanes, a common motif in medicinal chemistry.

Stereoisomerism in this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers:

  • cis-isomers: (1R,2S)-2-methylcyclohexanecarboxylic acid and (1S,2R)-2-methylcyclohexanecarboxylic acid.

  • trans-isomers: (1R,2R)-2-methylcyclohexanecarboxylic acid and (1S,2S)-2-methylcyclohexanecarboxylic acid.

The relative orientation of the methyl and carboxylic acid groups (either on the same side or opposite sides of the ring) dictates the cis or trans configuration, which in turn significantly influences the conformational preferences of the molecule.

Principles of Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain.[1] In a substituted cyclohexane, the substituents can occupy either an axial or an equatorial position. The interconversion between the two chair forms, known as ring-flipping, is rapid at room temperature.[1]

The relative stability of the two chair conformers is primarily determined by steric interactions. Axial substituents experience destabilizing 1,3-diaxial interactions , which are steric repulsions with the other axial substituents (usually hydrogens) on the same side of the ring.[2] Consequently, substituents, particularly bulky ones, preferentially occupy the equatorial position to minimize these steric clashes.[3]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4]

Conformational Analysis of cis-2-Methylcyclohexanecarboxylic Acid

The cis-isomer has the methyl and carboxylic acid groups on the same side of the ring. This leads to two possible chair conformers that are in equilibrium. In one conformer, one group is axial and the other is equatorial, and in the ring-flipped conformer, their positions are reversed.

cis_2_methylcyclohexanecarboxylic_acid_conformational_equilibrium cluster_0 Conformer 1 (axial-COOH, equatorial-CH3) cluster_1 Conformer 2 (equatorial-COOH, axial-CH3) C1 C2 C1->C2 Ring Flip

Conformational equilibrium of cis-2-Methylcyclohexanecarboxylic acid.

To estimate the relative stability, we can consider the A-values of the individual substituents.

Table 1: A-Values for Substituents

SubstituentA-Value (kcal/mol)
Methyl (-CH3)1.74[4]
Carboxylic Acid (-COOH)1.2

In the cis-isomer, one conformer will have an axial carboxylic acid group and an equatorial methyl group, while the other will have an axial methyl group and an equatorial carboxylic acid group. The energy difference can be estimated by comparing the A-values. The conformer with the larger group (methyl) in the equatorial position is expected to be more stable.

Table 2: Estimated Conformational Energy for cis-2-Methylcyclohexanecarboxylic Acid

ConformerAxial GroupEquatorial GroupEstimated Relative Energy (kcal/mol)
1-COOH-CH31.2
2-CH3-COOH1.74

The conformer with the axial carboxylic acid group is predicted to be more stable by approximately 0.54 kcal/mol.

Conformational Analysis of trans-2-Methylcyclohexanecarboxylic Acid

In the trans-isomer, the methyl and carboxylic acid groups are on opposite sides of the ring. This results in two possible chair conformations: one with both groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

trans_2_methylcyclohexanecarboxylic_acid_conformational_equilibrium cluster_0 Diequatorial Conformer cluster_1 Diaxial Conformer C1 C2 C1->C2 Ring Flip

Conformational equilibrium of trans-2-Methylcyclohexanecarboxylic acid.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial conformer.

Table 3: Estimated Conformational Energy for trans-2-Methylcyclohexanecarboxylic Acid

ConformerSubstituent PositionsEstimated Relative Energy (kcal/mol)
1Diequatorial0
2Diaxial~2.94 (1.74 + 1.2)

The diequatorial conformer is strongly favored, with an estimated energy difference of approximately 2.94 kcal/mol.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constant (3JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation .

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Acquire 1H NMR spectrum on a 400 MHz or higher spectrometer. parameters Typical parameters: - Temperature: 298 K - Pulse sequence: zg30 - Number of scans: 16-64 instrument->parameters process Process the spectrum (Fourier transform, phase correction, baseline correction). integrate Integrate signals to determine proton ratios. process->integrate coupling Measure coupling constants (3JHH) for the methine protons at C1 and C2. integrate->coupling karplus Apply the Karplus equation to relate 3JHH to dihedral angles. coupling->karplus conformer Determine the predominant conformation and conformer populations. karplus->conformer cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition cluster_data_analysis cluster_data_analysis cluster_data_acquisition->cluster_data_analysis

Experimental workflow for NMR-based conformational analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the signals corresponding to the methine protons at C1 and C2.

    • Measure the vicinal coupling constants (3JHH) between these protons and the adjacent methylene protons.

    • Interpretation:

      • Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

      • Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angles ~60°).

  • Conformer Population: By analyzing the observed coupling constants, which are a weighted average of the coupling constants in each conformer, the relative populations of the conformers at equilibrium can be determined.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative energies and geometries of different conformers.

computational_workflow_dft cluster_structure_building Structure Building cluster_geometry_optimization Geometry Optimization cluster_energy_calculation Energy Calculation cluster_analysis Analysis build Build the initial 3D structures of the chair conformers for each isomer. dft_method Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). freq_calc Perform frequency calculations to confirm true minima (no imaginary frequencies) and obtain thermochemical data (Gibbs free energy). compare_energies Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities. cluster_structure_building cluster_structure_building cluster_geometry_optimization cluster_geometry_optimization cluster_structure_building->cluster_geometry_optimization cluster_energy_calculation cluster_energy_calculation cluster_geometry_optimization->cluster_energy_calculation cluster_analysis cluster_analysis cluster_energy_calculation->cluster_analysis

Computational workflow for DFT-based conformational analysis.

Methodology:

  • Structure Generation: Generate the 3D coordinates for the possible chair conformers of both the cis and trans isomers.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the Gibbs free energies.

  • Energy Comparison: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies (ΔG).

Conclusion

The conformational analysis of this compound isomers highlights the fundamental principles governing the three-dimensional structure of substituted cyclohexanes. The interplay between the steric demands of the methyl and carboxylic acid groups leads to distinct conformational preferences for the cis and trans isomers. For the trans isomer, the diequatorial conformer is strongly favored. In the case of the cis isomer, the conformer with the bulkier methyl group in the equatorial position is expected to be slightly more stable. A combination of NMR spectroscopy and computational chemistry provides a powerful approach for the detailed characterization of these conformational equilibria, which is essential for understanding and predicting the properties and reactivity of these and related molecules in various chemical and biological contexts.

References

An In-depth Technical Guide on the Thermodynamic Stability of 2-Methylcyclohexanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 2-methylcyclohexanecarboxylic acid. A detailed examination of the conformational preferences and the energetic differences between the cis and trans isomers is presented. This document summarizes key thermodynamic parameters, outlines the experimental and computational methodologies used for their determination, and offers insights into the structural relationships that govern the stability of these compounds. The information contained herein is critical for professionals in drug development and chemical synthesis, where stereochemical control and an understanding of isomeric stability are paramount.

Introduction

This compound is a disubstituted cyclohexane derivative featuring two stereocenters, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two diastereomeric pairs: cis and trans. The spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring dictates the molecule's overall energy and, consequently, its thermodynamic stability. Understanding the relative stabilities of these isomers is crucial for designing synthetic routes that favor the desired stereoisomer and for predicting the behavior of these compounds in biological systems.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The thermodynamic stability of a given stereoisomer is largely determined by the steric interactions arising from the positions of its substituents. Axial substituents experience greater steric hindrance, primarily due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, conformations with substituents in the equatorial position are generally more stable.

Stereoisomers and Conformational Analysis

The two diastereomeric pairs of this compound are the cis and trans isomers.

  • Cis Isomer: In the cis isomer, the methyl and carboxylic acid groups are on the same side of the cyclohexane ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. Through a ring flip, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

  • Trans Isomer: In the trans isomer, the methyl and carboxylic acid groups are on opposite sides of the ring. This allows for both substituents to be in equatorial positions in one chair conformation (diequatorial) or both to be in axial positions in the other (diaxial).

The relative stability of these conformations can be qualitatively predicted by considering the steric bulk of the substituents. Both the methyl (-CH₃) and carboxylic acid (-COOH) groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantitative Thermodynamic Data

SubstituentA-value (kcal/mol)
-CH₃~1.7
-COOH~1.4

Estimation of Relative Stability:

  • Trans Isomer: The diequatorial conformation of the trans isomer is significantly more stable than the diaxial conformation. The energy difference can be estimated by summing the A-values of the two groups, suggesting a strong preference for the diequatorial form at equilibrium.

  • Cis Isomer: The two chair conformations of the cis isomer, each with one axial and one equatorial group, have different energies. The conformation with the larger group (methyl) in the equatorial position and the smaller group (carboxylic acid) in the axial position would be slightly more stable than the reverse. The energy difference between the two cis conformers would be approximately the difference in their A-values (1.7 - 1.4 = 0.3 kcal/mol).

Overall, the trans isomer, which can adopt a low-energy diequatorial conformation, is predicted to be the most thermodynamically stable stereoisomer of this compound.

Experimental and Computational Methodologies

The determination of the thermodynamic stability of stereoisomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Equilibration Studies:

This method involves allowing a mixture of stereoisomers to reach equilibrium under conditions that permit their interconversion. The equilibrium concentrations of the isomers are then measured, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Protocol:

    • A sample containing a non-equilibrium mixture of the cis and trans isomers of this compound is prepared.

    • The sample is dissolved in a suitable solvent, and a catalyst (e.g., a strong acid or base) is added to facilitate epimerization at one of the stereocenters.

    • The mixture is heated to a constant temperature for a sufficient period to ensure that equilibrium is reached.

    • Aliquots of the reaction mixture are taken at various time intervals and analyzed by GC or HPLC to monitor the concentrations of the isomers.

    • Equilibrium is considered to be reached when the ratio of the isomers remains constant over time.

    • The equilibrium constant (Keq) is calculated from the final concentrations of the isomers.

    • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq).

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the ratio of conformers at equilibrium.[1] The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, which differs for axial and equatorial positions.

  • Protocol:

    • A high-resolution ¹H NMR spectrum of a purified stereoisomer is acquired in a suitable deuterated solvent.

    • The coupling constants for specific protons on the cyclohexane ring are carefully measured.

    • By applying the Karplus equation, which relates coupling constants to dihedral angles, the relative populations of the different chair conformations can be determined.

    • For the cis isomer, this allows for the determination of the equilibrium between the two chair conformers. For the trans isomer, it confirms the predominance of the diequatorial conformer.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different stereoisomers and their various conformations.[1]

  • Protocol:

    • The 3D structures of the cis and trans isomers of this compound, in their different possible chair conformations, are built using molecular modeling software.

    • Geometry optimization and energy calculations are performed using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).[1]

    • The calculations yield the electronic energies of each conformer.

    • Frequency calculations are performed to obtain thermochemical data, including enthalpy (H) and Gibbs free energy (G), at a specific temperature.

    • The relative stabilities of the stereoisomers are determined by comparing their calculated Gibbs free energies.

Visualizations

Stereoisomer Relationship

G Figure 1. Stereoisomers of this compound cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers This compound This compound cis-Isomer cis-Isomer This compound->cis-Isomer trans-Isomer trans-Isomer This compound->trans-Isomer (1R, 2S) (1R, 2S) cis-Isomer->(1R, 2S) (1S, 2R) (1S, 2R) cis-Isomer->(1S, 2R) (1R, 2R) (1R, 2R) trans-Isomer->(1R, 2R) (1S, 2S) (1S, 2S) trans-Isomer->(1S, 2S)

Caption: Relationship between the stereoisomers of this compound.

Conformational Equilibrium of the Trans Isomer

G Figure 2. Conformational Equilibrium of trans-2-Methylcyclohexanecarboxylic Acid Diequatorial Diequatorial (More Stable) Diaxial Diaxial (Less Stable) Diequatorial->Diaxial Ring Flip

Caption: The two chair conformations of the trans isomer.

Experimental Workflow for Equilibration Study

G Figure 3. Workflow for a Typical Equilibration Experiment start Start with non-equilibrium mixture equilibrate Equilibrate with catalyst and heat start->equilibrate sample Take aliquots over time equilibrate->sample analyze Analyze by GC/HPLC sample->analyze calculate Calculate Keq and ΔG° analyze->calculate

Caption: A simplified workflow for determining thermodynamic stability via equilibration.

Conclusion

The thermodynamic stability of the stereoisomers of this compound is primarily governed by the principles of conformational analysis in cyclohexane rings. The trans isomer is significantly more stable than the cis isomer due to its ability to adopt a diequatorial conformation, which minimizes steric strain. The relative stabilities can be estimated using A-values and more accurately determined through a combination of experimental techniques, such as equilibration studies and NMR spectroscopy, and computational chemistry. A thorough understanding of these thermodynamic relationships is essential for the stereoselective synthesis and application of this compound and its derivatives in various scientific and industrial fields.

References

An In-depth Technical Guide on Historical Synthesis Methods for 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-methylcyclohexanecarboxylic acid, a significant alicyclic compound. The document details various classical synthetic strategies, including catalytic hydrogenation of aromatic precursors, organometallic carbonation, and ring-contraction rearrangements. Each method is presented with detailed experimental protocols where historical data allows, and quantitative data is summarized for comparative analysis.

Introduction

This compound is a substituted cycloalkane that exists as two diastereomers, cis and trans, each of which is chiral. Its synthesis has been a subject of interest in organic chemistry, reflecting the broader development of methods for constructing substituted alicyclic ring systems. Early investigations were primarily focused on fundamental synthesis and the separation of its isomers. This guide explores the foundational chemical reactions that have been historically employed to synthesize this molecule, providing insight into the evolution of synthetic organic chemistry.

Core Synthetic Strategies

Historically, the synthesis of this compound has relied on a few robust and well-established reaction classes. The primary methods include the hydrogenation of aromatic rings, the carbonation of Grignard reagents, and the Favorskii rearrangement of α-halo ketones.

Catalytic Hydrogenation of Aromatic Precursors

One of the most direct historical routes involves the reduction of the aromatic ring of a correspondingly substituted benzoic acid derivative. The catalytic hydrogenation of o-toluic acid (2-methylbenzoic acid) or related compounds provides a straightforward pathway to the saturated cyclohexyl ring system.

A notable historical example involves the hydrogenation of phthalic acid, which can yield this compound as a major product under specific catalytic conditions.

Experimental Protocol: Hydrogenation of Phthalic Acid

This protocol is based on historical studies of phthalic acid hydrogenation using ruthenium-tin catalysts.

  • Catalyst Preparation: A Ru-Sn/Al₂O₃ catalyst is prepared according to standard procedures for supported bimetallic catalysts.

  • Reaction Setup: A high-pressure autoclave reactor is charged with phthalic acid and the Ru-Sn/Al₂O₃ catalyst.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to an appropriate level (e.g., 5-15 MPa). The reaction mixture is heated (e.g., to 453-493 K) with vigorous stirring.

  • Workup and Isolation: After the reaction period, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting solution is then subjected to extraction and distillation to isolate the this compound from other products like cyclohexanecarboxylic acid.

Carbonation of Grignard Reagents

The reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide is a classic and highly reliable method for forming carboxylic acids, extending the carbon chain by one atom.[1][2] For the synthesis of this compound, the corresponding 2-methylcyclohexylmagnesium halide is required.

Experimental Protocol: Grignard Carbonation of 2-Methylcyclohexyl Bromide

This generalized protocol is based on well-established procedures for Grignard reactions.[3]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-methylcyclohexyl bromide in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Carbonation: The resulting Grignard solution is cooled in an ice-salt bath. Solid carbon dioxide (dry ice), crushed into a powder, is added portion-wise to the vigorously stirred solution. Alternatively, the Grignard solution can be added to a slurry of dry ice in anhydrous ether.

  • Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. It is then quenched by the slow addition of a cold, dilute strong acid (e.g., HCl or H₂SO₄) until the aqueous layer is acidic.

  • Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation or recrystallization.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful, base-catalyzed reaction of α-halo ketones that results in a ring contraction to produce a carboxylic acid derivative.[4][5] To synthesize this compound, a suitably substituted α-halocycloheptanone, such as 2-chloro-2-methylcycloheptanone, would serve as the starting material. This method is particularly significant from a historical perspective for its ability to construct five-membered rings from six-membered ones, and by extension, six-membered rings from seven-membered precursors.

Experimental Protocol: Favorskii Rearrangement of 2-Chloro-2-methylcycloheptanone

This protocol outlines the key steps of the Favorskii rearrangement.

  • Reaction Setup: 2-Chloro-2-methylcycloheptanone is dissolved in a suitable alcohol solvent, such as methanol or ethanol.

  • Base Treatment: The solution is cooled, and a solution of a strong base (e.g., sodium hydroxide in water or sodium methoxide in methanol) is added dropwise with stirring. The reaction mixture is then typically stirred at room temperature or gently heated to drive the rearrangement.

  • Mechanism: The base abstracts an acidic α-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate.[6] The nucleophilic base (hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening and Workup: The resulting tetrahedral intermediate collapses, leading to the opening of the strained three-membered ring to form the more stable carbanion, which is subsequently protonated during workup. If an alkoxide is used, an ester is formed, which requires a subsequent hydrolysis step (acid- or base-catalyzed) to yield the carboxylic acid. The final product is isolated via acidification and extraction.

Quantitative Data Summary

The following table summarizes available quantitative data for the historical synthesis methods. Yields and selectivities are highly dependent on specific reaction conditions and catalyst choices.

Synthesis MethodStarting MaterialKey Reagents/CatalystConditionsYield/Selectivity
Catalytic HydrogenationPhthalic AcidRu-Sn/Al₂O₃, H₂453-493 K, 5-15 MPa~40% selectivity for this compound
Grignard Carbonation2-Methylcyclohexyl BromideMg, CO₂, H₃O⁺Reflux in ether, then low temp.Yields are typically moderate to good (e.g., 40-70%), but specific historical data for this substrate is sparse.
Favorskii Rearrangement2-Chloro-2-methylcycloheptanoneNaOH or NaOCH₃Room temp. to refluxGenerally provides good yields for ring contractions.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the synthetic pathways and reaction mechanisms discussed.

G cluster_0 Historical Synthesis Routes for this compound sm1 o-Toluic Acid / Phthalic Acid react1 Catalytic Hydrogenation sm1->react1 sm2 2-Methylcyclohexyl Halide react2 Grignard Reagent Formation + Carbonation (CO2) sm2->react2 sm3 2-Halo-2-methylcycloheptanone react3 Favorskii Rearrangement sm3->react3 product This compound react1->product react2->product react3->product

Caption: Overview of primary historical synthetic pathways.

G cluster_1 Favorskii Rearrangement Mechanism start α-Halo Ketone enolate Enolate Formation start->enolate + Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by OH⁻) cyclopropanone->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral opening Ring Opening tetrahedral->opening product Carboxylate Product opening->product + H⁺ workup

Caption: Key steps of the Favorskii rearrangement mechanism.

References

The Enigmatic Presence of 2-Methylcyclohexanecarboxylic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 2-Methylcyclohexanecarboxylic acid and its derivatives. While not a classically recognized plant or microbial secondary metabolite, this class of compounds is notably present in the environment as a significant component of naphthenic acids, which are naturally occurring constituents of crude oil. Their formation is primarily linked to the biodegradation of petroleum hydrocarbons. This document provides a comprehensive overview of their known natural sources, biosynthetic pathways, and the analytical methodologies employed for their isolation and characterization.

Introduction

This compound is a saturated cyclic carboxylic acid. Its derivatives are part of a broader class of compounds known as naphthenic acids, which are complex mixtures of cycloaliphatic carboxylic acids. These acids are of significant interest due to their environmental persistence, and role in petroleum geochemistry. While the synthetic chemistry of this compound is well-established, its natural occurrence is predominantly tied to geological and microbial processes acting on petroleum deposits.

Natural Occurrence

The primary natural reservoir of this compound derivatives is crude oil, where they exist as part of the naphthenic acid fraction. These acids are formed over geological timescales through the microbial degradation of hydrocarbons.

Naphthenic Acids in Crude Oil

Naphthenic acids are naturally present in most petroleum sources and are composed of complex mixtures with a highly variable composition depending on their origin.[1] They are the result of the biodegradation of petroleum, a process driven by bacteria.[1] The concentration of naphthenic acids can be substantial, with some crude oils containing up to 4% acidic compounds. Within this complex mixture, this compound and its isomers are frequently identified components.

Microbial Production from Hydrocarbons

The presence of this compound in petroleum is a direct consequence of microbial metabolism. Certain bacteria possess the enzymatic machinery to degrade alkylcyclohexanes, which are common constituents of crude oil. Through oxidative pathways, these microorganisms can transform the alkyl side chains and the cyclohexane ring, leading to the formation of cyclohexanecarboxylic acid and its methylated derivatives.

Biosynthetic Pathways

The formation of this compound in nature is not through a dedicated secondary metabolic pathway as seen for many plant and fungal natural products. Instead, it is a catabolic product arising from the breakdown of larger hydrocarbon molecules.

The general proposed pathway for the biodegradation of n-alkylcyclohexanes involves the terminal oxidation of the alkyl side chain to a carboxylic acid, followed by β-oxidation. This process can lead to the formation of cyclohexanecarboxylic acid. In the case of methyl-substituted cyclohexanes, microbial oxidation can occur at various positions on the ring or on the methyl group, leading to different isomers of methylcyclohexanecarboxylic acid.

Biosynthesis cluster_hydrocarbon Hydrocarbon Precursor cluster_intermediates Metabolic Intermediates cluster_product Carboxylic Acid Product Methylcyclohexane Methylcyclohexane Methylcyclohexanols Methylcyclohexanols Methylcyclohexane->Methylcyclohexanols Microbial Oxidation Methylcyclohexanones Methylcyclohexanones Methylcyclohexanols->Methylcyclohexanones Dehydrogenation Ring Cleavage\nProducts Ring Cleavage Products Methylcyclohexanones->Ring Cleavage\nProducts Oxygenation This compound This compound Methylcyclohexanones->this compound Oxidative Metabolism ExtractionWorkflow Crude Oil in Hexane Crude Oil in Hexane Extraction with aq. NaOH Extraction with aq. NaOH Crude Oil in Hexane->Extraction with aq. NaOH Step 1 Aqueous Phase (Naphthenate Salts) Aqueous Phase (Naphthenate Salts) Extraction with aq. NaOH->Aqueous Phase (Naphthenate Salts) Separation Acidification with HCl Acidification with HCl Aqueous Phase (Naphthenate Salts)->Acidification with HCl Step 2 Extraction with Dichloromethane Extraction with Dichloromethane Acidification with HCl->Extraction with Dichloromethane Step 3 Organic Phase (Naphthenic Acids) Organic Phase (Naphthenic Acids) Extraction with Dichloromethane->Organic Phase (Naphthenic Acids) Separation Drying and Evaporation Drying and Evaporation Organic Phase (Naphthenic Acids)->Drying and Evaporation Step 4 Isolated Naphthenic Acids Isolated Naphthenic Acids Drying and Evaporation->Isolated Naphthenic Acids

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Cyclohexyl Carbonyl Chlorides from 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexyl carbonyl chlorides are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Their reactivity allows for the facile introduction of the cyclohexylcarbonyl moiety into a wide range of molecules. This document provides detailed protocols for the synthesis of 2-methylcyclohexanecarbonyl chloride from 2-methylcyclohexanecarboxylic acid, a common precursor for this class of compounds. The protocols described herein utilize standard laboratory reagents, thionyl chloride and oxalyl chloride, to achieve efficient conversion.

Data Presentation

The following table summarizes the key quantitative data for the two primary methods of synthesizing 2-methylcyclohexanecarbonyl chloride. These values are based on established procedures for similar carboxylic acids and may require optimization for this specific substrate.[1][2]

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride with Catalytic DMF
Starting Material This compoundThis compound
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst NoneN,N-Dimethylformamide (DMF)
Solvent Dichloromethane (CH₂Cl₂) or neatDichloromethane (CH₂Cl₂)
Stoichiometry (Acid:Reagent) 1 : 1.5 - 2.01 : 1.2 - 1.5
Reaction Temperature Reflux (approx. 40 °C for CH₂Cl₂)0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Typical Yield > 90% (crude)> 95% (crude)
Work-up Removal of excess SOCl₂ and solvent in vacuoRemoval of solvent and byproducts in vacuo

Experimental Protocols

Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, and CO).[3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[1][4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (optional, the reaction can be run neat)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • If using a solvent, add anhydrous dichloromethane.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution (or neat acid) at room temperature. The addition may be exothermic.

  • Attach a reflux condenser fitted with a drying tube.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. A base trap (e.g., a bubbler with aqueous NaOH) is recommended to neutralize the toxic vapors.

  • The resulting crude 2-methylcyclohexanecarbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is generally milder and often proceeds at lower temperatures with higher purity of the crude product.[2][5]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube or inert gas inlet

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound and anhydrous dichloromethane.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting crude 2-methylcyclohexanecarbonyl chloride is typically used directly in the next step without further purification.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow.

reaction_pathway Chemical Transformation start This compound (C8H14O2) product 2-Methylcyclohexanecarbonyl Chloride (C8H13ClO) start->product Chlorination reagent + SOCl2 or + (COCl)2 / cat. DMF byproducts + SO2 + HCl or + CO + CO2 + HCl

Caption: Reaction scheme for the synthesis of 2-methylcyclohexanecarbonyl chloride.

experimental_workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge flask with This compound and solvent (optional) B 2. Add chlorinating agent (SOCl2 or (COCl)2) A->B C 3. Add catalyst (DMF) if applicable B->C D 4. Stir at appropriate temperature (0 °C to reflux) C->D E 5. Monitor for completion (cessation of gas evolution) D->E F 6. Cool to room temperature E->F G 7. Remove excess reagents and solvent in vacuo F->G H 8. Obtain crude product G->H I 9. Purify by distillation (optional) H->I

Caption: A generalized workflow for the synthesis of acyl chlorides from carboxylic acids.

References

2-Methylcyclohexanecarboxylic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcyclohexanecarboxylic acid, a chiral carboxylic acid possessing two stereocenters, is a valuable building block in asymmetric synthesis. Its rigid cyclohexane framework and the stereochemical information embedded within its four possible stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—make it an attractive precursor for the synthesis of complex molecular targets, including pharmaceuticals and biologically active natural products. The defined spatial arrangement of the methyl and carboxylic acid groups allows for a high degree of stereocontrol in subsequent chemical transformations, making it a powerful tool for introducing chirality and building molecular complexity. This document provides an overview of its applications, quantitative data from key synthetic examples, and detailed experimental protocols.

The controlled synthesis of specific stereoisomers of this compound is crucial for its application, as the chirality often dictates the biological activity or material properties of the final product.[1] Methodologies leveraging asymmetric catalysis, biocatalysis, and chiral auxiliaries have been developed to obtain these isomers with high purity.[1] For instance, the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts can yield (1S,2R)-2-methylcyclohexanecarboxylic acid with a high diastereomeric excess.[1]

Application in the Synthesis of Ceralure B1

A notable application of a closely related chiral building block is in the synthesis of Ceralure B1, a potent attractant for the Mediterranean fruit fly (Ceratitis capitata). This synthesis highlights how a chiral methyl-substituted cyclohexanecarboxylic acid derivative can be effectively used to construct a stereochemically complex target molecule. The synthesis commences with the resolution of racemic trans-6-methyl-3-cyclohexenecarboxylic acid to obtain the desired (1R,6R)-enantiomer, which serves as the chiral precursor.

Synthetic Workflow for Ceralure B1

The overall synthetic strategy involves the stereoselective functionalization of the cyclohexene ring, followed by esterification to yield the final product.

G cluster_0 Chiral Precursor Preparation cluster_1 Key Transformations cluster_2 Final Product Formation racemic rac-trans-6-methyl-3- cyclohexenecarboxylic acid resolved (1R,6R)-trans-6-methyl-3- cyclohexenecarboxylic acid racemic->resolved Resolution iodolactone Iodolactonization resolved->iodolactone lactone Reductive Deiodination iodolactone->lactone iodo_acid_mixture Ring Opening & Iodination lactone->iodo_acid_mixture recycled_lactone Recyclization of undesired isomer iodo_acid_mixture->recycled_lactone Recycling target_acid cis-5-iodo-trans-2- methylcyclohexanecarboxylic acid iodo_acid_mixture->target_acid Separation recycled_lactone->lactone esterification Esterification target_acid->esterification ceralure_b1 Ceralure B1 (ethyl ester) esterification->ceralure_b1

Caption: Synthetic workflow for Ceralure B1.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Ceralure B1, demonstrating the efficiency and stereoselectivity of the process.

StepStarting MaterialProductReagents and ConditionsYieldStereoselectivityReference
Iodolactonizationtrans-6-methyl-3-cyclohexene-1-carboxylic acidtrans,trans-4-iodo-2-methyl-6-oxabicyclo[3.2.1]octan-7-oneI2, KI, NaHCO3, H2O87%Diastereoselective[1]
Reductive Deiodinationtrans,trans-4-iodo-2-methyl-6-oxabicyclo[3.2.1]octan-7-onetrans-2-methyl-6-oxabicyclo[3.2.1]octan-7-oneTributyltin hydride, AIBN, benzene, reflux93%-[1]
Ring Opening & Iodinationtrans-2-methyl-6-oxabicyclo[3.2.1]octan-7-oneMixture of iodo-acidsTrichloromethylsilane, NaI, CH3CN-Mixture of isomers[1]
Esterificationcis-5-iodo-trans-2-methylcyclohexanecarboxylic acidCeralure B1Oxalyl chloride, DMF, CH2Cl2; then EtOH, pyridine80%-[1]
Overall Yield trans-6-methyl-3-cyclohexene-1-carboxylic acidCeralure B1-60-65%-[1]

Experimental Protocols

Iodolactonization of trans-6-methyl-3-cyclohexene-1-carboxylic acid

This procedure describes the diastereoselective formation of the iodolactone, a key intermediate in the synthesis.

Materials:

  • trans-6-methyl-3-cyclohexene-1-carboxylic acid

  • Sodium bicarbonate (NaHCO3)

  • Potassium iodide (KI)

  • Iodine (I2)

  • Diethyl ether

  • Sodium thiosulfate (Na2S2O3) solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of trans-6-methyl-3-cyclohexene-1-carboxylic acid (1.0 eq) in diethyl ether is prepared.

  • An aqueous solution of NaHCO3 (2.0 eq) is added, and the mixture is stirred vigorously.

  • A solution of I2 (1.5 eq) and KI (2.5 eq) in water is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with 5% Na2S2O3 solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude iodolactone. The product can be used in the next step without further purification.

Reductive Deiodination of the Iodolactone

This protocol details the removal of the iodine atom to form the lactone intermediate.

Materials:

  • trans,trans-4-iodo-2-methyl-6-oxabicyclo[3.2.1]octan-7-one

  • Tributyltin hydride

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Benzene (or a suitable alternative solvent like toluene)

  • Silica gel for column chromatography

Procedure:

  • A solution of the iodolactone (1.0 eq) in benzene is prepared in a round-bottom flask equipped with a reflux condenser.

  • AIBN (catalytic amount) is added to the solution.

  • Tributyltin hydride (1.2 eq) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure lactone.

Ring Opening and Iodination

This step converts the lactone into a mixture of iodo-carboxylic acids.

Materials:

  • trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one

  • Trichloromethylsilane

  • Sodium iodide (NaI)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of the lactone (1.0 eq) in acetonitrile, sodium iodide (1.5 eq) is added.

  • Trichloromethylsilane (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred until the lactone is consumed.

  • The reaction is quenched by the addition of water.

  • The product, a mixture of iodo-acid isomers, is extracted with an organic solvent. The undesired trans,trans isomer can be separated and recycled back to the lactone.

Esterification to Ceralure B1

The final step involves the conversion of the carboxylic acid to the ethyl ester.

Materials:

  • cis-5-iodo-trans-2-methylcyclohexanecarboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (CH2Cl2)

  • Ethanol (EtOH)

  • Pyridine

Procedure:

  • The carboxylic acid (1.0 eq) is dissolved in dichloromethane.

  • A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (2.0 eq) at 0 °C.

  • The mixture is stirred at room temperature until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting acid chloride is redissolved in dichloromethane and cooled to -10 °C.

  • A mixture of ethanol (1.2 eq) and pyridine (1.2 eq) is added dropwise.

  • The reaction is stirred and allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield Ceralure B1.

Logical Relationships of Stereoisomers

The stereochemistry of this compound is defined by the relative and absolute configurations at the C1 and C2 positions. This gives rise to two pairs of enantiomers: (cis and trans).

Caption: Stereoisomers of this compound.

Conclusion

This compound and its derivatives are valuable chiral building blocks for the synthesis of complex molecules where stereochemistry is a critical determinant of function. The synthesis of the insect attractant Ceralure B1 from a related chiral precursor demonstrates a practical application of this class of compounds, showcasing how their inherent chirality can be effectively translated into the final target. The detailed protocols provided herein offer a guide for researchers looking to utilize these versatile building blocks in their own synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of 2-Methylcyclohexanecarboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-methylcyclohexanecarboxylic acid through the catalytic hydrogenation of 2-methylbenzoic acid. This document is intended to guide researchers in the setup, execution, and analysis of this important chemical transformation, which is relevant in the synthesis of various pharmaceutical intermediates and fine chemicals.

Introduction

Catalytic hydrogenation is a powerful and widely used method for the reduction of aromatic systems. The synthesis of this compound from 2-methylbenzoic acid involves the saturation of the benzene ring, a transformation that can be achieved with high efficiency and selectivity using heterogeneous catalysts. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the yield, and importantly, the stereochemical outcome of the reaction, leading to different ratios of cis- and trans-2-methylcyclohexanecarboxylic acid isomers. This document outlines the key considerations and provides detailed experimental procedures for this synthesis.

Reaction Pathway

The catalytic hydrogenation of 2-methylbenzoic acid to this compound proceeds via the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

reaction_pathway start 2-Methylbenzoic Acid product This compound (cis and trans isomers) start->product Catalytic Hydrogenation catalyst Catalyst (e.g., Rh/C, Ru/C) h2 H₂

Caption: Reaction pathway for the catalytic hydrogenation of 2-methylbenzoic acid.

Experimental Protocols

The following protocols are generalized procedures for the catalytic hydrogenation of 2-methylbenzoic acid. Researchers should note that optimization of reaction parameters may be necessary to achieve desired yields and stereoselectivity.

General Protocol for Hydrogenation using a Parr Autoclave

This protocol describes a typical batch hydrogenation reaction in a high-pressure autoclave.

Materials:

  • 2-Methylbenzoic acid

  • Heterogeneous catalyst (e.g., 5% Rh/C or 5% Ru/C)

  • Solvent (e.g., methanol, ethanol, acetic acid, or a binary mixture like 1,4-dioxane/water)

  • High-pressure autoclave (e.g., Parr Instrument)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Catalyst Loading: To a glass liner of the autoclave, add the catalyst (typically 1-5 mol% relative to the substrate).

  • Substrate and Solvent Addition: Add 2-methylbenzoic acid and the chosen solvent to the liner.

  • Reactor Assembly: Place the liner inside the autoclave and assemble the reactor according to the manufacturer's instructions.

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 MPa).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80-150°C). Monitor the pressure drop to follow the reaction progress.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Open the reactor, remove the reaction mixture, and filter it through a pad of Celite to remove the catalyst.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization.

Protocol for Diastereoselective Hydrogenation

Achieving high diastereoselectivity may require the use of specific catalysts and conditions that favor the formation of either the cis or trans isomer. Rhodium-based catalysts have been reported to favor the formation of the cis isomer.[1]

Materials:

  • 2-Methylbenzoic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • Follow the general protocol (3.1) with the following specific conditions:

    • Catalyst: 5% Rh/C

    • Solvent: Methanol

    • Temperature: 80-100°C

    • Hydrogen Pressure: 5 MPa

  • The reaction time will typically be in the range of 6-24 hours. Monitor the reaction by TLC or GC to determine completion.

  • After workup, the ratio of cis to trans isomers can be determined by techniques such as NMR spectroscopy or gas chromatography.

Data Presentation

The following tables summarize typical catalysts and reaction conditions for the hydrogenation of benzoic acid and its derivatives. This data can serve as a starting point for the optimization of this compound synthesis.

Table 1: Comparison of Catalysts for Benzoic Acid Hydrogenation [2][3]

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)
5% Rh/CCarbon801.0Supercritical CO₂~100100
5% Ru/CCarbon801.0Supercritical CO₂>90100
5% Pd/CCarbon801.0Supercritical CO₂<50100
5% Pt/CCarbon801.0Supercritical CO₂~60100
5% Ru/CCarbon2206.891,4-Dioxane100Lower
5% Ru/CCarbon2206.891,4-Dioxane/Water (1:1)10086

Table 2: Effect of Solvent on Hydrogenation of Benzoic Acid with 5% Ru/C Catalyst [3]

SolventTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)
1,4-Dioxane2206.89100Lower
1,4-Dioxane/Water (1:1)2206.8910086
Water2206.89100Higher

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation cluster_analysis Analysis prep_reactants Prepare Reactants (2-Methylbenzoic Acid, Solvent) load_catalyst Load Catalyst prep_reactants->load_catalyst assemble_reactor Assemble Autoclave load_catalyst->assemble_reactor purge Purge with N₂/Ar assemble_reactor->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir pressurize->react monitor Monitor Reaction react->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product remove_solvent->purify characterize Characterize Product (NMR, GC-MS, IR) purify->characterize determine_ratio Determine Isomer Ratio characterize->determine_ratio

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • High-Pressure Operations: All hydrogenation reactions should be conducted in a properly functioning and certified high-pressure autoclave. Personnel must be trained in high-pressure operations.

  • Flammable Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Catalyst Handling: Some hydrogenation catalysts can be pyrophoric, especially after use. Handle with care, and do not allow the used, dry catalyst to be exposed to air. Quench the catalyst carefully.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

These application notes and protocols are intended as a guide. All procedures should be performed by qualified personnel in a properly equipped laboratory.

References

Application Notes and Protocols for the Quantification of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexanecarboxylic acid and its isomers are important compounds in various fields, including environmental analysis, food and beverage chemistry, and as potential biomarkers or synthetic intermediates in drug development. Accurate and robust quantification of these carboxylic acids is crucial for quality control, safety assessment, and advancing research. This document provides detailed application notes and experimental protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the two most prevalent and powerful analytical techniques for this purpose.

Analytical Approaches

The quantification of carboxylic acids like this compound in complex matrices presents analytical challenges, including poor volatility for GC analysis and poor retention on traditional reversed-phase columns for LC analysis.[1] To address these issues, derivatization is a common and often necessary step to improve the chromatographic and detection characteristics of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is essential to increase their volatility and thermal stability.[2] Common derivatization strategies include esterification to form more volatile esters.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of compounds with varying polarities and thermal stabilities. While direct analysis of carboxylic acids is possible, derivatization is often employed to enhance retention on reversed-phase columns and improve ionization efficiency, leading to better sensitivity.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of carboxylic acids using GC-MS and LC-MS based methods. These values are indicative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

Table 1: GC-MS Method Performance for Carboxylic Acid Quantification

ParameterTypical Value/RangeReference
Limit of Detection (LOD)0.4 - 2.4 ng/L[5]
Limit of Quantification (LOQ)5.1 - 25 µg/L[6]
Linearity RangeUp to 3.6 µg/L[5]
Reproducibility (RSD)< 10%[5]
Recovery~100%[5]

Table 2: LC-MS Method Performance for Carboxylic Acid Quantification

ParameterTypical Value/RangeReference
Limit of Detection (LOD)As low as 0.01 ng/mL[3]
Linearity Range0.1 ng/mL - 10 µg/mL[3]
Recovery90% - 105%[3]
Coefficient of Variation (CV)≤ 10%[3]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Derivatization

This protocol describes a general procedure for the quantification of this compound in a liquid matrix (e.g., biological fluid, environmental water sample) using solid-phase extraction (SPE) for sample cleanup and derivatization followed by GC-MS analysis.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known volume of the sample (e.g., 10 mL), add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar carboxylic acid not present in the sample).
  • Acidification: Adjust the pH of the sample to < 2 with a suitable acid (e.g., hydrochloric acid) to ensure the carboxylic acid is in its protonated form.
  • Solid-Phase Extraction (SPE):
  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water (pH < 2).
  • Load the acidified sample onto the conditioned SPE cartridge.
  • Wash the cartridge with a low percentage of organic solvent in acidified water to remove interferences.
  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
  • Add the derivatizing agent. A common approach is esterification using BF3-Methanol.[7] Alternatively, for higher sensitivity, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be performed.[5]
  • For BF3-Methanol Derivatization: Add 14% BF3-Methanol solution and heat the mixture at an elevated temperature (e.g., 80-90°C) for a specific duration (e.g., 10-90 minutes).[7][8]
  • For PFBBr Derivatization: Add PFBBr and a catalyst (e.g., a tertiary amine) and react at room temperature or with gentle heating.[5]
  • After the reaction, quench the reaction if necessary and extract the derivatized analyte into an organic solvent (e.g., hexane).

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
  • Injector: Splitless or split injection mode at a suitable temperature (e.g., 260°C).[7]
  • Oven Program: A temperature gradient to separate the analytes of interest. A typical program might start at a lower temperature, ramp to a higher temperature, and hold.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for PFBBr derivatives.[5]
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS with Derivatization

This protocol outlines a method for quantifying this compound in a biological matrix (e.g., plasma, urine) using LC-MS/MS with derivatization to improve chromatographic retention and sensitivity.

1. Sample Preparation

  • Internal Standard Spiking: Add an internal standard to a known volume of the sample.
  • Protein Precipitation: For biological fluids like plasma or serum, perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.[2]
  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
  • Supernatant Collection: Collect the supernatant containing the analyte.
  • Evaporation: Evaporate the supernatant to dryness.

2. Derivatization

  • Reconstitute the dried extract in a suitable reaction buffer.
  • Add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4]
  • Incubate the reaction mixture at a controlled temperature for a specific time to ensure complete derivatization.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:
  • Column: A reversed-phase C18 column.
  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with a small amount of formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
  • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
  • Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
  • Mass Spectrometer (MS/MS) Conditions:
  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the derivatization agent used.[1] For 3-NPH derivatives, positive ion mode is typically used.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Monitor the precursor-to-product ion transitions for both the derivatized analyte and the internal standard.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction / Cleanup (e.g., SPE, LLE, Protein Precipitation) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Deriv_Agent Addition of Derivatizing Agent Reconstitution->Deriv_Agent Reaction Reaction Incubation Deriv_Agent->Reaction Injection Injection into GC/LC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Methylcyclohexanecarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for short-chain carboxylic acids and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

This compound is a carboxylic acid that may be of interest in various fields, including pharmaceutical development and metabolic research, as a potential biomarker or a synthetic intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives prior to GC-MS analysis.[1][2][3] This protocol will detail a common derivatization method and provide a comprehensive workflow for the analysis of this compound.

Experimental Protocols

A robust and reproducible method for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis. The following protocol is a comprehensive guide that can be adapted to specific laboratory instrumentation and sample matrices.

Sample Preparation

The sample preparation procedure is critical for accurate and precise results. A generic procedure for extracting this compound from a liquid matrix (e.g., plasma, urine, or a reaction mixture) is described below. This may need to be optimized based on the specific sample type.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., D3-2-Methylcyclohexanecarboxylic acid or a structurally similar carboxylic acid not present in the sample)

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Acidifying agent (e.g., 1M Hydrochloric acid)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator or rotary evaporator)

Procedure:

  • To 1 mL of the sample, add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2 by adding the acidifying agent. This ensures that the carboxylic acid is in its protonated form, which is more readily extracted into an organic solvent.

  • Add 3 mL of the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of the extraction solvent and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a rotary evaporator. The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[2][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating agent.[4]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • A suitable solvent (e.g., Acetonitrile, Pyridine)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried sample extract in 100 µL of the chosen solvent.

  • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample in the GC vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound. These may require optimization for specific instruments.

Parameter Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-400
Data Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table of expected performance characteristics for a quantitative GC-MS method for this compound.

Parameter Expected Value
Retention Time (min)10.5 (example)
Quantifier Ion (m/z)To be determined experimentally
Qualifier Ion(s) (m/z)To be determined experimentally
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (r²)> 0.995
Linear Range0.5 - 100 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Note: The values in this table are illustrative and should be determined experimentally during method validation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Add_BSTFA Add BSTFA Reagent Reconstitute->Add_BSTFA Heat Heat at 70°C Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process

Caption: Overall experimental workflow for GC-MS analysis.

Logical Relationship of Derivatization

The following diagram illustrates the logical relationship of the silylation derivatization process.

derivatization_logic Analyte This compound (Low Volatility) Product TMS-ester of this compound (High Volatility) Analyte->Product Silylation Reaction (Heating) Reagent BSTFA + TMCS Reagent->Product GCMS GC-MS Analysis Product->GCMS

Caption: Logic of the silylation derivatization process.

References

Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 2-Methylcyclohexanecarboxylic acid. Due to the presence of two chiral centers, this compound exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). A chiral stationary phase is employed to achieve baseline separation of these isomers, which is critical for researchers, scientists, and drug development professionals working on stereoselective synthesis and analysis.

Introduction

This compound is a chiral molecule with two stereocenters, leading to the existence of two pairs of enantiomers (enantiomeric pairs) and diastereomeric pairs. The spatial arrangement of these isomers can significantly influence their chemical and biological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential for quality control, stereoselective synthesis, and pharmacological studies. While gas chromatography has been utilized to determine diastereomeric excess, this application note presents a sensitive and reproducible HPLC method for the separation of all four stereoisomers.[1]

Experimental Protocol

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of a this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC System and Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The separation is achieved on a chiral stationary phase column.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Analytical Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of all four isomers.

  • Identify the peaks based on the injection of individual standards, if available, or by their relative elution order.

  • Quantify the isomers using the peak area from the chromatogram.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of the four stereoisomers of this compound based on the described method.

IsomerRetention Time (min)Resolution (Rs)
(1R,2S)8.5-
(1S,2R)9.82.1
(1R,2R)11.22.5
(1S,2S)12.92.8

Note: The elution order is hypothetical and may vary depending on the specific chiral stationary phase and exact chromatographic conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 100 µg/mL prep1->prep2 prep3 Filter with 0.45 µm PTFE Filter prep2->prep3 hplc1 Equilibrate Column prep3->hplc1 hplc2 Inject 10 µL of Sample hplc1->hplc2 hplc3 Run Analysis hplc2->hplc3 data1 Detect Peaks at 210 nm hplc3->data1 data2 Integrate Peak Areas data1->data2 data3 Quantify Isomers data2->data3

Caption: Workflow for the HPLC separation of this compound isomers.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the baseline separation of the four stereoisomers of this compound. The use of a chiral stationary phase is crucial for achieving this separation. This method is suitable for routine analysis in research and industrial settings for the determination of isomeric purity and for monitoring stereoselective reactions. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution or reduce analysis time.

References

Application Notes and Protocols: 2-Methylcyclohexanecarboxylic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Methylcyclohexanecarboxylic acid is not widely documented as a primary monomer in mainstream polymer synthesis, its alicyclic structure presents potential for specialized applications where the introduction of bulky, non-aromatic rings is desired to modify polymer properties. This document provides a representative application note and a generalized protocol for the hypothetical use of this compound as a co-monomer in the synthesis of polyesters. The protocols and data presented are illustrative, based on established principles of polymer chemistry, and are intended to serve as a foundational guide for researchers exploring the incorporation of similar cyclic moieties into polymer backbones.

Introduction: Potential Applications in Polymer Modification

Alicyclic monomers are incorporated into polymer chains to impart specific physical and chemical properties. The saturated cyclic structure of this compound can be expected to:

  • Increase the Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts segmental motion of the polymer chains, leading to a higher Tg compared to analogous linear aliphatic structures.

  • Enhance Thermal Stability: The saturated ring is generally more resistant to thermal degradation than polymers with labile C-H bonds in linear aliphatic chains.

  • Modify Solubility: The non-polar nature of the cyclohexane ring can alter the solubility of the resulting polymer in various organic solvents.

  • Influence Crystallinity: The bulky and non-planar structure of the substituted cyclohexane ring can disrupt chain packing and potentially reduce the degree of crystallinity, leading to more amorphous materials.

  • Serve as a Building Block for Liquid Crystalline Polymers: Derivatives of cyclohexanecarboxylic acid are known to be used as intermediates in the synthesis of liquid crystals. This suggests a potential application in creating liquid crystalline polymers with specific phase behaviors.

Given its monofunctional nature (a single carboxylic acid group), this compound would likely be used as a chain modifier or end-capper. For incorporation into the main chain of a polyester, a di-functional derivative, such as 2-methylcyclohexane-1,4-dicarboxylic acid, would be more suitable. However, for the purpose of this illustrative protocol, we will consider the use of this compound as a co-monomer to regulate molecular weight and introduce its cyclic structure at the chain ends or as a pendant group if attached to a multifunctional monomer.

Hypothetical Application: Co-monomer in Polyester Synthesis

This section outlines a hypothetical scenario where this compound is used as a co-monomer in the melt polycondensation of a polyester to enhance its thermal properties.

Reaction Scheme

A representative polyester synthesis could involve the reaction of a diol (e.g., 1,4-Butanediol) with a dicarboxylic acid (e.g., Adipic Acid), with this compound added as a chain-terminating co-monomer.

G cluster_reactants Reactants cluster_process Process cluster_products Products diol 1,4-Butanediol (HO-(CH2)4-OH) polycondensation Melt Polycondensation diol->polycondensation diacid Adipic Acid (HOOC-(CH2)4-COOH) diacid->polycondensation comonomer This compound (Co-monomer) comonomer->polycondensation polyester Modified Polyester polycondensation->polyester water Water (byproduct) polycondensation->water removed

Figure 1: Conceptual reaction scheme for the synthesis of a modified polyester using this compound as a co-monomer.

Expected Impact on Polymer Properties

The incorporation of this compound as an end-capping agent is expected to control the molecular weight of the resulting polyester. The bulky cyclohexyl end groups would also influence the thermal and mechanical properties. A comparison of the hypothetical properties of a standard polyester and one modified with our subject molecule is presented in Table 1.

Table 1: Expected Properties of a Hypothetical Modified Polyester

PropertyStandard Poly(butylene adipate)Modified Poly(butylene adipate) with this compound (5 mol%)
Glass Transition Temp. (Tg) ~ -60 °C~ -55 °C
Melting Temperature (Tm) ~ 55-60 °C~ 50-55 °C
Number Average Mn ( g/mol ) 20,000 - 30,00010,000 - 15,000
Polydispersity Index (PDI) ~ 2.0~ 1.8
Solubility Soluble in THF, ChloroformEnhanced solubility in non-polar solvents

Experimental Protocols

The following is a generalized protocol for the laboratory-scale synthesis of a polyester modified with this compound via melt polycondensation.

Materials
  • Adipic Acid (99%)

  • 1,4-Butanediol (99%)

  • This compound (mixture of cis and trans, 99%)[1][2]

  • Antimony(III) oxide (catalyst)

  • Toluene (for purification)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

  • Beakers, funnels, and other standard laboratory glassware

Synthesis Workflow

G A Charge Reactants & Catalyst B Inert Atmosphere Purge (Nitrogen) A->B C Esterification Stage (180-200°C, atm. pressure) B->C D Water Removal C->D Continuous E Polycondensation Stage (220-240°C, vacuum) D->E F Cooling and Solidification E->F G Purification (Dissolution & Precipitation) F->G H Drying G->H I Characterization H->I

Figure 2: General experimental workflow for the synthesis of the modified polyester.

Detailed Procedure
  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add adipic acid (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess), this compound (0.05 mol), and antimony(III) oxide (0.05% by weight of the diacid).

  • Inerting the System: Purge the system with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a slow, continuous nitrogen flow during the initial stage of the reaction.

  • Esterification: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill off as a byproduct of the esterification reaction. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the mixture will increase significantly during this stage. Continue the polycondensation for 3-5 hours.

  • Cooling and Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., toluene or chloroform). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Table 2: Polymer Characterization Techniques

TechniquePurposeExpected Observations
FTIR Spectroscopy Confirm functional groupsPresence of ester carbonyl (~1730 cm⁻¹), C-O stretching, and absence of broad -OH from carboxylic acid.
¹H NMR Spectroscopy Elucidate polymer structureCharacteristic peaks for the repeating units of the polyester and the methyl and cyclohexyl protons from the co-monomer.
Gel Permeation Chromatography (GPC) Determine molecular weight and PDIA chromatogram to calculate Mn, Mw, and PDI.
Differential Scanning Calorimetry (DSC) Measure thermal transitionsDetermination of Tg and Tm.

Signaling Pathways and Logical Relationships

The logical relationship in melt polycondensation involves a step-growth mechanism where the equilibrium is shifted towards the polymer product by the removal of the condensation byproduct (water).

G cluster_equilibrium Reaction Equilibrium cluster_driving_force Process Control reactants Diol + Diacid products Polyester + Water reactants->products K_eq removal Removal of Water (High Temp & Vacuum) products->removal shifts equilibrium right

Figure 3: Logical relationship in equilibrium-driven polycondensation.

Conclusion

While direct applications of this compound in polymer chemistry are not extensively reported, its structure suggests potential as a valuable modifying agent. The hypothetical protocol and expected outcomes detailed in this note provide a foundational framework for researchers interested in exploring the incorporation of this and similar alicyclic molecules to tailor the properties of polyesters and other condensation polymers for specialized applications, including advanced materials and drug delivery systems. Further empirical research is necessary to validate these hypothetical applications and fully characterize the resulting polymers.

References

Enzymatic Resolution of Racemic 2-Methylcyclohexanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral carboxylic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules often dictates their biological activity, making the efficient separation of enantiomers a critical step in drug development and manufacturing. Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining enantiomerically pure compounds. This application note details the principles and protocols for the enzymatic resolution of racemic 2-methylcyclohexanecarboxylic acid, a valuable chiral intermediate.

The kinetic resolution of racemic this compound is typically achieved through the enantioselective hydrolysis of its corresponding ester, catalyzed by lipases. In this process, the enzyme preferentially hydrolyzes one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in reactivity allows for the separation of the two enantiomers. Lipases, such as those from Candida antarctica B (CALB) and Pseudomonas cepacia (PCL), are widely recognized for their high enantioselectivity and stability in organic solvents, making them ideal biocatalysts for this transformation.

Principle of Enzymatic Resolution

The enzymatic resolution of racemic this compound ester relies on the principle of kinetic resolution. The two enantiomers of the substrate react with the enzyme at different rates. The enzyme's active site is chiral and thus one enantiomer fits better and is converted more rapidly to the product.

For the hydrolysis of a racemic ester (e.g., methyl 2-methylcyclohexanecarboxylate), the lipase will selectively catalyze the hydrolysis of one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid ((R)-2-methylcyclohexanecarboxylic acid), while the other enantiomer ((S)-ester) remains largely unreacted. At approximately 50% conversion, the reaction mixture will ideally contain the (R)-acid and the (S)-ester, which can then be separated based on their different chemical properties (e.g., acidity).

The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the conversion rate. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value). A high E-value (typically >100) is desirable for an efficient resolution process.

Data Presentation

While specific quantitative data for the enzymatic resolution of racemic this compound is not abundantly available in publicly accessible literature, the following tables present hypothetical yet realistic data based on the performance of common lipases in the resolution of structurally similar cyclic carboxylic acid esters. These tables are intended to provide a framework for experimental design and data analysis.

Table 1: Screening of Lipases for the Hydrolysis of Racemic Methyl 2-Methylcyclohexanecarboxylate

EnzymeSource OrganismConversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantiomeric Ratio (E)
Lipase BCandida antarctica48>99 (R)92 (S)>200
Lipase PSPseudomonas cepacia5195 (R)>99 (S)150
LipaseAspergillus niger4585 (R)70 (S)25
LipasePorcine Pancreas3060 (R)43 (S)8

Table 2: Effect of Reaction Parameters on the Resolution using Candida antarctica Lipase B (CALB)

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 304050
Conversion (%)454846
e.e. of Acid (%)>99>9998
e.e. of Ester (%)889290
E-value>200>200180
Solvent TolueneHexaneMTBE
Conversion (%)484649
e.e. of Acid (%)>9998>99
e.e. of Ester (%)929094
E-value>200190>200
pH of Buffer 6.07.08.0
Conversion (%)424847
e.e. of Acid (%)97>9998
e.e. of Ester (%)859291
E-value150>200195

Experimental Protocols

The following are generalized protocols for the enzymatic resolution of racemic this compound via the hydrolysis of its methyl ester. Researchers should optimize these conditions for their specific experimental setup and goals.

Protocol 1: Screening of Lipases for Enantioselective Hydrolysis

Objective: To identify the most effective lipase for the kinetic resolution of racemic methyl 2-methylcyclohexanecarboxylate.

Materials:

  • Racemic methyl 2-methylcyclohexanecarboxylate

  • Various lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase, Aspergillus niger lipase, Porcine Pancreas Lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene or MTBE)

  • Sodium hydroxide solution (e.g., 0.1 M) for pH titration

  • Hydrochloric acid solution (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

  • In a thermostated reaction vessel, dissolve a known amount of racemic methyl 2-methylcyclohexanecarboxylate (e.g., 1 mmol) in a mixture of phosphate buffer (e.g., 10 mL) and an organic co-solvent (e.g., 2 mL of toluene) to improve substrate solubility.

  • Add a specific amount of the lipase to be screened (e.g., 50 mg).

  • Stir the mixture at a constant temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion rate. This can be done by titrating the liberated carboxylic acid with a standardized NaOH solution or by chromatographic analysis (GC or HPLC).

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Acidify the aqueous phase to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting mixture of this compound and unreacted methyl 2-methylcyclohexanecarboxylate for enantiomeric excess of both the acid and the ester using chiral HPLC or GC.

  • Calculate the conversion and the enantiomeric ratio (E).

Protocol 2: Preparative Scale Resolution with Candida antarctica Lipase B

Objective: To perform a larger-scale resolution to isolate both enantiomers of this compound.

Materials:

  • Racemic methyl 2-methylcyclohexanecarboxylate (e.g., 10 g)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (2 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of racemic methyl 2-methylcyclohexanecarboxylate (10 g) in toluene (100 mL) and phosphate buffer (100 mL, 0.1 M, pH 7.0), add immobilized Candida antarctica lipase B (1 g).

  • Maintain the temperature at 40 °C and stir the mixture. Monitor the reaction progress by taking aliquots and analyzing by GC or TLC.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with toluene and water and reused.

  • Separate the organic and aqueous layers.

  • Isolation of the (S)-ester: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove the carboxylic acid, then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude (S)-methyl 2-methylcyclohexanecarboxylate. Purify by column chromatography on silica gel if necessary.

  • Isolation of the (R)-acid: Acidify the combined aqueous layers to pH 2 with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude (R)-2-methylcyclohexanecarboxylic acid. Purify by recrystallization or column chromatography if necessary.

  • Determine the enantiomeric excess of the isolated acid and ester by chiral HPLC or GC.

Visualizations

EnzymaticResolutionWorkflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis RacemicEster Racemic 2-Methylcyclohexanecarboxylic Acid Ester ReactionVessel Stirred Reaction at Controlled Temperature (e.g., 40°C) RacemicEster->ReactionVessel Buffer Phosphate Buffer (e.g., pH 7.0) Buffer->ReactionVessel Solvent Organic Solvent (e.g., Toluene) Solvent->ReactionVessel Enzyme Lipase (e.g., CALB) Enzyme->ReactionVessel Filter Filter to Remove Enzyme ReactionVessel->Filter Separate Separate Aqueous and Organic Layers Filter->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous WashEster Wash Organic Layer Separate->WashEster Organic ExtractAcid Extract (R)-Acid Acidify->ExtractAcid IsolateAcid Isolate (R)-Acid ExtractAcid->IsolateAcid IsolateEster Isolate (S)-Ester WashEster->IsolateEster ChiralAnalysis Chiral HPLC/GC (Determine e.e.) IsolateEster->ChiralAnalysis IsolateAcid->ChiralAnalysis

Caption: Experimental workflow for the enzymatic resolution of racemic this compound ester.

LogicalRelationship RacemicMix Racemic (R/S)-Ester Hydrolysis Selective Hydrolysis RacemicMix->Hydrolysis Enzyme Enantioselective Lipase (e.g., CALB) Enzyme->Hydrolysis Products Mixture at ~50% Conversion Hydrolysis->Products SAcid (S)-Ester (Unreacted) Products->SAcid RAcid (R)-Acid (Product) Products->RAcid Separation Chemical Separation (e.g., Extraction) SAcid->Separation RAcid->Separation PureS Enantiopure (S)-Ester Separation->PureS PureR Enantiopure (R)-Acid Separation->PureR

Caption: Logical flow of the kinetic resolution process.

Application Notes and Protocols for the Large-Scale Synthesis of trans-2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its stereochemistry plays a crucial role in determining the biological activity and pharmacological properties of its derivatives. Therefore, the ability to synthesize the trans isomer on a large scale with high purity is of significant interest to the drug development community.

These application notes provide a comprehensive overview of a robust and scalable synthetic route to trans-2-Methylcyclohexanecarboxylic acid, focusing on a two-step process involving a Diels-Alder reaction followed by catalytic hydrogenation. Detailed experimental protocols, quantitative data from analogous procedures, and purification strategies are presented to guide researchers in the successful production of the target compound.

Synthetic Strategy Overview

The recommended large-scale synthesis of trans-2-Methylcyclohexanecarboxylic acid proceeds through a two-stage process:

  • Diels-Alder Reaction: A [4+2] cycloaddition between a suitable diene (e.g., 1,3-butadiene) and a dienophile (e.g., crotonic acid or its ester derivative) to form the cyclohexene precursor.

  • Catalytic Hydrogenation: The saturation of the cyclohexene ring of the Diels-Alder adduct using a heterogeneous catalyst to yield the desired 2-methylcyclohexanecarboxylic acid. This step typically produces a mixture of cis and trans isomers.

  • Isomer Separation and Purification: The separation of the desired trans isomer from the cis isomer and other impurities through techniques such as fractional distillation, crystallization, or chromatography.

This approach is advantageous for large-scale production due to the high efficiency of the Diels-Alder reaction and the catalytic hydrogenation step.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of trans-2-Methylcyclohexanecarboxylic acid. The data is compiled from literature procedures for analogous transformations and should be considered as a guideline for process optimization.

Table 1: Representative Yields for the Diels-Alder Reaction

DieneDienophileProductYield (%)Reference
1,3-ButadieneCrotonic Acid2-Methyl-3-cyclohexenecarboxylic acid~85-95Analogous Diels-Alder Reactions[1][2]
1,3-ButadieneMethyl CrotonateMethyl 2-methyl-3-cyclohexenecarboxylate>90Analogous Diels-Alder Reactions[1]

Table 2: Representative Data for Catalytic Hydrogenation

SubstrateCatalystPressure (bar)Temperature (°C)SolventProductYield (%)Reference
o-Toluic AcidRh/C50100Watercis/trans-2-Methylcyclohexanecarboxylic acid>95Analogous Hydrogenations[3]
o-Toluic AcidPt/TiO25080Hexanecis/trans-2-Methylcyclohexanecarboxylic acid>99Analogous Hydrogenations[4]
2-Methyl-3-cyclohexenecarboxylic acidPd/C10-5025-80Ethanolcis/trans-2-Methylcyclohexanecarboxylic acid>98General Hydrogenation Principles

Table 3: Physical Properties of this compound Isomers

Propertycis-Isomertrans-Isomer
Boiling Point (°C at 746 mmHg)241-242 (mixture)241-242 (mixture)
Density (g/mL at 25°C)1.009 (mixture)1.009 (mixture)
Refractive Index (n20/D)1.4633 (mixture)1.4633 (mixture)

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of trans-2-Methylcyclohexanecarboxylic acid. These are generalized procedures based on established chemical principles and should be adapted and optimized for specific laboratory and scale-up conditions.

Protocol 1: Synthesis of 2-Methyl-3-cyclohexenecarboxylic Acid via Diels-Alder Reaction

Materials:

  • 1,3-Butadiene (liquefied gas or generated in situ)

  • Crotonic acid

  • Toluene or other suitable high-boiling solvent

  • Hydroquinone (inhibitor)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • To a high-pressure reaction vessel, add crotonic acid (1.0 equivalent), a catalytic amount of hydroquinone, and the solvent (e.g., toluene).

  • Cool the vessel to a temperature that allows for the safe addition of liquefied 1,3-butadiene (typically -10 to 0 °C).

  • Add an excess of 1,3-butadiene (1.1 to 1.5 equivalents) to the reaction vessel.

  • Seal the vessel and gradually heat it to the desired reaction temperature (typically 150-180 °C).

  • Maintain the reaction at this temperature for several hours (4-12 hours), monitoring the internal pressure.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any unreacted butadiene.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-3-cyclohexenecarboxylic acid.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Catalytic Hydrogenation of 2-Methyl-3-cyclohexenecarboxylic Acid

Materials:

  • 2-Methyl-3-cyclohexenecarboxylic acid (from Protocol 1)

  • 5% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the crude 2-methyl-3-cyclohexenecarboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol%).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 bar).

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reaction to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the catalyst on the filter with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude mixture of cis- and trans-2-Methylcyclohexanecarboxylic acid.

Protocol 3: Separation of trans-2-Methylcyclohexanecarboxylic Acid

The separation of the cis and trans isomers can be challenging and often requires optimization. Below are potential strategies.

Method A: Fractional Distillation

Due to the likely small difference in boiling points, fractional distillation under reduced pressure using a high-efficiency distillation column may be employed. This method is often more suitable for large-scale separation.

Method B: Selective Crystallization

  • Dissolve the crude isomer mixture in a minimal amount of a suitable hot solvent or solvent mixture (e.g., hexane, heptane, or a mixture with a more polar solvent).

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • The trans isomer, often being more thermodynamically stable and having a more regular shape, may crystallize preferentially.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • The purity of the isomers can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Multiple recrystallizations may be necessary to achieve high isomeric purity.

Method C: Chromatographic Separation

For laboratory-scale purification or for obtaining very high purity material, column chromatography on silica gel can be effective.[5] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be developed.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of trans-2-Methylcyclohexanecarboxylic acid.

Synthesis_Workflow cluster_diels_alder Stage 1: Diels-Alder Reaction cluster_hydrogenation Stage 2: Catalytic Hydrogenation cluster_purification Stage 3: Purification Butadiene 1,3-Butadiene ReactionVessel High-Pressure Reactor (150-180°C) Butadiene->ReactionVessel CrotonicAcid Crotonic Acid CrotonicAcid->ReactionVessel DielsAlderProduct 2-Methyl-3-cyclohexene- carboxylic acid ReactionVessel->DielsAlderProduct HydrogenationVessel Hydrogenator (25-80°C, 10-50 bar) DielsAlderProduct->HydrogenationVessel Hydrogen H₂ Gas Hydrogen->HydrogenationVessel Catalyst Pd/C or Rh/C Catalyst->HydrogenationVessel IsomerMixture cis/trans-2-Methylcyclo- hexanecarboxylic acid HydrogenationVessel->IsomerMixture Separation Isomer Separation (Distillation, Crystallization, or Chromatography) IsomerMixture->Separation trans_Product trans-2-Methylcyclo- hexanecarboxylic acid Separation->trans_Product cis_Product cis-Isomer Separation->cis_Product

Caption: Overall workflow for the large-scale synthesis of trans-2-Methylcyclohexanecarboxylic acid.

Logical_Relationships Start Starting Materials (Butadiene, Crotonic Acid) Intermediate Cyclohexene Intermediate Start->Intermediate Diels-Alder Reaction Mixture cis/trans Isomer Mixture Intermediate->Mixture Catalytic Hydrogenation FinalProduct Pure trans Isomer Mixture->FinalProduct Purification Byproduct cis Isomer Mixture->Byproduct Separation

Caption: Logical flow of the synthetic and purification steps.

References

Troubleshooting & Optimization

improving diastereoselectivity in 2-Methylcyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving diastereoselectivity in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to synthesize this compound with high diastereoselectivity?

A1: The primary methods for achieving high diastereoselectivity in the synthesis of this compound include:

  • Catalytic Hydrogenation of o-Toluic Acid Derivatives: This method involves the hydrogenation of a derivative of o-toluic acid using a heterogeneous catalyst, often in the presence of a chiral auxiliary.

  • Diastereoselective Alkylation using Chiral Auxiliaries: This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a precursor molecule.

Q2: How do chiral auxiliaries, like Evans oxazolidinones, control the diastereoselectivity of the reaction?

A2: Chiral auxiliaries are temporarily attached to the substrate molecule. Their inherent chirality creates a sterically hindered environment, forcing the incoming reagent to attack from a specific face of the molecule. This directed attack leads to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can often be recovered. For example, in the alkylation of an N-acyloxazolidinone, the bulky substituent on the auxiliary blocks one face of the enolate, leading to high diastereoselectivity.

Q3: What factors can influence the diastereomeric ratio in the catalytic hydrogenation of o-toluic acid derivatives?

A3: Several factors can significantly impact the diastereomeric ratio:

  • Choice of Catalyst: Rhodium and ruthenium catalysts on supports like alumina or carbon have shown high efficiency.

  • Chiral Auxiliary: The structure of the chiral auxiliary plays a crucial role in directing the stereochemical outcome.

  • Additives: The addition of amines can enhance the diastereomeric excess.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex.

  • Temperature and Pressure: These reaction parameters can affect the kinetics and thermodynamics of the hydrogenation process.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Catalytic Hydrogenation

Possible Cause Suggested Solution
Inactive or poisoned catalyst.Ensure the catalyst is fresh or properly activated. Avoid contaminants that can poison the catalyst, such as sulfur compounds.
Suboptimal chiral auxiliary.Screen different chiral auxiliaries to find one that provides better stereochemical control for your specific substrate.
Incorrect solvent choice.Experiment with a range of solvents with varying polarities. Protic solvents may sometimes interfere with the reaction.
Non-optimal temperature or pressure.Systematically vary the temperature and hydrogen pressure to find the optimal conditions for diastereoselectivity.
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, as water can affect the catalyst activity and selectivity.

Problem 2: Low Diastereomeric Ratio in Alkylation with a Chiral Auxiliary

Possible Cause Suggested Solution
Incomplete enolate formation.Use a strong, non-nucleophilic base like LDA or NaHMDS and ensure anhydrous conditions. The temperature of deprotonation is also critical.
Epimerization of the product.Quench the reaction at low temperature and work up the reaction mixture promptly to avoid potential epimerization.
Steric hindrance from the substrate.If the substrate itself is sterically demanding, it may interfere with the directing effect of the chiral auxiliary. Modification of the substrate or the auxiliary may be necessary.
Incorrect choice of electrophile.The nature of the alkylating agent can influence the diastereoselectivity. Less reactive electrophiles may require harsher conditions, which can lead to lower selectivity.
Suboptimal reaction temperature.Perform the alkylation at a low temperature (e.g., -78 °C) to enhance kinetic control and improve diastereoselectivity.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Over-alkylation (dialkylation).Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at low temperature.
O-alkylation instead of C-alkylation.The choice of counterion and solvent can influence the site of alkylation. Using a more covalent metal enolate (e.g., lithium) in a less polar solvent can favor C-alkylation.
Elimination reactions.If the substrate or product is prone to elimination, use milder bases and lower reaction temperatures.
Incomplete hydrogenation of the aromatic ring.Ensure sufficient reaction time, catalyst loading, and hydrogen pressure during catalytic hydrogenation.

Data Presentation

Table 1: Comparison of Diastereoselective Methods for this compound Synthesis

MethodSubstrateChiral AuxiliaryCatalyst/ReagentDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Catalytic Hydrogenation(S)-alkyl-N-(2-methylbenzoyl)pyroglutamates(S)-pyroglutamic acid derivativeRh/Al₂O₃ or Ru/Cup to 96% d.e. for (1S,2R) isomer[1][1]
Diastereoselective AlkylationN-propionyloxazolidinone(4R,5S)-4-methyl-5-phenyloxazolidinoneNaHMDS, Allyl iodide98:2 d.r.[2][2]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of an o-Toluic Acid Derivative

This protocol is based on the asymmetric hydrogenation using a chiral auxiliary.[1]

  • Synthesis of the Substrate: Couple o-toluic acid with the desired chiral auxiliary (e.g., (S)-pyroglutamic acid methyl ester) using standard peptide coupling reagents (e.g., DCC/DMAP or EDC/HOBt). Purify the resulting amide by column chromatography.

  • Hydrogenation:

    • In a high-pressure reactor, dissolve the substrate in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add the supported catalyst (e.g., 5% Rh/Al₂O₃).

    • If required, add an amine additive (e.g., triethylamine).

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 MPa).

    • Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).

  • Work-up and Cleavage of Auxiliary:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Cleave the chiral auxiliary by hydrolysis (e.g., using aqueous HCl or NaOH) to obtain this compound.

    • Purify the product by distillation or crystallization.

  • Analysis: Determine the diastereomeric ratio by GC or NMR analysis of the corresponding methyl ester.

Protocol 2: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[2]

  • Acylation of the Chiral Auxiliary:

    • Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C and add a strong base (e.g., n-BuLi) dropwise.

    • After stirring for 30 minutes, add the acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a strong base (e.g., NaHMDS) dropwise and stir for 30-60 minutes to form the enolate.

    • Add the alkylating agent (e.g., methyl iodide) and stir at -78 °C for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.

    • Quench the reaction with sodium sulfite solution.

    • Extract the chiral auxiliary with an organic solvent.

    • Acidify the aqueous layer and extract the this compound. Purify as needed.

  • Analysis: Determine the diastereomeric ratio of the alkylated product by GC or ¹H NMR analysis.

Visualizations

experimental_workflow_hydrogenation cluster_prep Substrate Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis o_toluic_acid o-Toluic Acid coupling Coupling Reaction o_toluic_acid->coupling chiral_aux Chiral Auxiliary chiral_aux->coupling substrate Amide Substrate coupling->substrate hydrogenation Catalytic Hydrogenation (Rh/Al2O3, H2) substrate->hydrogenation product_aux Product with Auxiliary hydrogenation->product_aux cleavage Auxiliary Cleavage (Hydrolysis) product_aux->cleavage final_product 2-Methylcyclohexane- carboxylic Acid cleavage->final_product analysis Analysis (GC/NMR) final_product->analysis

Caption: Workflow for Diastereoselective Hydrogenation.

experimental_workflow_alkylation cluster_prep Substrate Preparation cluster_reaction Diastereoselective Alkylation cluster_workup Work-up & Analysis evans_aux Evans Auxiliary acylation Acylation evans_aux->acylation acyl_chloride Acyl Chloride acyl_chloride->acylation n_acyl_aux N-Acyl Auxiliary acylation->n_acyl_aux enolate_formation Enolate Formation (NaHMDS, -78°C) n_acyl_aux->enolate_formation alkylation Alkylation (Methyl Iodide) enolate_formation->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Auxiliary Cleavage (LiOH/H2O2) alkylated_product->cleavage final_product 2-Methylcyclohexane- carboxylic Acid cleavage->final_product analysis Analysis (GC/NMR) final_product->analysis

Caption: Workflow for Diastereoselective Alkylation.

influencing_factors cluster_catalytic Catalytic Hydrogenation cluster_alkylation Diastereoselective Alkylation diastereoselectivity Diastereoselectivity catalyst Catalyst (Rh, Ru) catalyst->diastereoselectivity auxiliary_h Chiral Auxiliary auxiliary_h->diastereoselectivity additives Additives (Amines) additives->diastereoselectivity solvent_h Solvent solvent_h->diastereoselectivity temp_press Temperature & Pressure temp_press->diastereoselectivity auxiliary_a Chiral Auxiliary (Evans) auxiliary_a->diastereoselectivity base Base (LDA, NaHMDS) base->diastereoselectivity solvent_a Solvent solvent_a->diastereoselectivity temperature_a Temperature temperature_a->diastereoselectivity electrophile Electrophile electrophile->diastereoselectivity

Caption: Factors Influencing Diastereoselectivity.

References

Technical Support Center: Synthesis of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylcyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route: the hydrolysis of ethyl 2-methylcyclohexanecarboxylate.

Issue Potential Cause Recommended Action
Low Yield of Carboxylic Acid Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate amount of base.- Extend the reaction time. - Ensure the reaction mixture is adequately heated as per the protocol. - Use a slight excess of the hydrolyzing agent (e.g., potassium hydroxide).
Loss during Workup: The product may be lost during the extraction or purification steps.- Ensure the pH is sufficiently acidic (pH < 2) during the acidification step to fully protonate the carboxylate. - Perform multiple extractions with an appropriate organic solvent (e.g., ether or dichloromethane) to maximize recovery. - Minimize transfers of the product solution.
Presence of Unexpected Peaks in GC/NMR Analysis Unreacted Starting Material: A peak corresponding to the starting ester (ethyl 2-methylcyclohexanecarboxylate) is observed.This indicates incomplete hydrolysis. Refer to the "Low Yield" troubleshooting actions.
Alkene Impurities: Peaks corresponding to 1-methylcyclohexene, 3-methylcyclohexene, or methylenecyclohexane are present.This suggests the presence of 2-methylcyclohexanol in the starting ester, which can undergo acid-catalyzed dehydration during the workup. Ensure the starting ester is pure. If necessary, purify the final product by fractional distillation or chromatography.
Mixture of Cis/Trans Isomers: The analysis indicates a mixture of cis- and trans-This compound.Isomerization (epimerization) can occur, especially if the reaction mixture is heated for extended periods or exposed to acidic/basic conditions at high temperatures. To obtain a specific isomer, stereoselective synthesis methods may be required.[1] Separation of isomers can be achieved by chromatography or fractional crystallization.
Oily Product Instead of Solid The product is a mixture of isomers or contains impurities.The presence of impurities can lower the melting point of the product. A mixture of cis and trans isomers may also result in an oily product. Purify the product as recommended above.

Quantitative Data Summary

The following table summarizes the expected products and common side products in the synthesis of this compound. The ratios of side products can vary significantly based on the specific synthetic route and reaction conditions.

Compound Type Typical Yield/Ratio Notes
This compoundMain Product>90% (from ester hydrolysis)Yield is highly dependent on reaction conditions and purity of starting materials.
cis/trans Isomers of ProductSide ProductVariableThe ratio is influenced by thermodynamic and kinetic factors. Heating can lead to equilibration.
1-MethylcyclohexeneSide ProductMajor alkene byproductFormed from the dehydration of 2-methylcyclohexanol, if present. Favored by Zaitsev's rule.[2][3]
3-MethylcyclohexeneSide ProductMinor alkene byproductAlso formed from the dehydration of 2-methylcyclohexanol.
MethylenecyclohexaneSide ProductMinor alkene byproductA less common product of 2-methylcyclohexanol dehydration.

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol details the synthesis of this compound from its ethyl ester.

Materials:

  • Ethyl 2-methylcyclohexanecarboxylate

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Water, deionized

Procedure:

  • Saponification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in anhydrous methanol.

  • To this solution, add ethyl 2-methylcyclohexanecarboxylate.

  • Stir the mixture at room temperature overnight or gently reflux for 2-3 hours to ensure complete hydrolysis.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction of Neutral Impurities: Dissolve the residue in water and extract with diethyl ether (3x) to remove any unreacted ester or other neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH below 2. The carboxylic acid will precipitate or form an oil.

  • Product Extraction: Extract the acidified aqueous solution with diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by distillation under reduced pressure or by recrystallization.

Mandatory Visualizations

Synthesis_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Common Side Reactions Start Ethyl 2-Methylcyclohexanecarboxylate Intermediate Potassium 2-Methylcyclohexanecarboxylate Start->Intermediate 1. KOH, Methanol Impurity 2-Methylcyclohexanol (Impurity) Start->Impurity If present in starting material Product This compound Intermediate->Product 2. HCl (aq) Isomerization cis/trans Isomerization Product->Isomerization Heat or Acid/Base Carbocation Impurity->Carbocation H+ (during workup) Alkene1 1-Methylcyclohexene Carbocation->Alkene1 Elimination (Major) Alkene2 3-Methylcyclohexene Carbocation->Alkene2 Elimination (Minor)

Caption: Synthesis of this compound and Common Side Reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions depend on the synthetic route. For the common method of hydrolyzing an ester precursor, the main side reaction is the cis/trans isomerization of the final product, especially if heated. If the starting material contains 2-methylcyclohexanol as an impurity, acid-catalyzed dehydration can occur during the workup, leading to the formation of alkene byproducts such as 1-methylcyclohexene and 3-methylcyclohexene.[2][3]

Q2: How can I minimize the formation of alkene byproducts?

A2: To minimize alkene formation, ensure that the starting ester is free of the corresponding alcohol (2-methylcyclohexanol). If the synthesis starts from the alcohol, the choice of oxidizing agent and reaction conditions is critical to avoid dehydration. During the workup of an ester hydrolysis, neutralizing the reaction mixture before acidification can sometimes help, although care must be taken not to induce other side reactions.

Q3: My final product is a mixture of cis and trans isomers. How can I obtain a single isomer?

A3: Obtaining a single isomer often requires a stereoselective synthesis approach.[1] If you already have a mixture, you can attempt to separate the isomers. This can sometimes be achieved by fractional crystallization, taking advantage of potential differences in the solubility and crystal packing of the cis and trans isomers. Alternatively, preparative chromatography (e.g., HPLC or column chromatography) can be employed for separation.

Q4: What is the Favorskii rearrangement, and is it a good method for this synthesis?

A4: The Favorskii rearrangement is a reaction of an α-halo ketone with a base to form a rearranged carboxylic acid derivative. For the synthesis of this compound, this would typically involve the ring contraction of a substituted cycloheptanone. While it is a valid synthetic route, it is more complex than ester hydrolysis and may have its own set of side reactions related to the formation of the cyclopropanone intermediate and its subsequent ring-opening.

Q5: What analytical techniques are best for identifying the main product and potential side products?

A5: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components and identifying them by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the main product and can help identify and quantify isomeric impurities and other byproducts. Infrared (IR) spectroscopy is useful for confirming the presence of the carboxylic acid functional group (strong C=O and broad O-H stretches).

References

Technical Support Center: Purification of 2-Methylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-methylcyclohexanecarboxylic acid isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Poor Separation of cis and trans Isomers by Fractional Distillation.

  • Question: I am attempting to separate the cis and trans isomers of this compound via fractional distillation, but the collected fractions are still a mixture. What could be the problem?

  • Answer: Poor separation during fractional distillation is often due to an insufficient difference in the boiling points of the isomers or an inefficient distillation setup. The boiling points of the cis and trans isomers are very close, making separation by standard distillation challenging. To improve separation, consider the following:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and enhances separation.

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time.

    • Reduce Pressure: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling points and can sometimes increase the boiling point difference between the isomers.

    • Ensure Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column.

Issue 2: Co-crystallization of Isomers During Recrystallization.

  • Question: I am trying to purify one isomer by recrystallization, but my crystals are not pure and seem to contain the other isomer. Why is this happening?

  • Answer: Co-crystallization occurs when both isomers are incorporated into the crystal lattice. This can be due to similar solubilities in the chosen solvent or the formation of a solid solution. To address this:

    • Solvent Screening: Experiment with a variety of solvents. The ideal solvent will have a significant difference in the solubility of the two isomers at a given temperature (high solubility for both at high temperature, but low solubility for only the desired isomer at low temperature).

    • Slow Cooling: Allow the solution to cool slowly and without agitation. Rapid cooling can trap impurities and the undesired isomer in the crystals.

    • Seeding: Introduce a pure seed crystal of the desired isomer to encourage its selective crystallization.

    • Iterative Recrystallization: Multiple recrystallization steps may be necessary to achieve high purity.

Issue 3: Overlapping Peaks in Preparative HPLC.

  • Question: My cis and trans isomers are showing significant peak overlap in preparative HPLC, preventing effective separation. How can I improve the resolution?

  • Answer: Peak overlap in HPLC is a common issue when separating closely related isomers. To improve resolution:

    • Optimize the Mobile Phase: Adjust the solvent composition of the mobile phase. For reverse-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention times and selectivity. Adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape for carboxylic acids.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl). Chiral stationary phases can also be used for the separation of enantiomers if applicable.[1][2]

    • Adjust Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also affect selectivity.

    • Gradient Elution: Employ a gradient elution method where the mobile phase composition changes over time. This can help to better separate compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between cis- and trans-2-methylcyclohexanecarboxylic acid that can be exploited for purification?

A1: The primary physical properties that differ and can be used for separation are boiling point, melting point, and solubility. While the boiling points are often very close, the melting points of the cis and trans isomers can be significantly different, making recrystallization a viable method. The trans isomer is generally more crystalline and has a higher melting point.

Physical Properties of this compound Isomers

Propertycis-Isomertrans-Isomer
Melting PointOily solid at room temp.41-48 °C (impure)
Boiling Point~96.5-98 °C at 1.25-1.70 mmHg~128-130 °C at 13 mmHg

Note: The provided data is from various sources and may vary depending on the experimental conditions.[3]

Q2: Can I convert the cis isomer to the more easily purifiable trans isomer?

A2: Yes, epimerization can be used to convert the cis isomer to a thermodynamic equilibrium mixture of cis and trans isomers, which is often enriched in the more stable trans isomer. This can be achieved by heating the cis acid under reflux with a strong acid or base. For instance, heating with anhydrous hydrogen chloride can facilitate this conversion.[3] Following epimerization, the trans isomer can be purified by recrystallization. A patent describes a method of heating the cis-rich mixture with potassium hydroxide in a high-boiling solvent to achieve a high percentage of the trans form.[4]

Q3: What analytical techniques are recommended to assess the purity of the separated isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the cis and trans isomers based on the differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Sample Preparation: Place the crude mixture of this compound isomers into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Carefully collect the fractions that distill at the expected boiling points of the isomers. It is advisable to collect multiple small fractions.

  • Analysis: Analyze the collected fractions using GC or HPLC to determine the isomeric ratio in each.

  • Pooling: Combine the fractions that have the desired purity.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure acid mixture in a minimal amount of a hot solvent (e.g., petroleum ether, hexane, or a mixture of solvents). Allow it to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the impure acid in the minimum amount of the hot chosen solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

  • Purity Check: Determine the melting point of the crystals and analyze their purity by HPLC or GC. A sharp melting point close to the literature value indicates high purity. One patent suggests that recrystallization of the trans-isomer from petroleum ether can yield a purity of 99.5%.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Products start Mixture of cis/trans This compound distillation Fractional Vacuum Distillation start->distillation crystallization Recrystallization start->crystallization hplc Preparative HPLC start->hplc analysis GC / HPLC / NMR Analysis distillation->analysis crystallization->analysis hplc->analysis pure_cis Pure cis-Isomer analysis->pure_cis pure_trans Pure trans-Isomer analysis->pure_trans

Caption: General experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_crystallization Recrystallization cluster_hplc Preparative HPLC start Purification Issue Encountered dist_issue Poor Separation start->dist_issue cryst_issue Co-crystallization start->cryst_issue hplc_issue Overlapping Peaks start->hplc_issue dist_sol1 Increase Column Efficiency dist_issue->dist_sol1 dist_sol2 Optimize Reflux Ratio dist_issue->dist_sol2 dist_sol3 Use Vacuum dist_issue->dist_sol3 cryst_sol1 Solvent Screening cryst_issue->cryst_sol1 cryst_sol2 Slow Cooling cryst_issue->cryst_sol2 cryst_sol3 Seeding cryst_issue->cryst_sol3 hplc_sol1 Optimize Mobile Phase hplc_issue->hplc_sol1 hplc_sol2 Change Stationary Phase hplc_issue->hplc_sol2 hplc_sol3 Adjust Flow Rate hplc_issue->hplc_sol3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Separation of 2-Methylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges in separating the cis and trans diastereomers of 2-Methylcyclohexanecarboxylic acid.

Troubleshooting Guide

Question: My fractional distillation is yielding poor separation of the cis and trans isomers. What can I do?

Answer: The boiling points of cis and trans this compound are very close, making separation by standard fractional distillation difficult. To improve resolution, consider the following:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.

  • Optimize Reflux Ratio: Increase the reflux ratio to allow for a better equilibrium to be established between the liquid and vapor phases in the column.

  • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points and can sometimes magnify the small difference between the isomers, aiding in separation.

  • Derivatization: Convert the carboxylic acids to their methyl or ethyl esters. The physical properties of the resulting esters may be different enough to allow for a more effective distillation.

Question: I am attempting fractional crystallization, but I'm getting co-precipitation of both isomers. How can I improve the selectivity?

Answer: Fractional crystallization relies on differences in solubility between the isomers. If they are co-precipitating, the conditions are not selective enough.

  • Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol/water mixtures). The ideal solvent will maximize the solubility difference between the two isomers at a given temperature.

  • Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for the selective crystallization of the less soluble isomer, preventing the supersaturation and precipitation of the more soluble one. Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.

  • Derivative Formation: Convert the racemic acid mixture into diastereomeric salts by reacting them with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine). The resulting diastereomeric salts have distinct physical properties, including solubility, which often makes separation by crystallization significantly easier.

Question: My HPLC analysis shows broad, overlapping peaks for the two isomers. How can I improve the chromatographic resolution?

Answer: Poor resolution in liquid chromatography is a common issue that can be addressed by systematically optimizing several parameters.

  • Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.

  • pH Control: The ionization state of the carboxylic acid group dramatically affects retention on a reversed-phase column. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of your analytes (pH < pKa). This will result in sharper peaks and better resolution.

  • Column Chemistry: If optimizing the mobile phase is insufficient, try a different stationary phase. A C18 column is a good starting point, but a phenyl-hexyl or a cyano (CN) column may offer different selectivity for these isomers.[1]

  • Temperature: Lowering the column temperature can sometimes enhance separation between diastereomers.

Frequently Asked Questions (FAQs)

Question: What are the key physical property differences between cis and trans this compound?

Answer: Cis and trans isomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, leading to subtle differences in their physical properties. While specific experimental values can vary, the general trends are rooted in their molecular structure. The cis isomer, with both substituents on the same face of the ring, generally has a larger net dipole moment, making it more polar. The trans isomer is often more symmetrical, which can allow for more efficient packing in a crystal lattice, typically resulting in a higher melting point.[2]

Table 1: Comparison of Physical Properties for Cis/Trans Isomers

Property General Trend for Cis Isomer General Trend for Trans Isomer Rationale
Dipole Moment Higher Lower / Zero Additive effect of bond dipoles on the same side of the ring.
Boiling Point Often slightly higher Often slightly lower Increased polarity can lead to stronger intermolecular dipole-dipole interactions.
Melting Point Often lower Often higher The greater symmetry of the trans isomer allows for more stable crystal lattice packing.
Solubility More soluble in polar solvents More soluble in nonpolar solvents "Like dissolves like." The more polar cis isomer interacts better with polar solvents.

| Chromatographic Retention (Reversed-Phase) | Typically shorter retention | Typically longer retention | The less polar trans isomer interacts more strongly with the nonpolar stationary phase.[3] |

Question: Which separation technique is generally most effective for these isomers?

Answer: The most effective technique depends on the scale and required purity of the separation.

  • For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) is typically the most powerful method due to its high resolving power. Gas Chromatography (GC) of the esterified acids is also highly effective for analytical purposes.

  • For Large-Scale Preparative Work: Fractional crystallization is often more practical and cost-effective for larger quantities.[4] To be effective, this usually requires the formation of diastereomeric salts to amplify the differences in physical properties between the isomers.[5]

Question: How can I confirm the identity and purity of my separated isomers?

Answer: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and, particularly, the coupling constants of the protons on carbons 1 and 2 can help differentiate the cis and trans configurations.[2][6]

  • Infrared (IR) Spectroscopy: While the spectra may be very similar, subtle differences in the fingerprint region can sometimes be used to distinguish between isomers.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight and provide a highly accurate assessment of purity. The two isomers will have identical mass spectra but will exhibit different retention times.

  • Melting Point Analysis: A sharp melting point that corresponds to a literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Separation via HPLC

This protocol provides a starting point for the analytical separation of cis and trans this compound.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. The pH should be below the pKa of the acids (~4.8).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The less polar trans isomer is expected to have a longer retention time than the more polar cis isomer. Purity can be assessed by the area percentage of each peak.

Protocol 2: Conceptual Workflow for Separation via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the mixture of cis/trans acids (1 equivalent) in a suitable solvent like ethyl acetate or ethanol. Add a solution of a single enantiomer of a chiral base, such as (R)-(+)-α-phenylethylamine (1 equivalent), in the same solvent.

  • Crystallization: Stir the solution at room temperature or slightly elevated temperature to ensure complete salt formation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration. These crystals should be enriched in one of the diastereomeric salts. The other diastereomer will remain preferentially in the filtrate.

  • Recrystallization: Recrystallize the solid from a fresh portion of the hot solvent to improve diastereomeric purity.

  • Liberation of the Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~2). The free carboxylic acid will precipitate or can be extracted with a solvent like diethyl ether.

  • Confirmation: Analyze the recovered acid by HPLC or NMR to confirm its isomeric purity. The acid can be recovered from the filtrate using the same acidification and extraction procedure to isolate the other isomer.

Visual Workflow

The following diagram illustrates a general workflow for the separation and analysis of the this compound isomers.

SeparationWorkflow cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Final Product start Mixture of cis/trans This compound m_xtal Fractional Crystallization start->m_xtal m_hplc Chromatography (HPLC/GC) start->m_hplc m_dist Fractional Distillation start->m_dist decision Separation Achieved? m_xtal->decision m_hplc->decision m_dist->decision analysis Purity & Identity Check (NMR, HPLC, GC-MS) pure_cis Pure cis-Isomer analysis->pure_cis pure_trans Pure trans-Isomer analysis->pure_trans decision->analysis Yes optimize Optimize Parameters or Select Different Method decision->optimize No optimize->m_xtal optimize->m_hplc optimize->m_dist

Caption: Workflow for separating and analyzing cis/trans isomers.

References

Technical Support Center: Optimizing Esterification of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 2-Methylcyclohexanecarboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: Why is my esterification reaction showing low conversion or yield?

A1: Low conversion in the Fischer esterification of this compound is a common issue, often stemming from the equilibrium nature of the reaction and potential steric hindrance. Here are several factors to consider and troubleshoot:

  • Insufficient Water Removal: The esterification reaction produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1]

    • Solution: Employ methods to continuously remove water from the reaction mixture. A Dean-Stark apparatus is a highly effective piece of laboratory glassware for this purpose, particularly when using a solvent like toluene that forms an azeotrope with water.[3][4][5] As the azeotrope distills, water is collected in the trap, driving the reaction to completion.[5]

  • Inadequate Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: While specific optimal concentrations for this compound are not widely reported, a general starting point for Fischer esterification is a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][6] For similar reactions, catalyst loading can range from a few drops to a more significant molar percentage. Experiment with incrementally increasing the catalyst concentration to find the optimal balance for your specific reaction scale and conditions.

  • Suboptimal Reaction Temperature: The reaction may not be proceeding at an optimal rate if the temperature is too low.

    • Solution: Fischer esterification reactions are typically conducted at the reflux temperature of the alcohol being used.[6] For methanol, this is around 65-70°C, and for ethanol, it is approximately 78°C. Increasing the temperature can enhance the reaction rate, but be mindful of potential side reactions at excessively high temperatures.[7][8]

  • Insufficient Reaction Time: Esterification reactions, especially with sterically hindered carboxylic acids, can be slow to reach equilibrium.

    • Solution: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC). For a similar substrate, cyclohexanecarboxylic acid, a reaction time of 19 hours was reported to achieve a good yield.[6] It is advisable to run the reaction for an extended period (e.g., overnight) to ensure it has reached completion.

  • Steric Hindrance: The methyl group at the 2-position of the cyclohexane ring can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate compared to unhindered carboxylic acids.[9]

    • Solution: While you cannot change the structure of the reactant, ensuring all other parameters (catalyst concentration, temperature, water removal) are optimized is crucial to overcome this kinetic barrier. In some cases, alternative esterification methods that are less sensitive to steric hindrance, such as using an acid chloride intermediate, may be considered if Fischer esterification proves too inefficient.

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: A common byproduct in acid-catalyzed reactions of alcohols is the formation of ethers through dehydration.[9] In the context of this specific esterification, this would be the formation of dimethyl ether (from methanol) or diethyl ether (from ethanol). Dehydration of the 2-methylcyclohexanol, if present as an impurity or formed under certain conditions, could also lead to the formation of alkenes.

  • Minimizing Ether Formation: This side reaction is more prevalent at higher temperatures. Carefully controlling the reaction temperature to the reflux of the alcohol should minimize this. Using a milder acid catalyst or a lower concentration of the strong acid catalyst can also reduce the likelihood of alcohol dehydration.

  • Minimizing Alkene Formation: Dehydration of the cyclohexane ring is a possibility, especially with strong acids and high temperatures. Adhering to the recommended reflux temperature is key. A patent describing the esterification of 2-methylcyclohexanol with acetic acid notes the formation of 2-methyl-1-cyclohexene as a byproduct, and that its formation increases with higher temperatures and catalyst amounts.[10]

Q3: My workup procedure is complicated, and I'm losing product during purification. How can I improve this?

A3: A standard workup for Fischer esterification involves neutralizing the acid catalyst and washing away excess alcohol and any remaining carboxylic acid.

  • Neutralization: After cooling the reaction mixture, it should be diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst and remove any unreacted this compound.[6] Be cautious during this step as the neutralization of the acid will produce carbon dioxide gas, which can cause pressure buildup in a separatory funnel.

  • Washing: Subsequent washes with water and then brine (saturated NaCl solution) will help remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent removed under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude ester can be purified by vacuum distillation.[6] For methyl cyclohexanecarboxylate, a typical yield is around 79-81%.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the esterification of this compound with methanol?

A1: Based on the esterification of the closely related cyclohexanecarboxylic acid, the following starting conditions are recommended:

  • Reactants: this compound and a large excess of methanol (which also acts as the solvent).[1][6]

  • Catalyst: A catalytic amount of concentrated sulfuric acid (H₂SO₄).[6]

  • Temperature: Reflux temperature of methanol (approximately 65-70°C).[6]

  • Reaction Time: 19 hours is a reasonable starting point, with monitoring by TLC to determine completion.[6]

  • Apparatus: A reflux condenser is essential. For optimal yield, a Dean-Stark apparatus is recommended to remove the water byproduct.[3]

Q2: How do the reaction conditions differ when using ethanol instead of methanol?

A2: The primary difference will be the reaction temperature, which will be the reflux temperature of ethanol (approximately 78°C). The general principles of using excess alcohol and an acid catalyst remain the same. Reaction times may vary, and empirical optimization is recommended.

Q3: Can I use a different catalyst besides sulfuric acid?

A3: Yes, other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) are also commonly used for Fischer esterification.[1][6] Lewis acids such as salts of hafnium(IV) and zirconium(IV) have also been shown to be effective catalysts for esterification, sometimes with the advantage of being more water-tolerant.[12] For sterically hindered carboxylic acids, alternative methods using coupling reagents like DCC (dicyclohexylcarbodiimide) in a Steglich esterification can be considered if Fischer esterification yields are consistently low.[12]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Spot the starting material (this compound) and co-spot the reaction mixture at regular intervals. The disappearance of the starting material spot and the appearance of a new, less polar ester spot will indicate the progression of the reaction.

Data Presentation

The following tables summarize typical reaction parameters for Fischer esterification, which can be used as a starting point for optimizing the esterification of this compound.

Table 1: General Reaction Parameters for Fischer Esterification

ParameterRecommended ConditionRationale
Alcohol Methanol or Ethanol (used in excess)Acts as both reactant and solvent; excess drives equilibrium forward.[1]
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic amount)Protonates the carbonyl oxygen, making it more electrophilic.[2]
Temperature Reflux (boiling point of the alcohol)Increases reaction rate.[7]
Water Removal Dean-Stark apparatus with azeotropic solvent (e.g., toluene)Continuously removes water, shifting the equilibrium towards the product.[3][4]

Table 2: Example Reaction Conditions for Cyclohexanecarboxylic Acid Esterification with Methanol[6]

ParameterCondition
Reactants Cyclohexanecarboxylic acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature ~65-70°C (Reflux)
Reaction Time ~19 hours
Yield 79-81%

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq.).

  • Reagent Addition: Add an excess of the desired alcohol (methanol or ethanol, typically 10-20 eq.), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirring solution.

  • Heating: Heat the reaction mixture to a gentle reflux. If using a Dean-Stark trap with toluene, heat to the reflux temperature of the azeotrope.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ester by vacuum distillation.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Methylcyclohexanecarboxylic Acid and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Carefully C Heat to Reflux B->C D Remove Water Continuously (Dean-Stark Trap) C->D During Reflux E Monitor by TLC D->E Periodically F Cool and Dilute E->F Reaction Complete G Neutralize with NaHCO₃ F->G H Wash with Water and Brine G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Vacuum Distillation J->K L Pure Ester Product K->L

Caption: Workflow for the Fischer Esterification of this compound.

Troubleshooting_Logic Start Low Ester Yield? Q1 Is water being effectively removed? Start->Q1 Yes S1 Use/Check Dean-Stark Apparatus Q1->S1 No Q2 Is catalyst concentration adequate? Q1->Q2 Yes S1->Q2 S2 Increase catalyst loading incrementally Q2->S2 No Q3 Is reaction time sufficient? Q2->Q3 Yes S2->Q3 S3 Extend reaction time, monitor by TLC Q3->S3 No Q4 Is the temperature optimal? Q3->Q4 Yes S3->Q4 S4 Ensure gentle reflux of alcohol Q4->S4 No End Yield Optimized Q4->End Yes S4->End

Caption: Troubleshooting logic for low yield in the esterification reaction.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 2-Methylcyclohexanecarboxylic acid. The content is structured in a question-and-answer format to directly address specific experimental problems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1] This distortion can compromise the accuracy and precision of quantification by making it difficult for data systems to determine where the peak truly ends.[2] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3]

Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds, peak tailing is often caused by secondary chemical interactions with the stationary phase or issues with the mobile phase. The primary causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the compound will exist in both its protonated (acid) and deprotonated (anion) forms, leading to a distorted peak shape.[1]

  • Secondary Silanol Interactions: Although more common with basic compounds, acidic analytes can also be adsorbed onto the silica backbone of the stationary phase, causing tailing.[2]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to control the on-column pH, leading to inconsistent ionization and peak shape.[3][4]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a characteristic "right triangle" peak shape.[4][5]

  • Column Contamination or Degradation: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shape for all analytes.[5]

Q3: How critical is mobile phase pH for analyzing this compound?

A3: Mobile phase pH is extremely critical. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[6][7] For a typical carboxylic acid (pKa ≈ 4-5), this means operating at a pH of 2.5 to 3.0.[3] This ensures the analyte is fully protonated and interacts with the stationary phase via a single, consistent retention mechanism. Operating near the pKa results in mixed ionic and neutral forms, causing severe tailing.[1]

Q4: Could my HPLC column be the problem?

A4: Yes, the column is a frequent source of peak shape problems.[8] Tailing can be caused by:

  • Column Aging: Over time, the stationary phase can degrade, or active sites like silanol groups can become more exposed, leading to increased secondary interactions.

  • Contamination: Strongly retained impurities from previous samples can accumulate at the column head, creating active sites that cause tailing.

  • Column Void: A void or channel in the packed bed at the column inlet, often caused by pressure shocks, will distort the sample band and affect all peaks in the chromatogram.[4][5]

  • Blocked Frit: A partially blocked inlet frit can also cause peak distortion that affects all peaks.[4]

Q5: What are "extra-column effects" and can they cause peak tailing?

A5: Extra-column effects, also known as extra-column band broadening, refer to any peak broadening or distortion that occurs outside of the column itself. This is caused by "dead volume" in the system.[3] Common sources include using connection tubing that is too long or has too wide an internal diameter, or having poorly made connections between the injector, column, and detector.[1][9] These issues can contribute to peak tailing, particularly for early-eluting peaks.[10]

Section 2: Systematic Troubleshooting Guide

A systematic approach is the most effective way to identify and resolve the source of peak tailing. The first step is to determine if the problem is specific to your analyte or affects the entire system.

Q: Is the peak tailing observed for all peaks or only for this compound?

A: Carefully examine your chromatogram.

  • If only the analyte peak is tailing: The issue is likely chemical in nature. This points towards problems with the mobile phase composition (pH, buffer strength), secondary interactions between the analyte and the column, or sample-related issues.

  • If all peaks in the chromatogram are tailing: The problem is likely mechanical or system-wide. This suggests a physical issue like a column void, a blocked frit, or significant extra-column volume.[4]

G Start Peak Tailing Observed Decision Does tailing affect all peaks? Start->Decision Path1 Analyte-Specific Issue (Chemical Problem) Decision->Path1  No, only the analyte peak   Path2 System-Wide Issue (Hardware/Physical Problem) Decision->Path2  Yes, all peaks are tailing  

Caption: Initial diagnostic flowchart for HPLC peak tailing.
Troubleshooting Analyte-Specific Tailing (Chemical Problems)

Q: How do I optimize the mobile phase to reduce tailing for this compound?

A: Mobile phase optimization is the most critical step for improving the peak shape of an acidic analyte.

  • Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. A target pH of 2.5-3.0 is recommended for carboxylic acids.[3] Use a calibrated pH meter to measure the aqueous portion of the mobile phase before mixing with the organic solvent.[11]

  • Increase Buffer Strength: If the pH is correct but tailing persists, the buffer capacity may be insufficient. Increase the buffer concentration to a range of 25-50 mM to better control the on-column pH.[2][3]

  • Add a Competing Acid: Introducing a small amount of a competing organic acid, such as 0.1% Trifluoroacetic Acid (TFA) or 1% acetic acid, to the mobile phase can significantly improve peak shape.[2][6] These additives preferentially interact with any active sites on the stationary phase, preventing the this compound from adsorbing.[2]

G Start Analyte-Specific Tailing Step1 1. Check Mobile Phase pH Is pH < pKa - 1.5? Start->Step1 Action1 Adjust pH to 2.5 - 3.0 using acid (e.g., H3PO4) Step1->Action1 No Step2 2. Check Buffer Strength Is it 25-50 mM? Step1->Step2 Yes Action1->Step2 Action2 Increase buffer concentration Step2->Action2 No Step3 3. Consider Additive Step2->Step3 Yes Action2->Step3 Action3 Add 0.1% TFA or 1% Acetic Acid Step3->Action3 End Symmetrical Peak Action3->End

Caption: Workflow for mobile phase optimization to correct peak tailing.

Q: Could my sample preparation be the cause of the tailing?

A: Yes, two common sample-related issues cause peak tailing.

  • Sample Overload: The column has a finite sample capacity. Injecting too much analyte mass leads to broad, tailing peaks.[5] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.[5]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[3][12] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[2]

Troubleshooting System-Wide Tailing (Hardware/Physical Problems)

Q: How do I check for a column void or a blocked frit?

A: If all peaks are tailing, the column inlet is the most probable cause.[4]

  • Diagnosis: A sudden increase in backpressure along with peak tailing often indicates a blocked frit. A gradual loss of efficiency and tailing can indicate column aging or a void.

  • Solution: First, try back-flushing the column. Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent.[4] If this does not resolve the issue and the column is old, it likely needs to be replaced.[5] Using a guard column can help protect the analytical column and extend its life.[10]

Q: How can I minimize extra-column volume in my HPLC system?

A: To reduce peak distortion from your system hardware, minimize all sources of dead volume.

  • Use the shortest possible length of connection tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm).[1]

  • Ensure all fittings are properly seated and that there are no gaps between the tubing and the connection port.

  • If your detector has an adjustable cell volume, choose the smallest one appropriate for your flow rate and peak volume.

Section 3: Data Tables & Experimental Protocols

Data Presentation

Table 1: Illustrative Impact of Mobile Phase pH on Peak Asymmetry (As) for this compound (pKa ≈ 4.8)

Mobile Phase pHAnalyte StateExpected Peak Asymmetry (As)Peak Shape Description
5.0~40% Ionized> 2.0Severe Tailing
4.5~67% Ionized1.8Significant Tailing
3.5>95% Protonated1.3Minor Tailing
2.5>99% Protonated≤ 1.2Symmetrical / Good

Table 2: Illustrative Effect of Sample Mass on Peak Asymmetry (As)

Injected Mass (µg)Column StatusExpected Peak Asymmetry (As)Peak Shape Description
0.1Not Saturated1.1Symmetrical
0.5Not Saturated1.2Symmetrical
2.0Approaching Saturation1.7Noticeable Tailing
5.0Overloaded> 2.2Severe Tailing ("Shark Fin")
Experimental Protocols

Protocol 1: Preparation of a Low pH Buffered Mobile Phase

Objective: To prepare a mobile phase at pH 2.5 to ensure this compound is fully protonated.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • 85% Phosphoric acid (H₃PO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Calibrated pH meter

  • 0.45 µm filter membrane

Procedure:

  • Prepare Aqueous Buffer: To make a 25 mM phosphate buffer, dissolve approximately 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust pH: While stirring, slowly add 85% phosphoric acid dropwise to the buffer solution until the pH meter reads 2.50 ± 0.05.

  • Filter: Filter the aqueous buffer through a 0.45 µm membrane to remove particulates.

  • Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 60:40 Buffer:ACN).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: General Column Flushing Procedure for a C18 Column

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Initial Wash: Flush the column with your mobile phase without the buffer (e.g., Water/ACN mixture) for 15-20 column volumes.

  • Organic Wash: Flush the column with 100% ACN or MeOH for at least 20 column volumes.

  • Strong Solvent Wash: For highly non-polar contaminants, flush with 100% Isopropanol (IPA) for 20 column volumes.

  • Re-equilibration: Before returning to your analytical method, flush the column with the mobile phase (including buffer) at the initial conditions for at least 20-30 column volumes, or until the backpressure is stable.

References

minimizing epimerization during 2-Methylcyclohexanecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the derivatization of 2-methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the derivatization of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For this compound, the stereocenter of concern is the carbon atom to which the carboxyl group is attached (C1) and the adjacent carbon with the methyl group (C2). During derivatization reactions, such as amide bond formation or esterification, the acidic proton at the C2 position can be abstracted, leading to a loss of the original stereochemistry. This is problematic because the different stereoisomers (epimers) of a drug candidate can have significantly different biological activities and safety profiles.[1] Therefore, maintaining stereochemical integrity is critical in pharmaceutical development.

Q2: Which reaction conditions are known to promote epimerization?

A2: Several factors can contribute to an increased risk of epimerization during the derivatization of chiral carboxylic acids like this compound:

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.

  • Strong Bases: The presence of strong bases can facilitate the removal of the acidic proton at the C2 position.

  • Certain Coupling Reagents: Some coupling reagents form highly activated intermediates that are more prone to epimerization.[1]

  • Prolonged Reaction Times: Leaving a reaction for an extended period, especially under harsh conditions, can increase the extent of epimerization.

  • Polar Aprotic Solvents: Solvents like DMF and NMP can sometimes promote epimerization, although their effects can be complex and depend on the other reaction components.

Q3: What are the most common derivatization reactions for this compound where epimerization is a risk?

A3: The most common reactions where epimerization at the C2 position is a significant risk are those that involve the activation of the carboxylic acid, including:

  • Amide Bond Formation: This is a very common derivatization and a major area of concern for epimerization, especially when using coupling reagents.[2]

  • Esterification: While generally less prone to epimerization than amide coupling, certain esterification methods that involve activation of the carboxyl group can still pose a risk.

  • Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride can lead to epimerization, particularly if heated.[3]

Troubleshooting Guide: Minimizing Epimerization

This guide provides a structured approach to troubleshooting and minimizing epimerization during the derivatization of this compound.

Problem: Significant epimerization is observed in the product after derivatization (e.g., amide coupling).

Troubleshooting Workflow:

start Epimerization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent base Evaluate Base coupling_reagent->base If using carbodiimides or aminium/uronium salts analysis Re-analyze Product coupling_reagent->analysis Switch to low-epimerization reagent (e.g., DEPBT) temp_time Optimize Temperature & Time base->temp_time additives Consider Additives temp_time->additives If epimerization persists additives->analysis

Caption: Troubleshooting workflow for addressing epimerization.

Step 1: Evaluate the Coupling Reagent

The choice of coupling reagent is a critical factor in controlling epimerization.[1][4] If you are observing high levels of epimerization, consider the following:

  • Carbodiimides (e.g., DCC, DIC): These are widely used but can lead to significant epimerization.[2][5] Their primary side reaction leading to loss of stereochemical integrity is the formation of an oxazolone intermediate.[1]

  • Aminium/Uronium Salts (e.g., HBTU, HATU): HATU is generally preferred over HBTU as it is known to suppress epimerization.[5]

  • Phosphonium Salts (e.g., PyBOP): These are effective coupling reagents, but their propensity for epimerization should be evaluated for the specific substrate.[6]

  • Low-Epimerization Reagents: Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are specifically designed to minimize epimerization and can be excellent alternatives.[5]

Recommendation: If you are using DCC or DIC without an additive, or a more traditional aminium salt, consider switching to HATU or a specialized low-epimerization reagent like DEPBT.

Step 2: Assess the Base and Additives

The base and any additives used in the coupling reaction play a crucial role in the rate of both the desired reaction and the undesired epimerization.

  • Bases: The use of a strong, non-nucleophilic base is often required. However, the basicity needs to be carefully controlled. For instance, in some cases, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable to a stronger base like diisopropylethylamine (DIPEA) to minimize epimerization.[6]

  • Additives: For carbodiimide-mediated couplings, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing epimerization.[5] These additives react with the activated carboxylic acid to form an active ester that is less prone to epimerization than the initial activated intermediate.

Quantitative Data on Coupling Reagent and Additive Effects:

Coupling SystemAdditiveBase% Epimerization (Model Systems)
DICNoneDIPEAHigh
DICHOBtDIPEALow
HATUNoneDIPEAVery Low
DEPBTNoneDIPEAVery Low[5]

Note: The exact percentage of epimerization is highly substrate-dependent. This table provides a general comparison based on literature for sensitive substrates.

Step 3: Optimize Reaction Temperature and Time
  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good practice. Low temperatures are generally recommended for carbodiimide-mediated couplings.[6]

  • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. Unnecessarily long reaction times can lead to increased epimerization.

Step 4: Alternative Derivatization Strategies

If epimerization remains a persistent issue, especially for amide synthesis, consider a two-step approach:

  • Formation of an Active Ester: Isolate a stable active ester, such as a pentafluorophenyl (PFP) ester. This can often be done under conditions that minimize epimerization.

  • Reaction with the Amine: The purified active ester can then be reacted with the desired amine in a separate step.

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU
  • Dissolve: In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add Amine and Base: Add the desired amine (1.1 eq) and a suitable non-nucleophilic base such as DIPEA (2.0 eq).

  • Cool: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add a solution of HATU (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.

  • React: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography.

  • Analyze for Epimerization: Analyze the stereochemical purity of the product using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Protocol 2: Esterification with Minimal Epimerization (Mitsunobu Reaction)
  • Dissolve: In an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cool: Cool the solution to 0 °C.

  • Add Azodicarboxylate: Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), in the same solvent to the reaction mixture.

  • React: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress.

  • Work-up and Purify: Once complete, concentrate the reaction mixture and purify by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

  • Analyze: Assess the stereochemical purity of the resulting ester.

Visualization of the Epimerization Mechanism

The following diagram illustrates the general mechanism of epimerization during amide bond formation.

cluster_0 Epimerization Pathway R_acid R-2-Methylcyclohexanecarboxylic Acid activated_intermediate Activated Intermediate (e.g., Oxazolone) R_acid->activated_intermediate Coupling Reagent enolate Enolate Intermediate activated_intermediate->enolate Base (-H+) R_acid_derivative R-Product (Desired) activated_intermediate->R_acid_derivative Amine Attack (Desired Pathway) S_acid_derivative S-Epimer Product enolate->S_acid_derivative Protonation

Caption: Mechanism of epimerization via an activated intermediate.

References

Technical Support Center: 2-Methylcyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 2-methylbenzoic acid. This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a heterogeneous catalyst.[1][2]

Q2: Which catalysts are most effective for the hydrogenation of 2-methylbenzoic acid?

A2: Several catalysts are effective, with the choice depending on desired selectivity, reaction conditions, and cost. Commonly used catalysts include those based on noble metals such as Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) supported on materials like activated carbon or titania.[3][4][5][6] For selective hydrogenation of the aromatic ring without reducing the carboxylic acid group, Palladium and Rhodium catalysts are often preferred.[4]

Q3: What are the typical reaction conditions for scaling up this hydrogenation?

A3: Scale-up conditions typically involve elevated temperatures, ranging from 100°C to 220°C, and high hydrogen pressures, from 10 to 150 bar (approximately 145 to 2175 psi).[6][7][8] The specific conditions are highly dependent on the chosen catalyst, solvent, and reactor capabilities.

Q4: How does the choice of solvent impact the reaction?

A4: Solvent selection is critical for managing reactant solubility, improving hydrogen availability at the catalyst surface, and controlling selectivity.[3] Using a binary solvent system, such as 1,4-dioxane and water, has been shown to increase selectivity towards the desired cyclohexanecarboxylic acid and reduce the formation of hydrogenolysis byproducts like toluene and methyl cyclohexane.[3][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production via hydrogenation.

Problem 1: Low Reaction Rate or Stalled Reaction

  • Question: My hydrogenation reaction is proceeding much slower than in the lab-scale experiment, or it has stopped before full conversion of the 2-methylbenzoic acid. What are the likely causes?

  • Answer:

    • Mass Transfer Limitation: This is the most common scale-up issue for three-phase (gas-liquid-solid) reactions like hydrogenation.[10] At larger scales, the efficiency of mixing hydrogen gas into the liquid and transporting it to the solid catalyst surface can become the rate-limiting step.

      • Solution: Increase the agitation speed to improve gas dispersion and surface renewal at the catalyst. Ensure the reactor's agitator is designed for effective gas-liquid mixing (e.g., a hollow shaft or gassing agitator).[10]

    • Catalyst Deactivation: The catalyst may be "poisoned" by impurities in the starting material, solvent, or hydrogen gas stream (e.g., sulfur compounds).[11][12] It can also lose activity over time due to physical fouling or sintering at high temperatures.

      • Solution: Ensure high purity of all input materials. Consider adding an in-line filter for the substrate feed.[12] If deactivation is suspected, the catalyst may need regeneration or replacement.[11]

    • Insufficient Hydrogen Pressure: The partial pressure of hydrogen might be too low to drive the reaction efficiently at the larger scale.

      • Solution: Verify that the hydrogen supply can maintain the target pressure throughout the reaction. Check for leaks in the reactor system.

Problem 2: Poor Selectivity and High Levels of Byproducts

  • Question: My final product is contaminated with significant amounts of methyl cyclohexane and/or cyclohexyl methanol. How can I improve the selectivity for this compound?

  • Answer:

    • Over-hydrogenation/Hydrogenolysis: The formation of these byproducts is typically due to reaction conditions that are too harsh or an inappropriate choice of catalyst.

      • Methyl cyclohexane is formed via hydrodecarboxylation (loss of the COOH group).

      • Cyclohexyl methanol results from the further reduction of the carboxylic acid group.[3]

    • Solutions:

      • Optimize Temperature and Pressure: Higher temperatures can promote the formation of byproducts.[11] Try lowering the reaction temperature in increments of 10°C to find a balance between an acceptable reaction rate and good selectivity.

      • Change Catalyst: Ruthenium-based catalysts are known to be active for both aromatic ring and carboxylic group hydrogenation, which can lead to cyclohexyl methanol formation.[3][4] Palladium-based catalysts often show higher selectivity for just the aromatic ring.[4]

      • Modify Solvent System: Employing a polar or binary solvent system (e.g., dioxane-water) can alter the orientation of the substrate on the catalyst surface, favoring the hydrogenation of the aromatic ring while shielding the carboxylic acid group, thus improving selectivity.[3]

Problem 3: Exotherm and Temperature Control Issues

  • Question: During the reaction, I'm observing a rapid temperature increase (exotherm) that is difficult to control with the reactor's cooling system. Why is this happening and what are the risks?

  • Answer:

    • Heat Transfer Limitation: Catalytic hydrogenations are highly exothermic. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally (the surface-area-to-volume ratio decreases). This makes heat removal less efficient at scale, leading to temperature spikes.[10]

    • Risks: Uncontrolled exotherms can lead to runaway reactions, increased formation of byproducts, catalyst degradation, and potentially unsafe pressure build-up.[10]

    • Solutions:

      • Control Reagent Addition Rate: Instead of adding all the substrate at once, use a semi-batch process where the 2-methylbenzoic acid solution is fed into the reactor at a controlled rate. The feed rate can be tied to the cooling capacity of the reactor to maintain a stable temperature.

      • Reduce Reactant Concentration: Lowering the concentration of the substrate in the solvent can help to moderate the rate of heat generation.

      • Ensure Cooling System is Adequate: Verify that the cooling jacket fluid is at the correct temperature and flow rate. Ensure the heat transfer surfaces are clean and not fouled.

Quantitative Data on Process Scaling

While specific scale-up data for this compound is proprietary, the following table provides representative data for the closely related hydrogenation of benzoic acid, illustrating common changes in parameters and outcomes as the process is scaled.

ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (2000 L)
Substrate Benzoic AcidBenzoic AcidBenzoic Acid
Catalyst 5% Pd/C5% Pd/C5% Pd/C
Catalyst Loading 1.0 mol%1.2 mol%1.5 mol%
Solvent EthanolDioxane/Water (1:1)Dioxane/Water (1:1)
Temperature 120°C140°C140°C
H₂ Pressure 20 bar50 bar50 bar
Agitation Speed 800 RPM300 RPM150 RPM
Reaction Time 4 hours8 hours10 hours
Yield 98%96%95%
Selectivity (CCA) >99%98%97%
Major Impurity -Toluene (<1%)Toluene, Benzyl Alcohol (<2%)

Note: This data is illustrative. Increased catalyst loading at larger scales may be required to compensate for mass transfer limitations. Reaction times often increase with scale. Selectivity may slightly decrease due to localized temperature gradients or longer processing times.

Experimental Protocols

Representative Pilot-Scale Protocol for Hydrogenation of 2-Methylbenzoic Acid

Safety Warning: This procedure involves flammable hydrogen gas under high pressure and temperature. It must be conducted in a properly rated pressure reactor by trained personnel, adhering to all institutional safety protocols.

  • Reactor Preparation:

    • Ensure the 100 L pressure reactor is clean, dry, and has been leak-tested.

    • Charge the reactor with the catalyst (e.g., 5% Palladium on Carbon, 50% water-wet paste) under an inert nitrogen atmosphere.

  • Solvent and Substrate Charging:

    • Charge the reactor with the solvent (e.g., a 1:1 mixture of 1,4-dioxane and deionized water).

    • Charge the 2-methylbenzoic acid.

  • Inerting and Pressurization:

    • Seal the reactor. Purge the headspace with nitrogen (3 cycles) to remove oxygen.

    • Purge the headspace with hydrogen gas (3 cycles).

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).

  • Reaction Execution:

    • Begin agitation, ensuring a vortex is formed to promote gas entrainment.

    • Heat the reactor contents to the target temperature (e.g., 140°C). The pressure will increase as the temperature rises; adjust as necessary.

    • Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases. .

  • Cooldown and Depressurization:

    • Cool the reactor to room temperature (< 30°C).

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen to remove residual hydrogen.

  • Product Isolation:

    • Filter the reaction mixture to remove the solid catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air. Keep the catalyst wet with water during filtration and handling.

    • Proceed with standard aqueous workup: separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or recrystallization as required.

Visualizations

Scale_Up_Workflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Downstream Processing raw_materials Raw Materials (2-Methylbenzoic Acid, Solvent) qc1 QC Check: Purity of Inputs raw_materials->qc1 catalyst Catalyst (e.g., 5% Pd/C) catalyst->qc1 reactor Pressure Reactor (Pilot Scale) qc1->reactor monitoring In-Process Control: Temp, Pressure, H₂ Uptake reactor->monitoring filtration Catalyst Filtration reactor->filtration h2_supply Hydrogen Supply h2_supply->reactor monitoring->reactor extraction Extraction & Washing filtration->extraction qc2 QC Check: Impurity Profile extraction->qc2 purification Purification (Distillation/Recrystallization) final_product Final Product: 2-Methylcyclohexanecarboxylic Acid purification->final_product qc2->purification Troubleshooting_Tree start Issue Detected During Scale-Up issue_rate Low Reaction Rate? start->issue_rate issue_selectivity Poor Selectivity? start->issue_selectivity issue_exotherm Poor Temp Control? start->issue_exotherm cause_mass_transfer Mass Transfer Limitation issue_rate->cause_mass_transfer Yes cause_catalyst_poison Catalyst Deactivation issue_rate->cause_catalyst_poison No, agitation is max cause_conditions Conditions Too Harsh? issue_selectivity->cause_conditions Yes cause_heat_transfer Heat Transfer Limitation issue_exotherm->cause_heat_transfer Yes sol_agitation Increase Agitation cause_mass_transfer->sol_agitation sol_catalyst Check Purity / Replace Catalyst cause_catalyst_poison->sol_catalyst sol_temp Lower Temperature cause_conditions->sol_temp Yes sol_catalyst_change Change Catalyst (e.g., to Pd/C) cause_conditions->sol_catalyst_change No sol_solvent Modify Solvent System sol_temp->sol_solvent sol_feed Control Substrate Feed Rate cause_heat_transfer->sol_feed sol_conc Reduce Concentration sol_feed->sol_conc

References

Technical Support Center: Purification of Synthetic 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic 2-Methylcyclohexanecarboxylic acid.

Troubleshooting and FAQs

Q1: My final product of this compound is an oil, but I expected a solid. What could be the issue?

A1: this compound can exist as a liquid or a solid at room temperature, depending on its isomeric purity and the presence of impurities. The melting point of the pure acid is around 38-39°C. The presence of solvents, unreacted starting materials, or a mixture of cis and trans isomers can lower the melting point, causing it to be an oil.

  • Recommendation: First, ensure all solvents are removed under reduced pressure. If the product remains an oil, consider that you may have a mixture of isomers or other impurities. Further purification by distillation or recrystallization is recommended.

Q2: How can I remove unreacted starting materials like 2-methylcyclohexanol or ethyl 2-methylcyclohexanecarboxylate?

A2: Unreacted starting materials can be removed through a combination of extraction and further purification techniques.

  • Alkaline Extraction: Dissolve the crude product in an aqueous alkali solution, such as sodium hydroxide or potassium hydroxide, to form the sodium or potassium salt of the carboxylic acid.[1] Unreacted neutral compounds like ethyl 2-methylcyclohexanecarboxylate can then be extracted with an organic solvent like diethyl ether.[1][2] After removing the organic layer, the aqueous layer can be acidified to precipitate the purified carboxylic acid.[1]

  • Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can effectively separate the desired acid from less volatile or more volatile impurities.[3]

Q3: My NMR analysis shows a mixture of cis and trans isomers. How can I separate them?

A3: Separating diastereomers like the cis and trans isomers of this compound can be challenging.

  • Recrystallization: One of the most effective methods is fractional recrystallization. A patent for a similar compound suggests that the trans isomer can be selectively crystallized from petroleum ether, achieving a purity of up to 99.5%.[4] This relies on the different solubilities of the diastereomers in the chosen solvent.

  • Epimerization: If a specific isomer (e.g., the trans isomer) is desired in a higher yield than what is present in the mixture, you can perform an epimerization reaction. This involves heating the mixture with a strong base, like potassium hydroxide, to convert the cis isomer to the more stable trans isomer, followed by purification.[4]

  • Chromatography: While more complex to scale up, preparative column chromatography (either normal or reverse phase) can be used to separate the isomers. Gas chromatography has been used on an analytical scale to determine the diastereomeric excess.[5]

Q4: What is the best solvent for recrystallizing this compound?

A4: The choice of solvent is critical for successful recrystallization. For this compound, non-polar solvents are a good starting point.

  • Petroleum Ether: This solvent has been successfully used to recrystallize and purify the trans isomer of this compound to a high degree of purity.[4]

  • Hexane: Hexane has been used in the work-up and extraction of the acid, suggesting it is a suitable solvent for the compound and could be used for recrystallization.[3]

  • Solvent Mixtures: If a single solvent does not provide optimal results, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. For example, dissolving the acid in a minimal amount of a more polar solvent like toluene and then slowly adding a non-polar solvent like hexane or petroleum ether until turbidity is observed can induce crystallization upon cooling.

Q5: I see some colored impurities in my product. How can I remove them?

A5: Colored impurities are often non-polar, conjugated molecules.

  • Activated Charcoal: A common method to remove colored impurities is to add a small amount of activated charcoal to a solution of the crude product before recrystallization.[6] The solution is then heated and filtered while hot to remove the charcoal, which adsorbs the colored impurities.[6] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[7]
Molecular Weight142.20 g/mol
Boiling Point241-242 °C at 746 mmHg[8]
132–140 °C at 19 mmHg[3]
Density1.009 g/mL at 25 °C[8]
Refractive Indexn20/D 1.4633[8]

Table 2: Recommended Solvents for Purification

Purification StepSolventRationaleReference
Extraction Diethyl Ether, HexaneGood solubility for the acid and immiscibility with water.[2][3]
Recrystallization Petroleum Ether, HexaneLow polarity, allows for selective crystallization.[3][4]
Chromatography Hexane/Ethyl Acetate (Normal Phase)A common solvent system for separating moderately polar compounds.N/A
Water/Acetonitrile with 0.1% TFA (Reversed Phase)A typical mobile phase for purifying carboxylic acids on C18 columns.[9]

Experimental Protocols

Protocol 1: Purification by Alkaline Extraction

This protocol is designed to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a 1 M sodium hydroxide solution. Use enough solution to fully dissolve the acid and ensure the pH is greater than 10.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract it two to three times with diethyl ether. Combine the organic layers and discard them (they contain the neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is less than 2. The this compound will precipitate out of the solution.

  • Isolation: Extract the precipitated acid from the aqueous layer two to three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified acid.

Protocol 2: Purification by Recrystallization

This protocol is suitable for increasing the isomeric and overall purity of the acid.

  • Solvent Selection: Choose an appropriate solvent, such as petroleum ether or hexane.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (using a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.

Protocol 3: Purification by Fractional Distillation

This method is effective for separating volatile impurities or when the product is a liquid.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Heat the crude acid in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., 132–140 °C at 19 mmHg).[3] Discard the initial lower-boiling fraction and the higher-boiling residue.

Visualizations

Troubleshooting_Workflow start Crude 2-Methylcyclohexanecarboxylic Acid Sample check_physical_state Is the product an oil? start->check_physical_state check_isomers NMR shows isomer mixture? check_physical_state->check_isomers No remove_solvent Remove residual solvent under vacuum check_physical_state->remove_solvent Yes check_impurities Other impurities present? check_isomers->check_impurities No recrystallization Recrystallize from Petroleum Ether (Protocol 2) check_isomers->recrystallization Yes alkaline_extraction Perform Alkaline Extraction (Protocol 1) check_impurities->alkaline_extraction Yes (Neutral/Basic) distillation Perform Fractional Distillation (Protocol 3) check_impurities->distillation Yes (Volatile) pure_product Pure 2-Methylcyclohexanecarboxylic Acid check_impurities->pure_product No remove_solvent->check_isomers alkaline_extraction->check_isomers recrystallization->pure_product distillation->pure_product Purification_Protocols cluster_protocol1 Protocol 1: Alkaline Extraction cluster_protocol2 Protocol 2: Recrystallization p1_start Crude Product p1_dissolve Dissolve in aq. NaOH p1_start->p1_dissolve p1_extract Extract with Ether (Removes Neutral Impurities) p1_dissolve->p1_extract p1_acidify Acidify Aqueous Layer (Precipitates Acid) p1_extract->p1_acidify p1_extract2 Extract with Ether p1_acidify->p1_extract2 p1_dry Dry and Evaporate p1_extract2->p1_dry p1_end Purified Acid p1_dry->p1_end p2_start Crude Product p2_dissolve Dissolve in min. hot Petroleum Ether p2_start->p2_dissolve p2_cool Cool to Crystallize p2_dissolve->p2_cool p2_filter Vacuum Filter Crystals p2_cool->p2_filter p2_wash Wash with Cold Solvent p2_filter->p2_wash p2_dry Dry Crystals p2_wash->p2_dry p2_end Purified Crystals p2_dry->p2_end

References

stability issues of 2-Methylcyclohexanecarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methylcyclohexanecarboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: An unexpected peak is observed in my HPLC chromatogram after acidic treatment.

  • Question: I ran a stability study of this compound in 0.1 M HCl at 60°C and a new, closely eluting peak has appeared. What could this be?

  • Answer: The most probable cause is the epimerization of the C2 position, leading to the formation of the other diastereomer. For instance, if you started with the cis-isomer, the new peak is likely the trans-isomer, and vice-versa. Under certain acidic conditions, particularly with heating, the stereocenter at the methyl-substituted carbon can invert.[1] To confirm, you should acquire a reference standard for the other isomer if available.

Issue 2: The assay value of my this compound sample has decreased significantly after storage in an acidic solution.

  • Question: After storing a solution of this compound at pH 3 for several days at elevated temperatures, I'm seeing a significant loss of the main peak with no single major degradant. What could be happening?

  • Answer: A significant loss of the parent compound without the appearance of a single major new peak could suggest the formation of multiple minor degradation products or a volatile degradant that is not well-retained or detected by your current analytical method. Potential degradation pathways under acidic conditions include dehydration of the cyclohexane ring to form various unsaturated analogs, or potentially decarboxylation under harsh conditions. The acid-catalyzed dehydration of the corresponding alcohol, 2-methylcyclohexanol, is known to produce a mixture of 1-methylcyclohexene and 3-methylcyclohexene, suggesting that similar elimination reactions could occur with the carboxylic acid.[2][3]

Issue 3: I am struggling to develop a stability-indicating HPLC method for this compound.

  • Question: How can I resolve the parent peak from its potential acid-induced degradants?

  • Answer: Developing a stability-indicating method requires achieving baseline separation of the active pharmaceutical ingredient (API) from all potential degradation products. For this compound and its non-chromophoric degradants, derivatization might be necessary for UV detection. However, a more direct approach is to use a mass spectrometer (LC-MS) for detection. A gradient reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is a good starting point. The mass spectrometer will allow you to monitor for the parent compound and potential degradants based on their mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

The primary stability concerns for this compound in an acidic environment are:

  • Isomerization (Epimerization): The interconversion between cis and trans diastereomers is a significant possibility, especially with heat.[1]

  • Dehydration: Acid catalysis can promote the elimination of a water molecule from the cyclohexane ring, leading to the formation of unsaturated cyclohexenecarboxylic acid derivatives. This is analogous to the acid-catalyzed dehydration of 2-methylcyclohexanol.[2][3]

  • Rearrangement: Under strong acidic conditions, carbocation intermediates may form, potentially leading to rearrangements of the cyclohexane ring. For instance, the synthesis of 1-methylcyclohexanecarboxylic acid from 2-methylcyclohexanol proceeds through a rearrangement under acidic conditions.[4]

Q2: What are the potential degradation products of this compound in an acidic medium?

Based on the chemical structure and reactivity of related compounds, potential degradation products under acidic stress may include:

  • The corresponding diastereomer (cis or trans).

  • Various isomers of methyl-cyclohexenecarboxylic acid (from dehydration).

  • Methylcyclohexane (if decarboxylation occurs, though this is less common under simple acidic stress).

  • Rearrangement products such as 1-methylcyclohexanecarboxylic acid.

Q3: How do factors like acid concentration and temperature affect the stability of this compound?

Generally, the rate of acid-catalyzed degradation reactions increases with both higher acid concentration (lower pH) and higher temperature. The specific conditions required to induce degradation will depend on the inherent stability of the molecule. Mild conditions (e.g., pH 3-5 at room temperature) may not cause significant degradation, while forced degradation studies often employ stronger acids (e.g., 0.1 M to 1 M HCl) and elevated temperatures (e.g., 40-80°C) to accelerate the process.[5]

Q4: Can decarboxylation occur under acidic conditions?

While decarboxylation is a known reaction for some carboxylic acids, it typically requires more specific conditions than just acidity, such as the presence of a β-keto group, enzymatic action, or high temperatures with catalysts.[6][7] Oxidative decarboxylation of cyclohexanecarboxylic acid has been observed at high temperatures in the presence of metal salts.[8] Under standard acidic forced degradation conditions, significant decarboxylation is not the most anticipated pathway but should not be entirely ruled out, especially under harsh conditions.

Data Presentation

Table 1: Summary of Potential Acid-Catalyzed Degradation Pathways and Products

Stability IssuePotential ProductsInfluencing FactorsPlausible Mechanism
Isomerization cis or trans diastereomerTemperature, Acid StrengthReversible protonation at the alpha-carbon leading to epimerization.
Dehydration Methyl-cyclohexenecarboxylic acid isomersTemperature, Strong AcidAcid-catalyzed elimination of water from the cyclohexane ring.
Rearrangement 1-Methylcyclohexanecarboxylic acidStrong Acid, HeatFormation of a carbocation intermediate followed by a hydride or alkyl shift.
Decarboxylation MethylcyclohexaneHarsh Conditions (High Temp, Catalysts)Protonation and subsequent loss of CO2, likely a minor pathway.

Table 2: Typical Conditions for Forced Degradation Studies Under Acidic Stress

ParameterConditionPurposeReference
Acid 0.1 M - 1 M HCl or H₂SO₄To promote acid-catalyzed hydrolysis and degradation.[5]
Temperature 40°C - 80°CTo accelerate the rate of degradation.[5]
Duration Several hours to several daysTo achieve a target degradation of 5-20%.[9]
Analysis HPLC-UV/MS, GC-MSTo separate, identify, and quantify the parent compound and degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Under Acidic Conditions

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into three separate vials.

    • Add an equal volume of 0.2 M HCl to one vial (final concentration 0.1 M HCl).

    • Add an equal volume of 2 M HCl to the second vial (final concentration 1 M HCl).

    • Add an equal volume of the solvent to the third vial to serve as a control.

  • Incubation: Place all three vials in a temperature-controlled oven or water bath at 60°C.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • Immediately cool the withdrawn aliquots to stop the reaction.

    • Neutralize the acidic samples with an equivalent amount of NaOH.

    • Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (see Protocol 2).

Protocol 2: General Stability-Indicating HPLC-UV/MS Method

  • Instrumentation: HPLC with a UV detector and a Mass Spectrometer.

  • Column: C18, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI) in negative mode, scanning a mass range of m/z 50-500.

Mandatory Visualization

parent This compound (cis or trans) isomer Diastereomer (trans or cis) parent->isomer Isomerization (Epimerization) dehydrated Methyl-cyclohexenecarboxylic Acid (Isomer Mixture) parent->dehydrated Dehydration rearranged 1-Methylcyclohexanecarboxylic Acid parent->rearranged Rearrangement decarboxylated Methylcyclohexane (Minor Pathway) parent->decarboxylated Decarboxylation

Caption: Potential degradation pathways of this compound under acidic stress.

start Start: Stability Issue Observed prep_sample Prepare Sample for Forced Degradation Study start->prep_sample acid_stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) prep_sample->acid_stress analyze Analyze via HPLC-UV/MS at Time Points acid_stress->analyze data Evaluate Data: Identify Degradants & Kinetics analyze->data end End: Characterize Stability Profile data->end

Caption: Experimental workflow for investigating the acidic stability of this compound.

start Unexpected Peak in Chromatogram? check_isomer Is it the Diastereomer? start->check_isomer Yes check_dehydration Is it an Unsaturated Analog? check_isomer->check_dehydration No confirm_isomer Confirm with Reference Standard check_isomer->confirm_isomer Yes check_rearrangement Is it a Rearrangement Product? check_dehydration->check_rearrangement No confirm_dehydration Confirm with MS Data (Mass Loss of 18 Da) check_dehydration->confirm_dehydration Yes confirm_rearrangement Confirm with MS/MS and NMR check_rearrangement->confirm_rearrangement Yes unknown Further Structural Elucidation Required check_rearrangement->unknown No

Caption: Troubleshooting decision tree for identifying unknown peaks in stability studies.

References

Technical Support Center: Chiral Resolution of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of 2-methylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral resolution of this compound?

A1: The main challenges lie in the selection of an appropriate resolving agent and the optimization of crystallization conditions to achieve efficient separation of the diastereomeric salts. Due to the presence of two stereocenters (at carbons 1 and 2), this compound exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)[1]. This complexity can lead to difficulties in obtaining high enantiomeric excess (ee) for a desired enantiomer. Key challenges include:

  • Finding a suitable resolving agent: The choice of a chiral resolving agent is critical and often empirical. Common choices for resolving carboxylic acids include chiral amines like brucine, ephedrine, and (R)- or (S)-1-phenylethylamine.

  • Optimizing crystallization conditions: Factors such as solvent, temperature, concentration, and cooling rate significantly impact the yield and purity of the diastereomeric crystals.

  • Co-crystallization of diastereomers: The similar structures of the diastereomeric salts can lead to co-crystallization, making it difficult to isolate a pure diastereomer.

  • Monitoring enantiomeric excess: Accurate and reliable analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are necessary to determine the success of the resolution.

Q2: Which chiral resolving agents are commonly used for this compound?

A2: While specific documented examples for this compound are not abundant in recent literature, classical resolving agents for carboxylic acids are the first choice. These include naturally occurring alkaloids and synthetic chiral amines. Brucine has been successfully used for the resolution of the related cis-cyclohexane-1,2-dicarboxylic acid, indicating its potential for similar structures[2]. Other commonly employed resolving agents for acidic compounds include ephedrine and (R)- or (S)-1-phenylethylamine.

Q3: How can I determine the enantiomeric excess (ee) of my resolved this compound?

A3: The most common and accurate methods for determining the enantiomeric excess of chiral carboxylic acids are chiral HPLC and chiral GC.[3]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective under normal-phase conditions.[4] Anion-exchange type CSPs (e.g., CHIRALPAK QN-AX) can also provide excellent enantioselectivity for acidic compounds.[5]

  • Chiral GC: After conversion to a volatile derivative (e.g., methyl or ethyl ester), the enantiomers can be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.

  • NMR Spectroscopy: While less common for direct ee determination of the acid itself, NMR can be used after derivatization with a chiral resolving agent to form diastereomers, which will exhibit distinct signals in the NMR spectrum.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is too dilute.- Inappropriate solvent.- Supersaturation not reached.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents to decrease the solubility of the diastereomeric salt.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily precipitate instead of crystals. - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are present.- Try a solvent in which the salt is less soluble.- Cool the solution to a lower temperature.- Purify the starting racemic acid and the resolving agent before use.
Low yield of crystalline diastereomer. - The chosen diastereomeric salt is too soluble in the selected solvent.- Insufficient cooling or crystallization time.- Switch to a solvent in which the desired diastereomeric salt has lower solubility.- Decrease the final crystallization temperature and/or extend the crystallization time.- Optimize the molar ratio of the resolving agent to the racemic acid.
Low enantiomeric excess (ee) of the resolved acid. - Co-crystallization of the undesired diastereomer.- Incomplete separation of the diastereomers.- Perform one or more recrystallizations of the diastereomeric salt.- Systematically screen different solvents and crystallization temperatures.- Vary the molar ratio of the resolving agent.
Difficulty in liberating the free acid from the salt. - Incomplete acidification.- Emulsion formation during extraction.- Ensure complete protonation of the carboxylate by using a strong acid (e.g., HCl, H2SO4) and checking the pH.- If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Chiral HPLC/GC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers. - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).- For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol ratio) and additives (e.g., trifluoroacetic acid for acidic compounds).- For GC, optimize the temperature program.
Peak tailing or broad peaks. - Secondary interactions with the stationary phase.- Column contamination.- Add a modifier to the mobile phase (e.g., a small amount of acid or base).- Ensure the sample is fully dissolved in the mobile phase.- Flush the column according to the manufacturer's instructions.
Inconsistent retention times. - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column thermostat to maintain a constant temperature.- Use a guard column and filter samples to protect the analytical column.

Experimental Protocols

Asymmetric Synthesis of (1S,2R)-2-Methylcyclohexanecarboxylic Acid

This method provides a high diastereomeric excess of the cis-isomer.

Methodology: The catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates was performed over supported rhodium and ruthenium catalysts at room temperature and a pressure of 5 MPa. The reaction is diastereoselective, leading predominantly to the formation of (1S,2R)-2-methylcyclohexanecarboxylic acid. The addition of an amine and the choice of support (alumina or active carbon) can further increase the diastereomeric excess.

Quantitative Data:

ParameterValueReference
Diastereomeric Excess (de)up to 96%[6]
Chiral Resolution via Diastereomeric Salt Formation (General Procedure)

This is a generalized protocol based on common procedures for resolving racemic carboxylic acids. Optimization for this compound is required.

1. Formation of Diastereomeric Salts:

  • Dissolve one equivalent of racemic this compound in a suitable hot solvent (e.g., ethanol, methanol, acetone, or a mixture).

  • Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or (-)-brucine) to the solution.

  • Heat the mixture to ensure complete dissolution.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

  • Collect the crystals of the less soluble diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • The mother liquor, containing the more soluble diastereomer, should be saved for recovery of the other enantiomer.

3. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the collected crystals from a suitable hot solvent.

4. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., 2M HCl) until the solution is acidic (pH 1-2) to liberate the free carboxylic acid.

  • Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure to obtain the resolved carboxylic acid.

5. Analysis:

  • Determine the enantiomeric excess of the resolved acid using chiral HPLC or GC.

  • Measure the specific rotation using a polarimeter.

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomer 1 cluster_3 Isolation of Enantiomer 2 racemic_acid Racemic this compound dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve cool Cool Solution dissolve->cool filter Filter Crystals cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals Solid mother_liquor More Soluble Diastereomer (in Mother Liquor) filter->mother_liquor Liquid acidify1 Acidify & Extract crystals->acidify1 acidify2 Acidify & Extract mother_liquor->acidify2 enantiomer1 Enantiomer 1 acidify1->enantiomer1 enantiomer2 Enantiomer 2 acidify2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Logical Relationship of Troubleshooting Steps

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions low_ee Low Enantiomeric Excess co_crystallization Co-crystallization low_ee->co_crystallization poor_separation Inefficient Separation low_ee->poor_separation wrong_conditions Suboptimal Conditions low_ee->wrong_conditions recrystallize Recrystallize Salt co_crystallization->recrystallize change_solvent Change Solvent poor_separation->change_solvent optimize_temp Optimize Temperature wrong_conditions->optimize_temp vary_ratio Vary Resolving Agent Ratio wrong_conditions->vary_ratio recrystallize->low_ee Re-evaluate change_solvent->low_ee Re-evaluate optimize_temp->low_ee Re-evaluate vary_ratio->low_ee Re-evaluate

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Methylcyclohexanecarboxylic acid, a molecule of interest in various research and development sectors. Given its chemical nature as a chiral carboxylic acid, both chromatographic resolution and sensitive detection are critical for accurate analysis. This document details and contrasts Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based methods, offering researchers, scientists, and drug development professionals a resource for selecting the most appropriate analytical strategy.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of typical GC-MS and HPLC methods for the analysis of this compound and its structural analogs. It is important to note that direct comparative studies for this compound are limited; therefore, data for the structurally similar cyclohexanecarboxylic acid is included for GC-MS performance as a representative example.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Good linearity up to 3.6 µg/L (for cyclohexanecarboxylic acid)[1]Typically demonstrates high linearity over a wide concentration range (e.g., 0.05 - 100 µg/mL)
Accuracy (% Recovery) Around 100% (for cyclohexanecarboxylic acid)[1]Generally high, often within 98-102%
Precision (%RSD) <10% (for cyclohexanecarboxylic acid)[1]Typically <5% for intra-day and <10% for inter-day precision
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[1]Method-dependent; can range from ng/mL to pg/mL, especially with MS detection
Limit of Quantitation (LOQ) Not explicitly stated, but derivable from LODTypically 3x LOD, with good accuracy and precision
Chiral Separation Possible with chiral GC columns, but less commonReadily achievable with various chiral stationary phases (CSPs)[2][3]
Sample Throughput Moderate, due to sample preparation (derivatization)Higher, especially with modern UHPLC systems
Instrumentation Cost Moderate to HighModerate to High, especially for LC-MS/MS systems

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a validated method for the analysis of cyclohexanecarboxylic acid in a complex matrix and is applicable for this compound with minor modifications.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the sample (e.g., plasma, urine, or environmental water sample) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried residue, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).

  • Add a catalyst (e.g., potassium carbonate) and incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of the carboxylic acid.[1] This step is crucial to improve the volatility and chromatographic behavior of the analyte.

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation. Monitor characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This protocol outlines a general approach for the chiral separation of this compound enantiomers using a chiral stationary phase (CSP).

1. Sample Preparation

  • For biological samples, perform protein precipitation with a solvent like acetonitrile or methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified by SPE if necessary.

2. HPLC Analysis

  • HPLC Column: Employ a chiral stationary phase column. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating chiral carboxylic acids.[3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of n-hexane and an alcohol (e.g., 2-propanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[3] For reversed-phase chiral chromatography, a mixture of water, acetonitrile, and an acidic modifier can be used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

  • Quantitation: Create a calibration curve using standards of the individual enantiomers, if available, or the racemic mixture.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, ensuring the method is fit for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness stability Solution Stability protocol->stability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report stability->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop end End: Method Implementation for Routine Analysis sop->end

Caption: Workflow for Analytical Method Validation.

References

Comparative Analysis of 2-Methylcyclohexanecarboxylic Acid Stereoisomers: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature did not yield specific quantitative data directly comparing the biological activities of the stereoisomers of 2-Methylcyclohexanecarboxylic acid. This suggests that the biological activities of these specific isomers may not be extensively studied or that the observed differences are not widely reported. However, the stereochemical configuration is a critical determinant of biological activity in many cyclohexanecarboxylic acid derivatives.

To provide a framework for researchers and drug development professionals, this guide presents a comparative analysis of a closely related set of stereoisomers: the cis- and trans- forms of 2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, which are known to act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4). This information is presented to illustrate the format and type of data required for a thorough comparison, which can be applied should data on this compound stereoisomers become available.

Data Summary

The following table summarizes the reported biological activity of the cis- and trans- stereoisomers of 2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid on the mGluR4.

StereoisomerPotency (EC50) at mGluR4Reference
cis-(1R,2S)-enantiomerHigher than racemic trans[1]
cis-(1S,2R)-enantiomerLower than racemic trans[1]
racemic transBaseline[1]

Experimental Protocols

The following is a representative protocol for assessing the pharmacological activity of compounds at the mGluR4, based on methodologies described in the literature.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding the human mGluR4 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Transfected cells are seeded into 96-well plates and cultured for 24-48 hours before assaying.

Functional Assay (Calcium Mobilization):

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • The cells are washed to remove excess dye and then incubated with varying concentrations of the test compounds (the stereoisomers of this compound or its derivatives).

  • The baseline fluorescence is measured using a fluorescence plate reader.

  • An EC20 concentration of the agonist glutamate is added to stimulate the mGluR4 receptor.

  • The change in fluorescence, indicative of intracellular calcium mobilization, is measured.

  • Data is normalized to the response of a known positive allosteric modulator and the EC50 values are calculated using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of mGluR4 and a typical experimental workflow for evaluating the activity of its modulators.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Glutamate Glutamate Glutamate->mGluR4 Binds PAM Positive Allosteric Modulator (e.g., 2-MCC derivative) PAM->mGluR4 Enhances Glutamate Binding/Efficacy cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified mGluR4 signaling pathway.

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection mGluR4 Transfection cell_culture->transfection seeding Seed Cells in 96-well Plates transfection->seeding dye_loading Load with Calcium Dye seeding->dye_loading compound_addition Add Test Stereoisomers dye_loading->compound_addition glutamate_stimulation Stimulate with Glutamate compound_addition->glutamate_stimulation fluorescence_measurement Measure Fluorescence glutamate_stimulation->fluorescence_measurement data_analysis Data Analysis (EC50) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for mGluR4 functional assay.

References

A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture is a critical step. This is often achieved through a process known as chiral resolution, where a chiral resolving agent is used to form diastereomeric salts with the racemic compound, allowing for their separation based on differences in physical properties like solubility. This guide provides a comparative overview of chiral resolving agents, with a special focus on the potential utility of 2-Methylcyclohexanecarboxylic acid against well-established agents such as tartaric acid and mandelic acid derivatives.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent.

The general workflow for this process is illustrated below:

G cluster_workflow Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., R/S-Amine) salt_formation Diastereomeric Salt Formation (R-Amine•S-Acid and S-Amine•S-Acid) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Based on Solubility Difference) salt_formation->crystallization separation Separation of Solids and Mother Liquor crystallization->separation less_soluble_salt Isolated Less-Soluble Diastereomeric Salt separation->less_soluble_salt more_soluble_salt More-Soluble Diastereomeric Salt in Mother Liquor separation->more_soluble_salt liberation_enantiomer Liberation of Enantiomer (e.g., Basification) less_soluble_salt->liberation_enantiomer pure_enantiomer Pure Enantiomer (e.g., R-Amine) liberation_enantiomer->pure_enantiomer recovery_agent Recovery of Chiral Resolving Agent liberation_enantiomer->recovery_agent recovered_agent Recovered S-Acid recovery_agent->recovered_agent

Figure 1. General workflow for chiral resolution by diastereomeric salt formation.

Comparison of Common Chiral Resolving Agents

The choice of a resolving agent is often empirical and depends on the specific substrate to be resolved.[1] An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (ee) of the desired enantiomer. Below is a comparison of commonly used acidic resolving agents for the resolution of amines.

Resolving AgentRacemic SubstrateDiastereomeric Salt Yield (%)Optical Purity (ee%) of Resolved SubstrateReference
D-Tartaric Acid (±)-Amlodipine48.890.7[2]
O,O'-Dibenzoyl-(2S,3S)-tartaric acid (d-DBTA) (±)-OfloxacinNot specified82.3 (for R-Ofloxacin)[3]
(+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) (±)-LeucineNot specified91.2 (for D-Leucine)[4]
D(-)-Mandelic Acid (±)-α-PhenylethylamineHighHigh (implied)[5]
L-Proline (as resolving agent) (±)-Mandelic AcidNot specified>96 (for S-Mandelic Acid)[6]

Note: The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (solvent, temperature, stoichiometry). The data above serves as a representative example of their application.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for chiral resolution using tartaric acid and its derivatives.

Protocol 1: Resolution of a Racemic Amine with Tartaric Acid

This protocol is a generalized procedure based on common laboratory practices for resolving racemic amines like 1-phenylethylamine with (+)-tartaric acid.[7][8]

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent. The use of 0.5 equivalents of the resolving agent is common to selectively precipitate the salt of one enantiomer.

  • Crystallization: Add the hot tartaric acid solution to the amine solution. The mixture is then allowed to cool slowly to room temperature and may be further cooled in an ice bath to maximize crystal formation. The less soluble diastereomeric salt will precipitate out.

  • Isolation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent. The purity is often monitored by measuring the optical rotation at each step until a constant value is achieved.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine, liberating it from the tartrate salt.

  • Extraction and Isolation: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation to yield the enantiomerically enriched amine.

  • Analysis: The enantiomeric excess (ee%) of the resolved amine is determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Protocol 2: Resolution of Racemic Ofloxacin with O,O'-Dibenzoyl-(2S,3S)-tartaric acid (d-DBTA)

This protocol is based on the resolution of ofloxacin as described in the literature.[3]

  • Co-crystal Formation: A specific amount of racemic ofloxacin and d-DBTA are added to an aqueous solution.

  • Equilibration: The mixture is stirred at a controlled temperature (e.g., 278.2 K) for a defined period to allow for the selective co-crystallization of one diastereomer.

  • Isolation: The solid co-crystal is separated from the solution by filtration.

  • Analysis: The enantiomeric excess of the ofloxacin in the solid phase is determined by chiral HPLC. The study cited investigated the effects of resolution time, temperature, and stoichiometry to optimize the enantiomeric excess.[3]

The Case for this compound

While lacking direct comparative data, we can infer some potential characteristics of this compound as a resolving agent based on its structure.

  • Structure: It is a simple, non-aromatic alicyclic carboxylic acid. This may offer different steric interactions compared to the widely used aromatic (mandelic acid) or poly-hydroxylated (tartaric acid) resolving agents.

  • Acidity: Its pKa is likely comparable to other simple carboxylic acids, making it suitable for forming salts with a wide range of amines.

  • Potential Advantages: For certain racemic amines, the cyclohexane backbone might provide a rigid and distinct chiral environment, leading to better discrimination and more efficient separation of diastereomeric salts than more flexible or traditional resolving agents.

However, without experimental validation, these points remain speculative. The lack of widespread use could be due to several factors, including potentially lower resolution efficiency for common substrates, higher cost compared to agents like tartaric acid, or simply a lack of extensive investigation.

Conclusion

The selection of a chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While established agents like tartaric acid, its derivatives, and mandelic acid have a proven track record with substantial supporting data, the exploration of novel resolving agents is an ongoing field of research. This compound, while not a mainstream choice, represents a class of alicyclic carboxylic acids that could potentially offer advantages in specific applications. Further research and publication of experimental data are necessary to properly evaluate its performance and position it within the toolkit of chiral resolving agents available to chemists and pharmaceutical scientists.

References

Determining the Absolute Configuration of 2-Methylcyclohexanecarboxylic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of established methods for determining the absolute configuration of 2-Methylcyclohexanecarboxylic acid enantiomers, supported by experimental data and detailed protocols.

The spatial arrangement of substituents around the two stereocenters in this compound gives rise to four stereoisomers. The unambiguous assignment of the absolute configuration, designated as (R) or (S) for each stereocenter, is paramount for stereoselective synthesis and pharmacological studies. This guide explores three primary experimental approaches: classical resolution followed by X-ray crystallography, asymmetric synthesis with known stereochemistry, and chiroptical spectroscopy.

Comparison of Methods for Absolute Configuration Determination

The selection of a method for determining the absolute configuration of this compound depends on factors such as the availability of enantiomerically pure starting materials, the crystalline nature of the compound or its derivatives, and the available instrumentation. The following table summarizes the key aspects of different approaches.

MethodPrincipleSample RequirementKey Data OutputAdvantagesDisadvantages
Classical Resolution & X-ray Crystallography Separation of enantiomers via diastereomeric salt formation with a chiral resolving agent, followed by single-crystal X-ray diffraction of a suitable salt.Racemic this compound, chiral resolving agent (e.g., (S)-(-)-1-Phenylethylamine).3D molecular structure, absolute configuration of both stereocenters.Definitive and unambiguous determination of absolute configuration.Requires formation of high-quality crystals, can be time-consuming.
Asymmetric Synthesis Stereoselective synthesis starting from a chiral precursor of known absolute configuration.Chiral starting materials and reagents.Absolute configuration is inferred from the known stereochemistry of the starting material and the reaction mechanism.Provides direct access to a single enantiomer, configuration is known from the synthesis pathway.Requires a validated stereoselective synthetic route.
Vibrational Circular Dichroism (VCD) Spectroscopy Measurement of the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared with a theoretically calculated spectrum for a known enantiomer.Enantiomerically enriched sample in solution.VCD spectrum (positive and negative bands).Does not require crystallization, provides conformational information in solution.Requires access to a VCD spectrometer and computational resources for spectral prediction.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for the enantiomers. The relative chemical shifts can sometimes be correlated to the absolute configuration based on established models.Enantiomerically enriched sample and a chiral solvating agent.Chemical shift differences (Δδ) between the signals of the two enantiomers in the presence of the CSA.Rapid and requires only small amounts of sample, useful for determining enantiomeric purity.Correlation to absolute configuration is not always straightforward and may require established models for similar compounds.

Experimental Protocols

Classical Resolution of (±)-cis-2-Methylcyclohexanecarboxylic Acid and X-ray Crystallography

This protocol describes a typical procedure for the resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.

Materials:

  • Racemic cis-2-Methylcyclohexanecarboxylic acid

  • (S)-(-)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation: Dissolve racemic cis-2-Methylcyclohexanecarboxylic acid (1.0 eq) in methanol. In a separate flask, dissolve (S)-(-)-1-Phenylethylamine (0.5 eq) in methanol. Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Fractional Crystallization: Allow the solution to stand at room temperature for crystallization to occur. The less soluble diastereomeric salt will precipitate. If necessary, cool the solution in an ice bath to induce further crystallization.

  • Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The optical purity of the salt can be improved by recrystallization from methanol.

  • Liberation of the Enantiomer: Suspend the crystalline salt in water and add 1 M HCl until the solution is acidic (pH ~2). Extract the liberated carboxylic acid with diethyl ether.

  • Isolation of the Enantiomerically Enriched Acid: Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched cis-2-Methylcyclohexanecarboxylic acid.

  • X-ray Crystallography: Grow single crystals of the less soluble diastereomeric salt suitable for X-ray diffraction analysis. The resulting crystal structure will reveal the absolute configuration of both the chiral amine and the resolved carboxylic acid.

Asymmetric Synthesis of (1S, 2R)-2-Methylcyclohexanecarboxylic Acid

This approach relies on a stereoselective reaction where the absolute configuration of the product is determined by the known configuration of the chiral auxiliary used. A published method describes the catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates to yield (1S, 2R)-2-methylcyclohexanecarboxylic acid with high diastereomeric excess.[1] The absolute configuration of the product was unequivocally confirmed by X-ray structural determination.[1]

Workflow for Asymmetric Synthesis:

cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_analysis Analysis Chiral Auxiliary Chiral Auxiliary Coupling Coupling Chiral Auxiliary->Coupling 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride->Coupling Hydrogenation Hydrogenation Coupling->Hydrogenation Diastereoselective Hydrolysis Hydrolysis Hydrogenation->Hydrolysis Enantiopure Acid (1S, 2R)-2-Methyl- cyclohexanecarboxylic Acid Hydrolysis->Enantiopure Acid X-ray Crystallography X-ray Crystallography Enantiopure Acid->X-ray Crystallography Confirmation of Absolute Configuration

Asymmetric synthesis workflow.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum of an enantiomerically enriched sample is compared to the spectrum calculated for one of the enantiomers using quantum chemical methods.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: Record the VCD and IR spectra of the sample in the mid-IR region (typically 2000-800 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (1S, 2R)-2-Methylcyclohexanecarboxylic acid) to identify the most stable conformers.

    • For each stable conformer, calculate the theoretical IR and VCD spectra using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Obtain the Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.

Logical Relationship for VCD Analysis:

cluster_exp Experimental cluster_theory Theoretical Enriched Sample Enriched Sample VCD Spectrometer VCD Spectrometer Enriched Sample->VCD Spectrometer Experimental Spectrum Experimental Spectrum VCD Spectrometer->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Computational Model (1S, 2R)-enantiomer model DFT Calculation DFT Calculation Computational Model->DFT Calculation Calculated Spectrum Calculated Spectrum DFT Calculation->Calculated Spectrum Calculated Spectrum->Comparison Absolute Configuration Absolute Configuration Comparison->Absolute Configuration

References

A Comparative Analysis of Rhodium and Ruthenium Catalysts in the Synthesis of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of catalyst performance, selectivity, and operational parameters reveals distinct advantages for both rhodium and ruthenium in the hydrogenation of 2-methylbenzoic acid, a key transformation for the production of valuable pharmaceutical and chemical intermediates. While both metals are effective in this conversion, rhodium catalysts generally exhibit higher activity, allowing for milder reaction conditions. Conversely, ruthenium catalysts, though often requiring more forcing conditions, present a viable and potentially more cost-effective alternative.

The synthesis of 2-Methylcyclohexanecarboxylic acid via the hydrogenation of 2-methylbenzoic acid is a critical process in the manufacturing of various fine chemicals and drug precursors. The choice of catalyst is paramount in achieving high yields and the desired stereoselectivity of the final product. This guide provides a comparative study of commonly employed rhodium and ruthenium catalysts for this reaction, supported by experimental data.

Performance Comparison

Experimental evidence suggests that rhodium catalysts are generally more active for the hydrogenation of aromatic carboxylic acids than ruthenium catalysts. This higher activity often translates to the need for lower temperatures and pressures to achieve complete conversion of the starting material. For the hydrogenation of benzoic acid, a close structural analog of 2-methylbenzoic acid, the general order of catalytic activity has been established as Rh > Ru.[1] Studies on substituted benzoic acids further indicate that electron-donating groups, such as the methyl group in 2-methylbenzoic acid, can decrease the rate of hydrogenation.

A direct comparative study on the diastereoselective hydrogenation of an o-toluic acid (2-methylbenzoic acid) derivative to 2-methylcyclohexanoic acid confirms the efficacy of both rhodium and ruthenium catalysts in this transformation.[2][3] While specific quantitative data under identical conditions is proprietary, the literature suggests a trade-off between the milder conditions achievable with rhodium and the potential economic advantages of ruthenium.

Catalyst SystemSubstrateTemperature (°C)Pressure (atm H₂)Conversion (%)Selectivity to this compound (%)Predominant Isomer
Rhodium on Alumina (Rh/Al₂O₃) o-Toluic acid derivativeAmbientHighHighHighcis
Ruthenium on Carbon (Ru/C) Benzoic Acid2206810086Not specified

Table 1: Comparative Performance of Rhodium and Ruthenium Catalysts in the Hydrogenation of Benzoic Acid and its Derivatives. Data compiled from multiple sources to illustrate general performance trends.[2][3][4]

Stereoselectivity: The Cis Advantage

A crucial aspect of the synthesis of this compound is the control of the stereochemistry of the final product, specifically the ratio of the cis and trans isomers. For many applications, the cis isomer is the desired product. Experimental studies have shown that the hydrogenation of o-toluic acid derivatives over both rhodium and ruthenium catalysts predominantly yields the cis stereoisomer.[3] This preference for cis formation is a key consideration in catalyst selection for this synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using rhodium and ruthenium catalysts are outlined below. These protocols are based on established procedures for the hydrogenation of benzoic acid and its derivatives and should be adapted and optimized for specific laboratory conditions and equipment.

Rhodium-Catalyzed Hydrogenation of 2-Methylbenzoic Acid

Materials:

  • 2-Methylbenzoic acid

  • 5% Rhodium on a suitable support (e.g., Alumina, Carbon)

  • Solvent (e.g., acetic acid, ethanol, or supercritical CO₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • The high-pressure autoclave is charged with 2-methylbenzoic acid and the rhodium catalyst. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • The chosen solvent is added to the autoclave.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas to remove any air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm) and heated to the target temperature (e.g., 80-150 °C) with vigorous stirring.

  • The reaction is monitored by taking samples periodically and analyzing them by a suitable technique (e.g., GC, HPLC) to determine the conversion of the starting material.

  • Upon completion of the reaction, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as crystallization or distillation to yield this compound.

Ruthenium-Catalyzed Hydrogenation of 2-Methylbenzoic Acid

Materials:

  • 2-Methylbenzoic acid

  • 5% Ruthenium on a suitable support (e.g., Carbon)

  • Solvent (e.g., 1,4-dioxane, water, or a binary mixture)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • The high-pressure autoclave is charged with 2-methylbenzoic acid and the ruthenium catalyst (typically 1-5 mol%).

  • The solvent or solvent mixture is added to the reactor.

  • The autoclave is sealed and purged with nitrogen and then hydrogen.

  • The reactor is pressurized with hydrogen to a higher pressure than for rhodium catalysts (e.g., 70-150 atm) and heated to a higher temperature (e.g., 150-220 °C) with efficient stirring.[4]

  • The reaction progress is monitored by analyzing aliquots of the reaction mixture.

  • After the reaction is complete, the autoclave is cooled and depressurized.

  • The catalyst is separated by filtration.

  • The solvent is evaporated, and the resulting this compound is purified.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the catalytic hydrogenation process, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Autoclave: 2-Methylbenzoic Acid Catalyst (Rh or Ru) B Add Solvent A->B C Seal and Purge (N₂ then H₂) B->C D Pressurize with H₂ C->D E Heat to Reaction Temp. D->E F Stir Vigorously E->F G Monitor Conversion (GC/HPLC) F->G H Cool and Depressurize G->H Reaction Complete I Filter to Remove Catalyst H->I J Remove Solvent I->J K Purify Product J->K catalytic_cycle M Catalyst (Rh or Ru) M->M Catalyst Regeneration prod 2-Methylcyclo- hexanecarboxylic Acid M->prod Hydrogenation & Desorption sub 2-Methyl- benzoic Acid sub->M Adsorption H2 H₂ H2->M Adsorption & Activation

References

A Comparative Guide to the Analysis of 2-Methylcyclohexanecarboxylic Acid: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric fragmentation of 2-Methylcyclohexanecarboxylic acid, a key intermediate in various synthetic pathways. We offer an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Mass Spectrometry Fragmentation Analysis of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a weak or absent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is dominated by ions resulting from the cleavage of the carboxylic acid group and fragmentation of the cyclohexyl ring. The most prominent peaks observed in the NIST library spectrum are at m/z 55, 41, and 96.

Proposed Fragmentation Pathways

The formation of the major fragment ions can be rationalized through a series of characteristic fragmentation reactions for cyclic carboxylic acids.

Fragmentation_of_2-Methylcyclohexanecarboxylic_acid M This compound (M, m/z 142) M_ion [M]⁺˙ (m/z 142) M->M_ion Ionization (EI) frag_97 [M-COOH]⁺ (m/z 97) M_ion->frag_97 α-cleavage (-COOH) frag_96 [M-CH2O2]⁺˙ (m/z 96) M_ion->frag_96 Ring Opening & Rearrangement (-CH2O2) frag_125 [M-OH]⁺ (m/z 125) M_ion->frag_125 α-cleavage (-OH) frag_81 [C6H9]⁺ (m/z 81) frag_97->frag_81 -CH4 frag_67 [C5H7]⁺ (m/z 67) frag_81->frag_67 -CH2 frag_55 [C4H7]⁺ (m/z 55) (Base Peak) frag_67->frag_55 -CH2 frag_41 [C3H5]⁺ (m/z 41) frag_55->frag_41 -CH2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Comparison of Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, other techniques offer complementary information. The choice of method depends on the specific analytical requirements, such as the need for structural elucidation, quantification, or high-throughput screening.

TechniquePrincipleSample PreparationInformation ProvidedAdvantagesLimitations
GC-MS Separation by gas chromatography and detection by mass spectrometry.Derivatization (e.g., silylation or esterification) is often required to increase volatility.Molecular weight and structural information from fragmentation patterns.High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds.Derivatization can be time-consuming and may introduce artifacts. Not suitable for non-volatile or thermally labile compounds.
LC-MS Separation by liquid chromatography and detection by mass spectrometry.Minimal sample preparation, often just dissolution in a suitable solvent.Molecular weight and structural information.Applicable to a wider range of compounds, including non-volatile and thermally labile ones. No derivatization needed.Can have matrix effects, and ionization efficiency can vary significantly between compounds.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Dissolution in a deuterated solvent.Detailed structural information, including stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentrations. Complex spectra can be difficult to interpret.
FTIR Spectroscopy Infrared absorption by molecular vibrations.Minimal, can be analyzed neat or in a suitable solvent.Information about functional groups present in the molecule.Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited structural information, not ideal for complex mixtures. Quantification can be challenging.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the analysis of carboxylic acids using different techniques. Values can vary depending on the specific instrument and experimental conditions.

ParameterGC-MSLC-MS/MS1H NMRFTIR
Limit of Detection (LOD) < 0.01 µg/mL (with derivatization)[1]0.0003 - 1.22 mg/L[2]~1-10 µg/mL~0.1-1% (w/w)
Limit of Quantification (LOQ) < 0.1 µg/mL (with derivatization)[1]0.001 - 40 mg/L[2]~5-50 µg/mL~0.5-5% (w/w)
Precision (%RSD) < 15%[3]< 15%< 5%[1]Variable, depends on sample preparation
Accuracy (% Recovery) 97.8% - 108.3%[1]~100% (with appropriate internal standards)[2]Not typically measured in the same way as chromatographic methods.Not typically measured in the same way as chromatographic methods.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS following derivatization.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., with hexane) Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (e.g., on a DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search NIST Library Search Data_Acquisition->Library_Search Interpretation Fragmentation Pattern Interpretation Library_Search->Interpretation

Caption: General workflow for GC-MS analysis of this compound.

1. Sample Preparation (Derivatization):

  • To a dried sample containing approximately 1 mg of this compound, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • 1H NMR: The carboxylic acid proton typically appears as a broad singlet between δ 10-12 ppm. The methyl group will appear as a doublet, and the cyclohexyl protons will be in the aliphatic region (δ 1-3 ppm).

  • 13C NMR: The carbonyl carbon is typically observed in the range of δ 175-185 ppm. The carbons of the cyclohexyl ring and the methyl group will appear in the upfield region.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the neat sample can be placed directly on the ATR crystal.

  • Characteristic Absorptions: A very broad O-H stretch from approximately 2500-3300 cm⁻¹. A strong C=O stretch around 1700-1725 cm⁻¹. C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹.[4]

Conclusion

The analysis of this compound can be effectively achieved through various analytical techniques. GC-MS provides excellent sensitivity and structural information through its characteristic fragmentation patterns. However, for non-volatile samples or when derivatization is not desirable, LC-MS is a powerful alternative. NMR spectroscopy remains the gold standard for unambiguous structure elucidation, while FTIR offers a rapid method for functional group identification. The selection of the most appropriate technique will be dictated by the specific goals of the analysis, sample matrix, and available instrumentation.

References

Correlating NMR Chemical Shifts to Stereochemistry in 2-Methylcyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For cyclic systems such as substituted cyclohexanes, NMR provides critical insights into the stereochemical arrangement of substituents, which in turn dictates the molecule's three-dimensional conformation and ultimately its biological activity. This guide provides a comparative analysis of how ¹H and ¹³C NMR chemical shifts can be used to differentiate between the cis and trans stereoisomers of 2-methylcyclohexanecarboxylic acid. Understanding these correlations is crucial for researchers in fields ranging from medicinal chemistry to materials science.

Introduction to Stereoisomerism and Conformational Analysis in this compound

This compound exists as two diastereomers: cis and trans. In the cis isomer, the methyl and carboxylic acid groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. These stereochemical differences lead to distinct conformational preferences for the substituents (axial vs. equatorial), which can be readily distinguished by NMR spectroscopy.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. For bulky substituents, the equatorial position is sterically more favorable. The interplay of the methyl and carboxylic acid groups in the cis and trans isomers of this compound results in different preferred conformations and, consequently, different NMR spectral data.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound isomers is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the purified cis or trans-2-methylcyclohexanecarboxylic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz or higher.

  • For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation: A Comparative Analysis of NMR Chemical Shifts

Expected ¹H NMR Chemical Shift Trends:

ProtonExpected Chemical Shift Range (ppm) - cis IsomerExpected Chemical Shift Range (ppm) - trans IsomerRationale
H1 (methine) ~2.2 - 2.6~2.0 - 2.4In the more stable conformation of the cis isomer (equatorial methyl, axial carboxyl), H1 is equatorial. In the trans isomer (diequatorial), H1 is axial. Axial protons are typically more shielded (upfield) than their equatorial counterparts.
H2 (methine) ~1.8 - 2.2~1.5 - 1.9Similar to H1, the axial/equatorial position of H2 will differ between the two isomers, leading to a chemical shift difference.
CH₃ (methyl) ~0.9 - 1.1 (doublet)~1.0 - 1.2 (doublet)The chemical shift of the methyl group is sensitive to its axial or equatorial orientation. An equatorial methyl group is generally slightly deshielded compared to an axial one.
COOH ~10.0 - 12.0 (broad singlet)~10.0 - 12.0 (broad singlet)The carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. Significant differences between the isomers are not always observed for this proton.

Expected ¹³C NMR Chemical Shift Trends:

CarbonExpected Chemical Shift Range (ppm) - cis IsomerExpected Chemical Shift Range (ppm) - trans IsomerRationale
C1 ~45 - 50~48 - 53The chemical shift of the carbon bearing the carboxylic acid is influenced by the orientation of the substituent.
C2 ~30 - 35~33 - 38The carbon bearing the methyl group will also exhibit a shift difference based on the substituent's orientation.
CH₃ ~15 - 20~18 - 23An equatorial methyl carbon is typically deshielded (downfield) compared to an axial methyl carbon due to the gamma-gauche effect.
COOH ~175 - 185~175 - 185The carbonyl carbon chemical shift is less sensitive to the overall stereochemistry of the ring but can show minor variations.

Visualization of Stereochemical Relationships

The logical relationship between the stereoisomers and their preferred conformations can be visualized as follows:

stereoisomers cluster_cis cis-2-Methylcyclohexanecarboxylic Acid cluster_trans trans-2-Methylcyclohexanecarboxylic Acid cis_eq_ax Equatorial-Methyl, Axial-Carboxyl (Major) cis_ax_eq Axial-Methyl, Equatorial-Carboxyl (Minor) cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Diequatorial (Major) trans_ax_ax Diaxial (Minor) trans_eq_eq->trans_ax_ax Ring Flip

Conformational equilibria of cis and trans isomers.

This diagram illustrates the major and minor chair conformations for both the cis and trans isomers, which are in dynamic equilibrium through a ring-flip process. The relative populations of these conformers determine the observed, averaged NMR chemical shifts.

The workflow for correlating NMR data to stereochemistry is as follows:

workflow A Obtain Isomer Mixture or Pure Isomers B NMR Data Acquisition (1H, 13C, 2D NMR) A->B C Spectral Analysis & Chemical Shift Assignment B->C D Comparison with Predicted Axial/Equatorial Shifts C->D E Stereochemical Assignment (cis or trans) D->E

Experimental workflow for stereochemical assignment.

Conclusion

The differentiation of cis and trans isomers of this compound is a classic example of the power of NMR spectroscopy in stereochemical analysis. The key to this differentiation lies in the distinct conformational preferences of the two isomers, which lead to measurable differences in the chemical shifts of both proton and carbon nuclei. Specifically, the chemical shifts of the protons and carbons at positions 1 and 2, as well as the methyl group, are sensitive indicators of whether the substituents are in axial or equatorial positions. By carefully analyzing the NMR spectra and comparing the observed chemical shifts with established trends for axial and equatorial substituents, researchers can confidently assign the stereochemistry of this compound and its derivatives. This capability is of paramount importance in drug development and other areas where the specific three-dimensional structure of a molecule is critical to its function.

A Comparative Guide to Inter-Laboratory Analysis of 2-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methylcyclohexanecarboxylic acid, a critical component in various research and development applications. The following sections detail the findings of a simulated inter-laboratory study designed to assess the performance of common analytical techniques, offering valuable insights for procedural validation and selection.

Introduction to the Inter-Laboratory Study

An inter-laboratory comparison was designed to evaluate the accuracy and precision of analytical methods for this compound in a research setting. Ten hypothetical laboratories participated, analyzing standardized samples at three different concentration levels. The primary analytical techniques compared were High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The study aimed to establish benchmark performance data and provide a framework for laboratory self-assessment.

Analytical Methodologies and Performance

The participating laboratories employed either HPLC-UV or GC-MS for the quantification of this compound. The choice of method is often dependent on available instrumentation, sample matrix, and desired sensitivity.[1][2]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids.[2] It offers robust separation and quantification capabilities. In this study, reversed-phase chromatography was the predominant HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it suitable for trace-level analysis. This technique typically requires derivatization of the carboxylic acid to increase its volatility for gas-phase separation.

The performance of each laboratory was evaluated based on accuracy (recovery), precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).

Data Presentation

The quantitative data from the inter-laboratory study are summarized in the tables below.

Table 1: Summary of HPLC-UV Method Performance

Laboratory IDLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
Lab 010.999298.52.10.51.5
Lab 020.998797.92.50.61.8
Lab 030.9995101.21.90.41.2
Lab 040.997996.53.10.82.4
Lab 050.999199.32.30.51.6

Table 2: Summary of GC-MS Method Performance

Laboratory IDLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
Lab 060.9998100.51.50.050.15
Lab 070.999699.81.80.070.21
Lab 080.9999102.11.20.040.12
Lab 090.999598.92.00.080.24
Lab 100.9997101.01.60.060.18

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Sample Preparation

A standardized stock solution of this compound was prepared and distributed to all participating laboratories. Each laboratory was instructed to prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with their respective matrices.

4.2. HPLC-UV Method

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Quantification: External standard calibration curve.

4.3. GC-MS Method

  • Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Quantification: Internal standard calibration using a suitable structural analog.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data Data Analysis start Receive Standardized Stock Solution prep_cal Prepare Calibration Standards start->prep_cal prep_qc Prepare Quality Control Samples start->prep_qc hplc_inject Inject Sample prep_cal->hplc_inject gcms_deriv Derivatization (TMS Ester) prep_cal->gcms_deriv prep_qc->hplc_inject prep_qc->gcms_deriv hplc_sep C18 Separation hplc_inject->hplc_sep hplc_detect UV Detection (210 nm) hplc_sep->hplc_detect quant Quantification hplc_detect->quant gcms_inject Inject Sample gcms_deriv->gcms_inject gcms_sep Capillary GC Separation gcms_inject->gcms_sep gcms_detect MS Detection (SIM) gcms_sep->gcms_detect gcms_detect->quant perf_eval Performance Evaluation (Accuracy, Precision, etc.) quant->perf_eval end Comparison Report perf_eval->end

Caption: Workflow for the analysis of this compound.

Logical Relationship of Inter-Laboratory Comparison

G coordinator Study Coordinator protocol Define Protocol & Prepare Samples coordinator->protocol labs Participating Laboratories (N=10) protocol->labs analysis Sample Analysis (HPLC-UV or GC-MS) labs->analysis results Submission of Results analysis->results stats Statistical Analysis (Z-Scores, Precision) results->stats report Final Comparison Report stats->report report->labs

Caption: Process flow of the inter-laboratory comparison study.

References

Navigating the Chiral Labyrinth: A Comparative Guide to Stationary Phases for 2-Methylcyclohexanecarboxylic Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the analysis and purification of chiral molecules like 2-Methylcyclohexanecarboxylic acid is the effective separation of its enantiomers. The choice of chiral stationary phase (CSP) is paramount to achieving this separation. This guide provides a comparative overview of the efficacy of different CSPs for the resolution of this compound and structurally similar aliphatic carboxylic acids, supported by available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.

Due to the limited availability of direct experimental data for the enantioseparation of this compound in publicly accessible literature, this guide also draws upon data from the separation of structurally related cycloalkyl and aliphatic carboxylic acids to provide valuable insights. The primary CSPs utilized for the separation of acidic compounds, and therefore relevant to this discussion, are polysaccharide-based, cyclodextrin-based, and protein-based CSPs.

Comparative Efficacy of Chiral Stationary Phases

The success of a chiral separation is quantified by parameters such as the resolution (Rs), which indicates the degree of separation between two enantiomeric peaks, and the separation factor (α), which describes the relative retention of the two enantiomers. Higher values for both parameters are indicative of a more effective separation.

While specific data for this compound is scarce, studies on other carboxylic acids highlight the general capabilities of different CSP families. Polysaccharide-based CSPs, such as those with cellulose or amylose backbones (e.g., Chiralcel® and Chiralpak® series), are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including carboxylic acids.[1] Cyclodextrin-based CSPs offer an alternative approach, utilizing inclusion complexation as a key mechanism for chiral recognition. Protein-based CSPs, such as those containing human serum albumin (HSA), can provide excellent enantioselectivity for certain acidic compounds due to specific binding interactions.

Below is a summary of representative data for the separation of carboxylic acids on various CSPs, which can serve as a starting point for method development for this compound.

Chiral Stationary Phase (CSP)Analyte (Similar to this compound)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Separation Factor (α)Reference
Polysaccharide-Based
Chiralpak AD-H2-Aryloxycarboxylic acidsn-Hexane/2-Propanol/Trifluoroacetic acid (TFA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Chiralcel OD-H2-Aryloxycarboxylic acidsn-Hexane/2-Propanol/TFANot SpecifiedNot SpecifiedGood SeparationNot Specified[2]
Cyclodextrin-Based
Hydroxypropyl-β-Cyclodextrin (as mobile phase additive)α-Cyclohexylmandelic AcidNot SpecifiedNot SpecifiedNot SpecifiedBaseline SeparationNot Specified[3]
Protein-Based
No specific data found for closely related aliphatic carboxylic acids in the conducted search.

Note: The table above provides a qualitative overview due to the lack of specific quantitative data for this compound in the searched literature. "Good Separation" and "Baseline Separation" indicate successful enantioseparation as reported in the cited sources.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting separation methods. Below are generalized experimental workflows based on the common practices for the CSPs discussed.

Polysaccharide-Based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)

A typical approach for the separation of acidic compounds on polysaccharide-based CSPs involves a normal-phase mobile system.

Methodology:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol). A small amount of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 0.1%), is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm for carboxylic acids with limited chromophores).

  • Injection Volume: 5-20 µL.

Workflow Diagram:

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve this compound in Mobile Phase Injector Injector Sample->Injector Inject MobilePhase Prepare n-Hexane/IPA/TFA mixture MobilePhase->Injector Column Polysaccharide CSP (e.g., Chiralpak AD-H) Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Calculate Rs and α Chromatogram->Quantify

Caption: Experimental workflow for chiral separation on a polysaccharide-based CSP.

Cyclodextrin-Based CSP

Cyclodextrin-based CSPs are often used in reversed-phase mode.

Methodology:

  • Column: A suitable cyclodextrin-based column (e.g., β-cyclodextrin).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer is a critical parameter to control the ionization state of the analyte.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled.

  • Detection: UV detection.

  • Injection Volume: 5-20 µL.

Workflow Diagram:

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Analyte in Mobile Phase Injector Injector Sample->Injector MobilePhase Prepare Aqueous Buffer/Organic Modifier MobilePhase->Injector Column Cyclodextrin-Based CSP Injector->Column Detector UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Analyze Determine Separation Parameters Chromatogram->Analyze

Caption: General workflow for chiral separation using a cyclodextrin-based CSP.

Logical Relationship of CSP Selection

The selection of an appropriate CSP is a logical process that often involves screening multiple phases and optimizing the mobile phase conditions.

G Analyte This compound Screening Screening of CSPs Analyte->Screening Polysaccharide Polysaccharide-Based (e.g., Chiralpak, Chiralcel) Screening->Polysaccharide Cyclodextrin Cyclodextrin-Based Screening->Cyclodextrin Protein Protein-Based Screening->Protein Optimization Mobile Phase Optimization Polysaccharide->Optimization Cyclodextrin->Optimization Protein->Optimization SuccessfulSeparation Successful Enantioseparation Optimization->SuccessfulSeparation

Caption: Logical workflow for selecting a suitable chiral stationary phase.

Conclusion

References

Biological Activity of 2-Methylcyclohexanecarboxylic Acid Derivatives: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific data on the biological activity of 2-methylcyclohexanecarboxylic acid derivatives. While this particular class of compounds remains largely unexplored, valuable insights can be gleaned from the study of structurally similar molecules, particularly derivatives of cyclohex-1-ene-1-carboxylic acid. This guide provides a comparative analysis of the biological activities of these related compounds, offering a potential predictive framework for the properties of this compound derivatives.

Anti-inflammatory and Antiproliferative Activities of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives

A study on a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has demonstrated their potential as both anti-inflammatory and antiproliferative agents. The inhibitory effects on cytokine production and lymphocyte proliferation were evaluated, providing key quantitative data.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected cyclohex-1-ene-1-carboxylic acid amidrazone derivatives on the production of Tumor Necrosis Factor-alpha (TNF-α) and their antiproliferative effects on phytohemagglutinin (PHA)-stimulated T lymphocytes.

CompoundConcentration (µg/mL)TNF-α Inhibition (%)T Lymphocyte Proliferation Inhibition (%)
2a 100~25~90
2b 100~80~50
2d 50Not significant~95
100Not significant~95
2f 10~70Not significant
50~80Not significant
100Not significant~90
Ibuprofen 100Not significant~50

Antimicrobial Activity of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives

The same study also investigated the antimicrobial properties of these cyclohex-1-ene-1-carboxylic acid derivatives against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined to quantify their antimicrobial efficacy.

Quantitative Data Summary
CompoundS. aureus (MIC, µg/mL)M. smegmatis (MIC, µg/mL)Y. enterocolitica (MIC, µg/mL)C. albicans (MIC, µg/mL)
2a 25664>512>512
2b >512>51264>512
2c 6464>512>512
2f >512>512>512256

Experimental Protocols

Anti-inflammatory and Antiproliferative Assays

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, and L-glutamine.

TNF-α Production Assay: PBMCs were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds. After 72 hours of incubation, the concentration of TNF-α in the cell culture supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).

T Lymphocyte Proliferation Assay: PBMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of the test compounds. Cell proliferation was assessed after 72 hours of incubation using a BrdU cell proliferation ELISA kit.

Antimicrobial Assay

Microorganisms: The following microbial strains were used: Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in appropriate broth media in 96-well microplates, and a standardized microbial inoculum was added to each well. The plates were incubated under appropriate conditions, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the biological evaluation of the cyclohex-1-ene-1-carboxylic acid amidrazone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_anti_inflammatory Anti-inflammatory & Antiproliferative Assays cluster_antimicrobial Antimicrobial Assays cluster_data Data Analysis synthesis Synthesis of Cyclohex-1-ene-1-carboxylic acid Amidrazone Derivatives pb_isolation PBMC Isolation synthesis->pb_isolation Test Compounds mic_assay MIC Determination (Broth Microdilution) synthesis->mic_assay Test Compounds tnf_assay TNF-α Production Assay (LPS stimulation) pb_isolation->tnf_assay prolif_assay T-cell Proliferation Assay (PHA stimulation) pb_isolation->prolif_assay data_analysis Determination of Inhibition (%) and MIC (µg/mL) tnf_assay->data_analysis prolif_assay->data_analysis mic_assay->data_analysis

Experimental workflow for biological evaluation.

Safety Operating Guide

Proper Disposal of 2-Methylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methylcyclohexanecarboxylic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound, like many chemical reagents, requires careful handling and disposal to mitigate risks to personnel and the environment. The primary methods of disposal involve either treatment as hazardous waste through a licensed contractor or, under specific, controlled conditions, neutralization and drain disposal for very small quantities. The appropriate method depends on the quantity of waste, its concentration, and local regulations.

Key Disposal Procedures and Safety Precautions

All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and closed container.[1][2]

  • The container should be made of a compatible material (e.g., high-density polyethylene).

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]

  • Ensure all sources of ignition are removed from the storage area.[1]

Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1] For small spills, contain the material using a non-combustible absorbent material like sand, earth, or vermiculite.[2] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2] Do not allow the chemical to enter drains or sewer systems.[1]

Disposal Options

The primary and most recommended method for disposing of this compound is through a licensed chemical waste disposal company. This ensures that the waste is managed in accordance with all local, state, and federal regulations.

For very small quantities of dilute aqueous solutions, neutralization and drain disposal may be an option, but this is subject to strict limitations and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office before considering this method.

ParameterGuidelineSource
Primary Disposal Method Licensed Chemical Waste Disposal Plant / Controlled Incineration[1][2]
Sewer Disposal Generally not recommended; prohibited for undiluted material.[1]
Quantity Limit for Drain Disposal (General Carboxylic Acids) Up to 100g or 100mL per discharge for readily biodegradable acids.[3][4]
pH Range for Drain Disposal (General Carboxylic Acids) Must be neutralized to a pH between 5.0 and 9.0.[1][3][5]
Dilution for Drain Disposal Flush with at least a 100-fold excess of water.[5]

Disclaimer: The quantitative data in this table is based on general guidelines for carboxylic acids. Specific limits for this compound may vary and are subject to local regulations. Always consult your local authorities and institutional EHS for precise requirements.

Experimental Protocol: General Neutralization of Small Quantities of Carboxylic Acids

This protocol describes a general procedure for neutralizing small quantities of waste carboxylic acids for potential drain disposal. This should only be performed by trained personnel and after approval from the relevant safety office.

Materials:

  • Waste this compound solution (concentration <10%)

  • Sodium bicarbonate (baking soda) or other suitable base (e.g., sodium hydroxide, calcium hydroxide)

  • Large beaker or flask

  • Stir bar and stir plate

  • pH paper or pH meter

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a chemical fume hood.

  • If the acid is concentrated, dilute it to below 10% by slowly adding the acid to a large volume of cold water.

  • Place the dilute acid solution in a large beaker with a stir bar.

  • Slowly add a neutralizing agent, such as sodium bicarbonate, to the stirring acid solution. Be cautious as this may cause foaming or heat generation.

  • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is between 5.0 and 9.0.[1][3][5]

  • Once neutralized, the resulting salt solution may be flushed down the sanitary sewer with a large volume of water (at least 100 times the volume of the neutralized solution).[5]

Disposal Workflow

DisposalWorkflow start Waste this compound Generated decision1 Is the waste a small quantity of a dilute aqueous solution? start->decision1 collect_waste Collect in a labeled, closed container. decision1->collect_waste No consult_ehs_drain Consult EHS and local regulations for drain disposal approval. decision1->consult_ehs_drain Yes store_waste Store safely in a ventilated area away from incompatibles. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end_disposal Disposed by licensed contractor. contact_ehs->end_disposal neutralize Neutralize to pH 5.0 - 9.0 following approved protocol. consult_ehs_drain->neutralize Approved prohibited Drain disposal prohibited. consult_ehs_drain->prohibited Not Approved drain_disposal Dispose down sanitary sewer with copious amounts of water. neutralize->drain_disposal prohibited->collect_waste

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylcyclohexanecarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.

PPE Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the corrosive solid. While specific breakthrough times for this compound are not readily available, nitrile gloves are generally recommended for handling carboxylic acids.[2][3] Always inspect gloves for integrity before use and consult the manufacturer's specific chemical resistance data.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or better)Required if there is a risk of generating dust or aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to ensure personnel safety and prevent accidental exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_area->don_ppe Ensure safety weigh Carefully weigh the solid don_ppe->weigh Proceed to handling transfer Transfer to reaction vessel weigh->transfer Use appropriate tools decontaminate Decontaminate work surfaces transfer->decontaminate After completion doff_ppe Doff PPE correctly decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated. It is highly recommended to handle this chemical within a certified chemical fume hood, especially if dust generation is possible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required PPE as specified in the table above.

  • Handling:

    • When weighing and transferring the solid, use a spatula or other appropriate tools to minimize dust creation.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

  • Cleanup:

    • Clean the work area and any contaminated equipment thoroughly after use.

    • Dispose of contaminated materials according to the disposal plan outlined below.

    • Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Disposal of this compound Waste

start Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated collect_hazardous Collect in a labeled hazardous waste container is_contaminated->collect_hazardous Yes neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of 6-8 is_contaminated->neutralize No end Disposal Complete collect_hazardous->end check_local_reg Check local regulations for sewer disposal neutralize->check_local_reg check_local_reg->collect_hazardous Not Permitted sewer_disposal Dispose down the drain with copious amounts of water check_local_reg->sewer_disposal Permitted sewer_disposal->end

Caption: Decision-making process for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) separately from other waste streams.

  • Neutralization (for aqueous solutions or small spills):

    • Small quantities of the acid can be neutralized. This should be done in a fume hood while wearing appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[4]

    • Monitor the pH using pH paper or a calibrated pH meter. The target pH for neutralization is between 6.0 and 8.0.[5]

    • Be aware that the neutralization reaction can be exothermic and may generate gas. Proceed with caution.

  • Final Disposal:

    • Neutralized Waste: Once neutralized and if local regulations permit, the resulting solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).[6][7]

    • Solid Waste and Contaminated Materials: If neutralization is not feasible or if dealing with solid waste, place it in a clearly labeled, sealed container for hazardous waste.

    • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) three times. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of as regular waste, with the label defaced.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanecarboxylic acid
Reactant of Route 2
2-Methylcyclohexanecarboxylic acid

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